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  • Product: 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine
  • CAS: 778611-16-8

Core Science & Biosynthesis

Foundational

3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine synthesis pathway

An In-depth Technical Guide to the Synthesis of 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine Executive Summary This guide provides a comprehensive technical overview of a robust and efficient synthetic pathway for...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine

Executive Summary

This guide provides a comprehensive technical overview of a robust and efficient synthetic pathway for 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine, a valuable heterocyclic building block in medicinal and materials chemistry. The 5-aminopyrazole scaffold is a privileged structure found in numerous biologically active compounds.[1][2] This document details a well-established synthetic strategy involving the acid-catalyzed condensation of a β-ketonitrile with a substituted hydrazine. We will explore the retrosynthetic logic, delve into the step-by-step reaction mechanism, present a detailed experimental protocol, and discuss critical safety considerations. The information is tailored for researchers, chemists, and professionals in the field of drug development seeking a practical, scientifically-grounded understanding of this synthesis.

Introduction to the 5-Aminopyrazole Scaffold

The pyrazole ring system is a cornerstone of heterocyclic chemistry, renowned for its broad spectrum of biological activities and its utility as a synthetic intermediate.[3] Among its derivatives, the 5-aminopyrazole substructure is of particular importance, serving as a key pharmacophore in the development of novel therapeutic agents and agrochemicals.[1] The title compound, 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine (CAS No. 778611-16-8), combines this critical scaffold with a sterically demanding tert-butyl group at the C3 position and an electronically-modified 4-fluorophenyl group at the N1 position. These features make it an attractive intermediate for creating structurally diverse and functionally optimized molecules.

This guide provides an authoritative, field-proven pathway for the synthesis of this target molecule, emphasizing the chemical principles that ensure a reliable and reproducible outcome.

Retrosynthetic Analysis and Synthetic Strategy

The most direct and widely adopted method for constructing the 5-aminopyrazole core involves the cyclocondensation reaction between a β-ketonitrile and a hydrazine derivative.[1][4] This approach offers high regioselectivity due to the differential reactivity of the ketone and nitrile functional groups.

The retrosynthetic disconnection of the target molecule logically breaks the pyrazole ring at the N1-C5 and N2-C3 bonds, leading back to two readily available starting materials:

  • 4,4-dimethyl-3-oxopentanenitrile (Pivaloylacetonitrile): This β-ketonitrile provides the C3, C4, and C5 atoms of the pyrazole ring, along with the C3-tert-butyl group and the C5-amine.

  • (4-fluorophenyl)hydrazine: This substituted hydrazine provides the N1 and N2 atoms, incorporating the 4-fluorophenyl moiety at the N1 position.

G Target 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine Disconnect C-N Bond Disconnection (Retrosynthesis) Target->Disconnect SM1 4,4-dimethyl-3-oxopentanenitrile (β-Ketonitrile) Disconnect->SM1 SM2 (4-fluorophenyl)hydrazine Disconnect->SM2

Caption: Retrosynthetic analysis of the target molecule.

This strategy is illustrated by the overall reaction scheme below, which forms the basis of our detailed protocol.

G cluster_product Product SM1 4,4-dimethyl-3-oxopentanenitrile Plus + SM2 (4-fluorophenyl)hydrazine Arrow H+, Heat SM2->Arrow Product 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine Arrow->Product

Caption: Overall synthetic reaction scheme.

Reagents and Materials

Proper preparation requires sourcing high-purity reagents. The following table summarizes the key materials for this synthesis.

ReagentCAS NumberMolecular FormulaMolecular Weight ( g/mol )Physical FormKey Hazards
4,4-dimethyl-3-oxopentanenitrile 59997-51-2C₇H₁₁NO125.17White crystalline solid[5]Toxic if swallowed[6][7]
(4-fluorophenyl)hydrazine hydrochloride 2235-56-5C₆H₈ClFN₂162.60Off-white powderSkin/eye irritant, sensitizer
Hydrochloric Acid (conc.) 7647-01-0HCl36.46Fuming liquidCorrosive, respiratory irritant
Ammonium Hydroxide (conc.) 1336-21-6NH₄OH35.04Colorless liquidCorrosive, respiratory irritant
Ethanol 64-17-5C₂H₅OH46.07Colorless liquidFlammable
Water (Deionized) 7732-18-5H₂O18.02Colorless liquidN/A

Mechanistic Rationale

The formation of the 5-aminopyrazole ring proceeds through a well-defined, acid-catalyzed, two-stage mechanism: initial hydrazone formation followed by intramolecular cyclization.

  • Hydrazone Formation: The reaction is initiated by the nucleophilic attack of the terminal nitrogen of (4-fluorophenyl)hydrazine on the carbonyl carbon of 4,4-dimethyl-3-oxopentanenitrile. The acidic medium protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon and facilitating the attack. Subsequent dehydration yields a stable hydrazone intermediate. This is a classic condensation reaction analogous to imine formation.[8]

  • Intramolecular Cyclization and Tautomerization: The crucial ring-forming step involves the intramolecular attack of the second nitrogen atom of the hydrazone onto the electrophilic carbon of the nitrile group. This nucleophilic addition results in a five-membered ring. The final step is a rapid tautomerization of the resulting exocyclic imine to the endocyclic aromatic amine, which is the thermodynamic driving force of the reaction, yielding the stable 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine product.

G Start Reactants (Ketonitrile + Hydrazine) Step1 Nucleophilic Attack on Carbonyl Start->Step1 H+ Intermediate1 Hydrazone Intermediate Step1->Intermediate1 Step2 Intramolecular Nucleophilic Addition on Nitrile Intermediate1->Step2 Intermediate2 Cyclized Intermediate Step2->Intermediate2 Step3 Tautomerization (Aromatization) Intermediate2->Step3 Product Final Product (5-Aminopyrazole) Step3->Product

Caption: Simplified reaction mechanism workflow.

Experimental Protocol

This protocol is adapted from a similar synthesis of a substituted 5-aminopyrazole and is designed for laboratory-scale preparation.[9]

Step 1: Reaction Setup

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (4-fluorophenyl)hydrazine hydrochloride (1.63 g, 10.0 mmol).

  • Add deionized water (30 mL) and concentrated hydrochloric acid (3.5 mL). Stir the mixture until the hydrazine salt is fully dissolved.

  • To this acidic solution, add 4,4-dimethyl-3-oxopentanenitrile (1.50 g, 12.0 mmol, 1.2 equivalents).

Step 2: Cyclocondensation Reaction

  • Heat the reaction mixture to 80-90 °C using an oil bath.

  • Maintain stirring at this temperature for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 7:3 hexanes:ethyl acetate eluent system. The disappearance of the starting materials and the appearance of a new, more polar spot indicates product formation.

Step 3: Product Isolation and Work-up

  • After the reaction is complete, cool the flask to room temperature and then further cool in an ice bath for 30 minutes.

  • Slowly neutralize the acidic mixture by adding concentrated ammonium hydroxide dropwise with vigorous stirring. Monitor the pH with litmus paper or a pH meter until it reaches approximately 8-9. The product will precipitate as a solid.

  • Continue stirring in the ice bath for another 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with three portions of cold deionized water (3 x 15 mL) to remove any inorganic salts.

Step 4: Drying and Purification

  • Dry the collected solid under vacuum at 40-50 °C overnight. This typically affords the title compound as a yellow or off-white solid with sufficient purity for many applications.

  • If further purification is required, the crude product can be recrystallized from an ethanol/water mixture.

Data and Expected Results

The successful synthesis of 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine should yield a product with the following characteristics.

ParameterExpected Value
Chemical Formula C₁₃H₁₆FN₃[10]
Molecular Weight 233.28 g/mol [10]
Appearance Off-white to yellow solid[10]
Yield 70-85% (typical)
Purity (by HPLC/NMR) >95%
Characterization Consistent with ¹H NMR, ¹³C NMR, and MS data

Safety and Handling Precautions

All experimental work should be conducted in a well-ventilated fume hood by trained personnel.

  • Personal Protective Equipment (PPE): Safety goggles, a lab coat, and chemical-resistant gloves are mandatory.

  • Reagent Hazards:

    • 4,4-dimethyl-3-oxopentanenitrile: This compound is classified as toxic if swallowed.[6][7] Avoid inhalation of dust and skin contact.

    • Concentrated Acids and Bases: Hydrochloric acid and ammonium hydroxide are highly corrosive.[11] Handle with extreme care to avoid contact with skin and eyes and to prevent inhalation of vapors. Neutralization is an exothermic process; perform it slowly and with cooling.

    • Hydrazine Derivatives: Substituted hydrazines can be skin and respiratory sensitizers. Minimize exposure.

Conclusion

The synthetic pathway detailed in this guide represents a highly effective and reliable method for the production of 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine. By leveraging the classical condensation of a β-ketonitrile with a substituted hydrazine, this protocol provides high yields of the target compound from readily accessible starting materials. The mechanistic clarity and procedural robustness make this synthesis a valuable tool for researchers in organic synthesis, medicinal chemistry, and drug discovery, enabling access to a key heterocyclic building block for further molecular exploration.

References

  • El-Gazzar, A. B. A., et al. (2007). 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine. Acta Crystallographica Section E: Structure Reports Online, 63(12), o4565. [Link]

  • Becerra, D., et al. (2022). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2022(4), M1494. [Link]

  • El-faham, A., et al. (2022). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. RSC Advances, 12(21), 13075-13097. [Link]

  • Castillo, J. C., et al. (2024). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2024(1), M1827. [Link]

  • LibreTexts Chemistry. (2021). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. [Link]

  • Cruz, S., & Portilla, J. (2022). Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. ResearchGate. [Link]

  • Ploeg, L., et al. (2019). A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. Beilstein Journal of Organic Chemistry, 15, 2840-2847. [Link]

  • Organic Chemistry Portal. Synthesis of Hydrazine Derivatives (Hydrazides). [Link]

  • PubChem. 4,4-dimethyl-3-oxopentanenitrile. Compound Summary. [Link]

  • Chemistry Stack Exchange. (2018). Cyclisation reaction through hydrazine. [Link]

  • El-Gazzar, A. B. A., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 159-195. [Link]

  • ChemBK. 4,4-dimethyl-3-oxopentanenitrile. Chemical Book. [Link]

  • Castillo, J. C., et al. (2019). Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine. Molbank, 2019(2), M1060. [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. [Link]

  • Portilla, J. (2014). Recent advances in the synthesis of new pyrazole derivatives. ResearchGate. [Link]

  • ResearchGate. (2011). Approaches towards the synthesis of 5-aminopyrazoles. [Link]

  • Portilla, J. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Core Mechanism of Action of 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide delineates the putative mechanism of action for the novel small molecule, 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine....

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the putative mechanism of action for the novel small molecule, 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine. Based on robust structural analogy to known kinase inhibitors and a comprehensive analysis of the pyrazole scaffold's role in medicinal chemistry, we posit that this compound functions as a potent and selective inhibitor of p38 mitogen-activated protein (MAP) kinase. This document provides a detailed exploration of this proposed mechanism, the implicated signaling pathways, and a series of self-validating experimental protocols to empirically verify this hypothesis. Our analysis is grounded in established scientific literature and aims to provide a foundational resource for researchers investigating the therapeutic potential of this compound in inflammatory diseases and oncology.

Introduction: The Therapeutic Potential of the Pyrazole Scaffold

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs with a wide spectrum of biological activities.[1] The versatility of the pyrazole ring allows for diverse substitutions, enabling fine-tuning of its pharmacological properties to interact with a variety of biological targets.[1] The subject of this guide, 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine, is a compound of significant interest due to its structural features that suggest a potent biological activity. The presence of a tert-butyl group can enhance metabolic stability and provide crucial steric interactions within a binding pocket, while the 4-fluorophenyl moiety can increase lipophilicity and participate in specific electrostatic or halogen bonding interactions.[2] These characteristics are hallmarks of compounds designed for high-affinity protein binding, particularly within the ATP-binding sites of kinases.

Proposed Core Mechanism of Action: Inhibition of p38 MAP Kinase

While direct mechanistic studies on 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine are not yet prevalent in the public domain, a compelling body of evidence from structurally analogous compounds strongly suggests its primary mechanism of action is the inhibition of p38 MAP kinase. A noteworthy example is the highly selective p38 MAP kinase inhibitor, RO3201195, which shares the core 1-(4-fluorophenyl)-1H-pyrazol-5-amine moiety. This structural parallel provides a strong rationale for hypothesizing a similar biological target for our compound of interest.

The p38 MAP kinases are a family of serine/threonine kinases that play a central role in cellular responses to inflammatory cytokines and environmental stress.[3] Dysregulation of the p38 MAP kinase signaling pathway is implicated in a host of human diseases, including rheumatoid arthritis, inflammatory bowel disease, and various cancers. As such, inhibitors of p38 MAP kinase are of significant therapeutic interest.

The p38 MAP Kinase Signaling Cascade

The p38 MAP kinase pathway is a tiered signaling cascade, as illustrated in the diagram below.

p38_pathway cluster_extracellular Extracellular Stimuli cluster_upstream Upstream Kinases cluster_p38 p38 MAP Kinase cluster_downstream Downstream Effects cluster_inhibition Site of Inhibition Inflammatory Cytokines Inflammatory Cytokines MAP3K MAPKKK (e.g., TAK1, ASK1) Inflammatory Cytokines->MAP3K Environmental Stress Environmental Stress Environmental Stress->MAP3K MAP2K MAPKK (MKK3, MKK6) MAP3K->MAP2K phosphorylates p38 p38 MAPK MAP2K->p38 phosphorylates Transcription_Factors Transcription Factors (e.g., ATF2, MEF2C) p38->Transcription_Factors phosphorylates Cytokine_Production Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6) Transcription_Factors->Cytokine_Production activates Inhibitor 3-tert-butyl-1-(4-fluorophenyl) -1H-pyrazol-5-amine Inhibitor->p38 inhibits

Figure 1: The p38 MAP Kinase Signaling Pathway and the proposed point of inhibition by 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine.

Activation of this pathway by extracellular stimuli leads to the sequential phosphorylation and activation of a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and finally p38 MAP kinase itself. Activated p38 then phosphorylates downstream targets, including transcription factors, leading to the production of pro-inflammatory cytokines such as TNF-α and IL-6. Inhibition of p38 MAP kinase by a small molecule like 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine would block this cascade, thereby reducing the inflammatory response.

Postulated Binding Mode

Based on crystallographic studies of similar pyrazole-based inhibitors, it is hypothesized that 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine binds to the ATP-binding pocket of p38 MAP kinase. The pyrazole core likely forms key hydrogen bonds with the hinge region of the kinase, a common feature of kinase inhibitors. The 4-fluorophenyl group is predicted to extend into a hydrophobic pocket, with the fluorine atom potentially forming favorable interactions. The 5-amino group is crucial, as it can act as a hydrogen bond donor, further anchoring the molecule in the active site. The tert-butyl group likely occupies a hydrophobic region, contributing to the overall binding affinity and selectivity.

Experimental Validation of the Proposed Mechanism

To empirically validate the hypothesis that 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine is a p38 MAP kinase inhibitor, a series of well-established in vitro and cell-based assays should be performed. The following protocols provide a robust framework for this validation.

In Vitro p38α MAP Kinase Inhibition Assay

This assay directly measures the ability of the compound to inhibit the enzymatic activity of recombinant human p38α MAP kinase.

Principle: The assay quantifies the phosphorylation of a specific substrate by p38α in the presence and absence of the test compound. The ADP-Glo™ Kinase Assay is a suitable platform for this purpose, as it measures the amount of ADP produced, which is directly proportional to kinase activity.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine in 100% DMSO.

    • Serially dilute the compound stock in DMSO to create a range of concentrations for IC50 determination.

    • Prepare the kinase reaction buffer, recombinant p38α enzyme, substrate (e.g., ATF2), and ATP solutions as per the manufacturer's instructions (e.g., Promega ADP-Glo™ Kinase Assay).

  • Assay Procedure:

    • Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2 µL of the p38α enzyme solution to each well.

    • Add 2 µL of the substrate/ATP mixture to initiate the reaction.

    • Incubate the plate at room temperature for 60 minutes.

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Expected Outcome: A potent inhibitor will exhibit a low IC50 value, indicating that a low concentration of the compound is required to inhibit 50% of the p38α kinase activity.

Cellular Assay for Inhibition of TNF-α Production

This assay assesses the compound's ability to inhibit the downstream effects of p38 MAP kinase activation in a cellular context.

Principle: Lipopolysaccharide (LPS) is a potent activator of the p38 MAP kinase pathway in immune cells, leading to the production and secretion of TNF-α. This assay measures the level of TNF-α in the supernatant of LPS-stimulated cells treated with the test compound.

Experimental Protocol:

  • Cell Culture:

    • Culture a suitable cell line, such as human monocytic THP-1 cells or primary human peripheral blood mononuclear cells (PBMCs), in appropriate media.

  • Assay Procedure:

    • Plate the cells in a 96-well plate and allow them to adhere or stabilize.

    • Pre-treat the cells with various concentrations of 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine or vehicle (DMSO) for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for a defined period (e.g., 4-6 hours).

    • Centrifuge the plate to pellet the cells and collect the supernatant.

  • TNF-α Quantification:

    • Measure the concentration of TNF-α in the supernatant using a commercially available ELISA kit, following the manufacturer's protocol.

  • Data Analysis:

    • Calculate the percentage of inhibition of TNF-α production for each compound concentration compared to the LPS-stimulated, vehicle-treated control.

    • Determine the IC50 value for the inhibition of TNF-α production.

Self-Validation: A positive result in this assay, demonstrating a dose-dependent inhibition of TNF-α production, provides strong evidence that the compound is active in a cellular context and consistent with the proposed mechanism of p38 MAP kinase inhibition.

Kinase Selectivity Profiling

To establish the specificity of 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine, it is crucial to screen it against a broad panel of kinases.

Workflow:

kinase_selectivity Compound 3-tert-butyl-1-(4-fluorophenyl) -1H-pyrazol-5-amine Screening Kinase Selectivity Panel (e.g., >300 kinases) Compound->Screening Test at fixed concentration or in dose-response Data_Analysis Data Analysis (IC50 Determination) Screening->Data_Analysis Raw activity data Result Selectivity Profile Data_Analysis->Result Potency and selectivity

Figure 2: Workflow for determining the kinase selectivity profile of the test compound.

Procedure:

  • Utilize a commercial kinase screening service (e.g., Reaction Biology, Eurofins) that offers panels of hundreds of kinases.

  • Submit the compound for screening at a fixed concentration (e.g., 1 µM) to identify initial hits.

  • For any kinases that show significant inhibition, perform follow-up dose-response assays to determine their IC50 values.

Authoritative Grounding: A compound is generally considered selective if it exhibits a significant potency differential (e.g., >100-fold) for its primary target compared to other kinases.

Synthesis of 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine

The synthesis of the title compound can be achieved through a well-established route for pyrazole formation involving the condensation of a hydrazine with a β-ketonitrile.

Reaction Scheme:

General Protocol (adapted from a similar synthesis):

  • To a solution of hydrochloric acid in water, add (4-fluorophenyl)hydrazine hydrochloride and 4,4-dimethyl-3-oxopentanenitrile.

  • Heat the mixture at an elevated temperature (e.g., 70-80 °C) for a specified duration.

  • After the initial reaction period, additional acid may be added, and heating continued to ensure complete cyclization.

  • Cool the reaction mixture and neutralize it with a base, such as ammonium hydroxide, to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry.

  • The crude product can be further purified by recrystallization or column chromatography.

Data Summary

The following table summarizes the key physicochemical properties of 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine.

PropertyValueSource
Molecular Formula C₁₃H₁₆FN₃[Vendor Data]
Molecular Weight 233.29 g/mol [Vendor Data]
Appearance Solid[Vendor Data]
CAS Number 778611-16-8[Vendor Data]

Conclusion

This technical guide has presented a comprehensive analysis of the proposed mechanism of action for 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine. The strong structural homology to known p38 MAP kinase inhibitors provides a solid foundation for the hypothesis that this compound targets this key inflammatory signaling pathway. The provided experimental protocols offer a clear and self-validating path for researchers to confirm this mechanism and further characterize the compound's biological activity. The insights and methodologies detailed herein are intended to accelerate the investigation of this promising molecule for its potential therapeutic applications in diseases where p38 MAP kinase plays a critical pathophysiological role.

References

  • Becerra-Figueroa, D., et al. (2021). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2021(2), M1234. Retrieved from [Link]

  • Quiroga, J., et al. (2011). 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1135. Retrieved from [Link]

  • Becerra-Figueroa, D., et al. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2021(1), M1196. Retrieved from [Link]

  • Angene Chemical. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). p38 Signaling Pathway. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine Derivatives and Analogs as Modulators of Intracellular Signaling

Foreword: The Pyrazole Scaffold in Modern Drug Discovery The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry. Its unique structural...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry. Its unique structural and electronic properties have enabled the development of a multitude of clinically successful drugs across various therapeutic areas, including anti-inflammatory, anti-cancer, and anti-infective agents.[1][2] The versatility of the pyrazole scaffold allows for facile and diverse substitutions, enabling fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide focuses on a specific, highly promising class of pyrazole derivatives: those built upon the 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine core. This scaffold has emerged as a privileged structure, particularly in the context of kinase inhibition, offering a potent and selective platform for the development of novel therapeutics.[3][4]

This document serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals. It provides a detailed exploration of the synthesis, biological activities, structure-activity relationships (SAR), and evaluation methodologies for this important class of compounds. The insights presented herein are grounded in established scientific literature and aim to empower the reader to effectively leverage the potential of these pyrazole derivatives in their own research and development endeavors.

Synthesis and Chemical Landscape

The synthesis of 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine and its analogs is primarily achieved through a well-established condensation reaction between a β-ketonitrile and a substituted hydrazine. This approach offers a convergent and efficient route to the core pyrazole scaffold.

Core Synthesis: A Validated Protocol

A robust and reproducible method for the synthesis of the 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine core is adapted from the synthesis of structurally similar 1-aryl-3-tert-butyl-1H-pyrazol-5-amines.[5] The key transformation involves the cyclization of 4,4-dimethyl-3-oxopentanenitrile with (4-fluorophenyl)hydrazine.

Experimental Protocol: Synthesis of 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine

  • Reaction Setup: To a solution of concentrated hydrochloric acid in water, add (4-fluorophenyl)hydrazine hydrochloride and 4,4-dimethyl-3-oxopentanenitrile.

  • Heating: The reaction mixture is heated at 70-80 °C for 1-2 hours. An additional portion of concentrated hydrochloric acid may be added to drive the reaction to completion, followed by continued heating for another 1-2 hours.

  • Work-up: After cooling, the reaction mixture is quenched with crushed ice and neutralized with a concentrated ammonium hydroxide solution.

  • Isolation and Purification: The resulting solid precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to afford the crude product. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water, to yield 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine as a solid.

Causality Behind Experimental Choices: The use of hydrochloric acid catalyzes the initial condensation between the hydrazine and the ketone of the β-ketonitrile, as well as the subsequent cyclization and dehydration to form the aromatic pyrazole ring. The addition of a second equivalent of acid can be crucial for pushing the equilibrium towards the product, especially if the hydrazine starting material is of lower reactivity. Neutralization is performed to precipitate the free amine product, which is soluble in its protonated form. Washing with cold water removes inorganic salts and other water-soluble impurities.

Diagram: Synthetic Pathway to the Core Scaffold

G reagent1 4,4-dimethyl-3-oxopentanenitrile reaction + reagent1->reaction reagent2 (4-fluorophenyl)hydrazine reagent2->reaction product 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine reaction->product HCl, Heat then NH4OH

Caption: General synthetic scheme for the formation of the pyrazole core.

Derivatization of the 5-Amino Group

The 5-amino group of the pyrazole core is a key handle for further derivatization, allowing for the exploration of a wide range of chemical space and the optimization of biological activity. Common derivatization strategies include acylation, sulfonylation, and reductive amination.[1][6]

Experimental Protocol: N-Sulfonylation of 3-tert-butyl-1-aryl-1H-pyrazol-5-amine [1]

  • Reaction Setup: A mixture of the 3-tert-butyl-1-aryl-1H-pyrazol-5-amine, a sulfonyl chloride (e.g., 4-methylbenzenesulfonyl chloride), and a tertiary amine base (e.g., triethylamine) is prepared in an aprotic solvent such as acetonitrile.

  • Reaction Conditions: The mixture is stirred at room temperature for 12-24 hours.

  • Work-up: The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent like ethyl acetate.

  • Isolation and Purification: The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to yield the desired N-sulfonylated pyrazole derivative.

Biological Activity and Mechanism of Action: Targeting the p38 MAPK Pathway

A significant body of evidence points to the p38 mitogen-activated protein kinase (MAPK) as a primary biological target for this class of pyrazole derivatives.[7][8][9] The p38 MAPK signaling pathway plays a crucial role in the cellular response to inflammatory cytokines and environmental stress, making it a key regulator of inflammation.[9]

The p38 MAPK Signaling Cascade

The p38 MAPK pathway is a three-tiered kinase cascade. It is initiated by upstream kinases (MKK3 and MKK6) that, in response to cellular stress, phosphorylate and activate p38 MAPK. Activated p38 then phosphorylates a variety of downstream substrates, including other kinases and transcription factors, leading to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).

Diagram: p38 MAPK Signaling Pathway

G stress Cellular Stress / Inflammatory Cytokines mkk MKK3/6 stress->mkk Activates p38 p38 MAPK mkk->p38 Phosphorylates & Activates substrates Downstream Substrates (e.g., MK2, Transcription Factors) p38->substrates Phosphorylates & Activates response Inflammatory Response (e.g., TNF-α, IL-1β production) substrates->response inhibitor 3-tert-butyl-1-(4-fluorophenyl)-1H- pyrazol-5-amine Derivatives inhibitor->p38 Inhibits

Caption: Simplified overview of the p38 MAPK signaling pathway and the point of intervention.

Mechanism of Inhibition

Derivatives of the 3-tert-butyl-1-aryl-1H-pyrazol-5-amine scaffold, particularly urea derivatives, have been shown to be potent inhibitors of p38α MAPK.[6][8] These compounds act as Type II inhibitors, binding to an allosteric site adjacent to the ATP-binding pocket. This binding stabilizes an inactive conformation of the kinase, preventing the binding of ATP and subsequent phosphorylation of downstream substrates. The tert-butyl group is a critical pharmacophore, occupying a deep hydrophobic pocket in the kinase, while the aryl group at the 1-position makes important interactions with the enzyme.[6]

Structure-Activity Relationships (SAR)

The biological activity of this class of compounds is highly dependent on the nature and position of substituents on the pyrazole core and its appended functionalities. The following table summarizes key SAR findings for p38α MAPK inhibition by derivatives of the 3-tert-butyl-1-aryl-1H-pyrazol-5-amine scaffold, with a focus on urea analogs which have been extensively studied.[6]

Position of ModificationSubstituentEffect on p38α MAPK InhibitionRationale
Pyrazole C3 tert-Butyl Critical for activity Occupies a key hydrophobic pocket in the kinase, anchoring the inhibitor.[6]
IsopropylReduced activitySmaller alkyl groups have a weaker interaction with the hydrophobic pocket.
PhenylSignificantly reduced activityAromatic groups are generally not well-tolerated in this position.
Pyrazole N1 Aryl (e.g., phenyl, tolyl) Essential for high potency The aromatic ring engages in favorable π-stacking and hydrophobic interactions within the active site.[6]
Alkyl (e.g., cyclohexyl)Reduced activityLacks the specific electronic and steric properties of an aromatic ring for optimal binding.
5-Amino Group Urea linkage to a second aryl group Confers high potency The urea moiety forms key hydrogen bonds with the hinge region of the kinase. The second aryl group can be modified to optimize potency and pharmacokinetic properties.[8]
Simple amineLower potencyLacks the additional binding interactions provided by the urea and second aryl group.

Biological Evaluation: Protocols and Methodologies

The evaluation of novel 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine derivatives as kinase inhibitors involves a multi-step process, beginning with in vitro biochemical assays and progressing to cell-based and in vivo models.

In Vitro Kinase Inhibition Assay

The primary evaluation of a compound's inhibitory activity against a specific kinase is typically performed using a biochemical assay with purified, recombinant enzyme. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.

Experimental Protocol: In Vitro p38α MAPK Inhibition Assay (ADP-Glo™)

  • Kinase Reaction: Set up a reaction mixture containing recombinant human p38α MAPK, a suitable substrate (e.g., ATF-2), and ATP in a kinase reaction buffer.

  • Compound Incubation: Add the test compounds at various concentrations to the kinase reaction mixture. Include a positive control (a known p38 MAPK inhibitor) and a negative control (vehicle, e.g., DMSO).

  • Incubation: Incubate the reaction at 30 °C for a defined period (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert the generated ADP into a luminescent signal.

  • Signal Detection: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Self-Validating System: The inclusion of positive and negative controls is essential for validating the assay results. The positive control ensures that the assay can detect inhibition, while the negative control provides the baseline for 100% kinase activity.

Diagram: In Vitro Kinase Assay Workflow

G start Start step1 Prepare kinase reaction mix (p38α, substrate, ATP) start->step1 step2 Add test compounds (various concentrations) step1->step2 step3 Incubate at 30°C step2->step3 step4 Add ADP-Glo™ Reagent step3->step4 step5 Add Kinase Detection Reagent step4->step5 step6 Measure Luminescence step5->step6 end Calculate IC50 step6->end

Caption: Workflow for determining in vitro kinase inhibition using the ADP-Glo™ assay.

Cell-Based Assay for p38 MAPK Pathway Inhibition

To assess the ability of a compound to inhibit the p38 MAPK pathway in a cellular context, a common method is to measure the level of a downstream substrate's phosphorylation. For example, one can measure the phosphorylation of MAPK-activated protein kinase 2 (MK2), a direct substrate of p38 MAPK, in response to a cellular stressor like lipopolysaccharide (LPS).

Experimental Protocol: Cell-Based p38 MAPK Inhibition Assay (Western Blot)

  • Cell Culture and Treatment: Culture a suitable cell line (e.g., human monocytic THP-1 cells) and pre-incubate the cells with the test compounds at various concentrations for 1-2 hours.

  • Stimulation: Stimulate the cells with a p38 MAPK activator, such as LPS, for a short period (e.g., 15-30 minutes).

  • Cell Lysis: Harvest the cells and prepare whole-cell lysates using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Probe the membrane with a primary antibody specific for the phosphorylated form of a p38 MAPK substrate (e.g., phospho-MK2) and a primary antibody for total MK2 as a loading control.

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to detect the protein bands.

  • Data Analysis: Quantify the band intensities and determine the concentration-dependent inhibition of substrate phosphorylation.

Concluding Remarks and Future Directions

The 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine scaffold and its derivatives represent a highly valuable class of compounds for the development of kinase inhibitors, particularly targeting the p38 MAPK pathway. The synthetic accessibility of this core allows for extensive structure-activity relationship studies, enabling the optimization of potency, selectivity, and pharmacokinetic properties. The methodologies outlined in this guide provide a robust framework for the synthesis, evaluation, and characterization of novel analogs.

Future research in this area will likely focus on the development of derivatives with enhanced selectivity profiles to minimize off-target effects, as well as the exploration of this scaffold against other kinase targets implicated in various diseases. The continued application of rational drug design principles, guided by structural biology and computational modeling, will undoubtedly unlock the full therapeutic potential of this privileged pyrazole scaffold.

References

  • Cobo, F., et al. (2012). 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1427. [Link]

  • J&K Scientific. 3-tert-Butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine. Product Page. [Link]

  • Boshta, N. M., et al. (2024). Design, synthesis, molecular docking and biological evaluation of 1,3,5-trisubstituted-1H-pyrazole derivatives as anticancer agents with cell cycle arrest, ERK and RIPK3-kinase activities. Bioorganic Chemistry, 143, 107058. [Link]

  • MDPI. (2022). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molecules, 27(19), 6523. [Link]

  • MDPI. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2021(4), M1303. [Link]

  • Regan, J., et al. (2003). Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naphthalen-1-yl]urea (BIRB 796). Journal of Medicinal Chemistry, 46(22), 4676-4686. [Link]

  • ResearchGate. (2014). Table 1. 1-Aryl-3-tert-butyl-1H-pyrazol-5-amines 25a–l. From publication: Synthesis and Biological Evaluation of Chromenylurea and Chromanylurea Derivatives as Anti-TNF-α agents that Target the p38 MAPK Pathway. [Link]

  • MDPI. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences, 23(23), 14834. [Link]

  • Palla, L., et al. (2002). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Journal of Medicinal Chemistry, 45(14), 2994-3005. [Link]

  • Ma, S., et al. (2020). Design and Biological Evaluation of 3-Aryl-4-alkylpyrazol-5-amines Based on the Target Fishing. Current Computer-Aided Drug Design, 16(5), 564-570. [Link]

  • International Journal of Medical Pharmaceutical and Health Sciences. (2024). Mitogen-Activating Protein Kinases (MAPK) Inhibitors for Cancer Treatment. Volume 10, Issue 1. [Link]

  • Tong, L., et al. (2002). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Journal of Medicinal Chemistry, 45(14), 2994-3005. [Link]

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Exploratory

A Technical Guide to 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine (CAS: 778611-16-8): Properties, Synthesis, and Applications

Executive Summary: This document provides a comprehensive technical overview of 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine, a substituted pyrazole derivative of significant interest in modern chemistry. The pyraz...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: This document provides a comprehensive technical overview of 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine, a substituted pyrazole derivative of significant interest in modern chemistry. The pyrazole core is a privileged scaffold in medicinal chemistry, and this specific compound serves as a versatile intermediate for the synthesis of novel therapeutic agents, agrochemicals, and advanced materials.[1][2][3] Its unique structural combination—a bulky tert-butyl group, an electronically modified 4-fluorophenyl ring, and a reactive 5-amine handle—offers a valuable platform for creating diverse molecular libraries. This guide details the compound's physicochemical properties, outlines a representative synthetic pathway, discusses its broad applications, and provides essential safety and handling information for laboratory professionals.

Introduction: The Significance of a Privileged Scaffold

The pyrazole nucleus, a five-membered diazole ring, is a cornerstone of heterocyclic chemistry and a highly valued scaffold in drug discovery.[4][5] Its presence in numerous FDA-approved drugs, such as the anti-inflammatory celecoxib and the anti-cancer agent ruxolitinib, underscores its ability to interact with a wide range of biological targets.[4][6] The compound 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine (Figure 1) is a prime example of a strategically functionalized pyrazole designed for synthetic utility.

The key structural features contribute to its unique profile:

  • 1-(4-fluorophenyl) Group: The fluorine atom serves as a bioisostere for hydrogen, enhancing metabolic stability and modulating electronic properties, which can improve binding affinity to biological targets.

  • 3-tert-butyl Group: This bulky, lipophilic group can provide steric hindrance that orients the molecule within a binding pocket and enhances membrane permeability.[1]

  • 5-amine Group: This primary amine is a critical functional handle, providing a nucleophilic site for a wide array of chemical transformations, enabling its use as a foundational building block for more complex molecules.[6]

This guide serves to consolidate the known properties and potential of this compound, offering researchers and drug development professionals a foundational resource for its application.

Figure 1. Chemical Structure of 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine Figure 1. Chemical Structure of 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine.

Physicochemical and Structural Properties

The compound is typically supplied as a solid with high purity, suitable for use in sensitive synthetic applications.[7] Its core properties are summarized in Table 1 for easy reference.

Table 1: Key Physicochemical Properties and Identifiers

Property Value Reference
CAS Number 778611-16-8 [8]
Molecular Formula C₁₃H₁₆FN₃ [8]
Molecular Weight 233.28 g/mol [8]
Appearance Solid [8]
Purity ≥97% [7]
Storage 2-8°C, Inert atmosphere, Light sensitive [9]
SMILES CC(C)(C)c1cc(N)n(n1)-c2ccc(F)cc2 [8]
InChI Key BYZGQEFEOZXWRO-UHFFFAOYSA-N [8]
MDL Number MFCD04115094 [8]

| PubChem CID | 2060573 |[7] |

Synthesis and Characterization

Representative Synthesis Pathway

The synthesis of 1,3,5-trisubstituted pyrazoles is a well-established field in organic chemistry. One of the most direct and regioselective methods involves the condensation reaction between a β-ketonitrile or a related 1,3-dielectrophile and a substituted hydrazine.[10][11] This approach provides a reliable route to the desired pyrazole core.

Causality of Method Selection: The choice of a β-ketonitrile, such as 4,4-dimethyl-3-oxopentanenitrile, and (4-fluorophenyl)hydrazine is strategic. This reaction pathway generally proceeds with high regioselectivity, where the more nucleophilic nitrogen of the hydrazine attacks the more electrophilic ketone carbonyl, and the terminal nitrogen attacks the nitrile, leading to the desired 5-aminopyrazole isomer after cyclization and dehydration.

G cluster_reactants Starting Materials cluster_process Reaction Process cluster_product Final Product R1 4,4-Dimethyl-3-oxopentanenitrile (β-Ketonitrile) P1 Condensation & Cyclization R1->P1 Reflux in Ethanol/Acetic Acid R2 (4-fluorophenyl)hydrazine R2->P1 Product 3-tert-butyl-1-(4-fluorophenyl) -1H-pyrazol-5-amine P1->Product

Caption: Representative synthesis workflow for the target compound.

Experimental Protocol (Representative)
  • Reaction Setup: To a round-bottom flask, add 4,4-dimethyl-3-oxopentanenitrile (1.0 eq) and (4-fluorophenyl)hydrazine hydrochloride (1.05 eq) in ethanol.

  • Acid Catalyst: Add a catalytic amount of acetic acid to facilitate the condensation.

  • Heating: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purification: Neutralize the residue with a saturated sodium bicarbonate solution and extract with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to yield the final product.

Structural Characterization

To ensure the identity and purity of the synthesized compound, a full suite of analytical techniques is required.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H-NMR is expected to show a sharp singlet around 1.3 ppm for the nine equivalent protons of the tert-butyl group. Aromatic protons of the 4-fluorophenyl ring would appear as multiplets or distinct doublets of doublets in the 7.0-7.5 ppm region. A singlet for the C4-H of the pyrazole ring would likely appear around 5.7-6.0 ppm, and a broad singlet for the -NH₂ protons would also be present.[6][12]

    • ¹³C-NMR would confirm the presence of all 13 unique carbons, including the characteristic quaternary and methyl carbons of the tert-butyl group and the carbons of the aromatic ring, with C-F coupling visible for the fluorinated ring.[12]

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show a prominent [M+H]⁺ ion peak corresponding to the molecular weight of the compound (234.14 m/z).

  • High-Performance Liquid Chromatography (HPLC): Used to confirm the purity of the final compound, typically showing a single major peak under appropriate conditions.

Applications in Research and Development

The utility of 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine stems from its role as a versatile chemical intermediate. The primary amine at the C5 position is the key site for derivatization, allowing for the construction of vast chemical libraries for screening.

Pharmaceutical and Medicinal Chemistry

The pyrazole scaffold is a well-known pharmacophore that can target a variety of enzymes and receptors.[1][3] This compound is a valuable starting material for synthesizing potential therapeutics.

  • Anti-Cancer Agents: The compound is cited as a key intermediate for developing anti-cancer agents that may function by inhibiting specific enzymes involved in tumor growth.[2] Many pyrazole-containing drugs function as protein kinase inhibitors, where the pyrazole ring acts as a hinge-binding motif.[13] Derivatization of the 5-amine group can lead to amides, ureas, or sulfonamides that can occupy adjacent pockets in an enzyme's active site.[6]

  • Anti-Inflammatory Agents: Pyrazole derivatives, most notably Celecoxib, are known inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[6] This scaffold can be used to generate novel COX-2 inhibitors or modulators of other inflammatory targets like pro-inflammatory cytokines.[3]

G cluster_reactions Derivatization Reactions cluster_leads Potential Therapeutic Leads Core Core Scaffold (CAS 778611-16-8) Amidation Amidation Core->Amidation Sulfonylation Sulfonylation Core->Sulfonylation UreaFormation Urea Formation Core->UreaFormation Kinase Kinase Inhibitors (Anti-Cancer) Amidation->Kinase COX COX-2 Inhibitors (Anti-Inflammatory) Sulfonylation->COX Other Other Novel Agents UreaFormation->Other

Caption: Application workflow from core scaffold to potential leads.

Agrochemical and Material Science

Beyond pharmaceuticals, this compound has applications in other industrial sectors:

  • Agrochemicals: It is used in the formulation of pesticides and herbicides, where the pyrazole core contributes to biological activity against pests and weeds.[2]

  • Material Science: The compound is explored for its potential in creating advanced polymers and coatings with enhanced thermal stability and chemical resistance.[2]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this exact compound is not universally available, data from structurally similar aminopyrazoles can be used to infer its likely hazard profile.[9][14][15] Researchers must handle this compound with appropriate care in a controlled laboratory setting.

Table 2: GHS Hazard Classification (Inferred)

Hazard Class Category Hazard Statement
Acute Toxicity, Oral 4 H302: Harmful if swallowed
Skin Irritation 2 H315: Causes skin irritation
Eye Irritation 2A H319: Causes serious eye irritation
STOT - Single Exposure 3 H335: May cause respiratory irritation

Source: Inferred from SDS for similar aminopyrazole compounds.[9][15]

Recommended Laboratory Practices:
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear protective gloves (nitrile or neoprene), a lab coat, and safety glasses or goggles.[9]

  • Handling: Avoid creating dust. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[9][14]

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place. Recommended storage is between 2-8°C.[9]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Conclusion

3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine is a high-value chemical intermediate with a strategically designed structure. Its combination of a privileged pyrazole core, synthetically versatile amine handle, and modulatory substituents makes it an ideal starting point for discovery campaigns across multiple scientific disciplines. For researchers in drug development, agrochemicals, and material science, this compound represents a powerful tool for generating novel molecules with significant potential for commercial and therapeutic application.[1][2]

References

  • 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine - National Center for Biotechnology Information (PMC). [Link]

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide - MDPI. [Link]

  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine - MDPI. [Link]

  • Pyrazole synthesis - Organic Chemistry Portal. [Link]

  • Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - PubMed. [Link]

  • Synthesis of 1,3,5‐trisubstituted pyrazoles - ResearchGate. [Link]

  • PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY - ResearchGate. [Link]

  • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes - ACS Publications. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI. [Link]

  • Synthesis, Characterization of Some New 1,3,5-Trisubstituted Pyrazole Derivatives for Their Antifungal Potential - Research Square. [Link]

  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery - Future Medicinal Chemistry. [Link]

  • Regioselective Synthesis of 1,3,5-Substituted Pyrazoles from Acetylenic Ketones and Hydrazines - Synlett. [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery - PubMed Central. [Link]

  • Safety Data Sheet for 1-tert-Butyl 3-methyl 4-amino-1H-pyrazole-1,3-dicarboxylate - Angene Chemical. [Link]

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Foundational

3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine literature review

An In-depth Technical Guide to 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine: A Privileged Scaffold in Modern Drug Discovery Abstract The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "pr...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine: A Privileged Scaffold in Modern Drug Discovery

Abstract

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful drugs.[1][2] This guide focuses on a particularly valuable derivative, 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine , a key building block for the synthesis of novel therapeutic agents.[3] We will explore its synthesis, physicochemical properties, and critical role in the development of targeted therapies, particularly in oncology and inflammatory diseases. This document serves as a technical resource for researchers, scientists, and drug development professionals, providing not only established protocols but also the underlying scientific rationale to empower innovation.

Introduction: The Strategic Value of the Aminopyrazole Scaffold

Heterocyclic compounds form the backbone of a vast majority of pharmaceuticals, and among them, the five-membered pyrazole ring is particularly prominent.[4] Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions (hydrogen bonding, π-stacking) make it an ideal pharmacophore.[5][6] The title compound, 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine, is a trifecta of well-chosen substitutions on this core, each contributing to its utility as a high-value intermediate:

  • The N1-(4-fluorophenyl) Group: This substitution introduces a common motif in medicinal chemistry. The fluorine atom can enhance binding affinity through hydrogen bonding or halogen bonding, improve metabolic stability by blocking potential sites of oxidation, and increase membrane permeability.

  • The C3-tert-butyl Group: This bulky, lipophilic group is crucial for creating steric hindrance and fitting into specific hydrophobic pockets within target proteins, thereby enhancing potency and selectivity.[3]

  • The C5-amine Group: This primary amine is the principal point of diversification. It serves as a versatile chemical handle for constructing vast libraries of derivatives—such as ureas, amides, and sulfonamides—which is fundamental for systematic Structure-Activity Relationship (SAR) studies.[7][8]

Collectively, these features position 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine as a critical starting material for developing targeted therapies, including kinase inhibitors for cancer and modulators of inflammatory pathways.[3][9]

Synthesis and Mechanistic Rationale

The construction of the 1,3,5-substituted pyrazole ring is a classic and efficient reaction in heterocyclic chemistry. The most common and reliable method is the condensation of a substituted hydrazine with a β-ketonitrile. This approach provides high yields and a straightforward path to the desired aminopyrazole core.

Recommended Synthetic Protocol

The synthesis proceeds via the reaction of (4-fluorophenyl)hydrazine with 4,4-dimethyl-3-oxopentanenitrile (pivaloylacetonitrile). A similar, well-documented procedure for a related analogue provides a robust template for this transformation.[10]

Step-by-Step Methodology:

  • Reaction Setup: To a solution of (4-fluorophenyl)hydrazine hydrochloride (1.1 equivalents) in ethanol, add a catalytic amount of a strong acid, such as hydrochloric acid.

  • Addition of β-Ketonitrile: To the stirred solution, add 4,4-dimethyl-3-oxopentanenitrile (1.0 equivalent) dropwise at room temperature.

  • Reaction Progression: Heat the mixture to reflux (approximately 78 °C) and monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).

  • Work-up and Isolation: Allow the reaction mixture to cool to room temperature. Neutralize the solution carefully with a saturated aqueous solution of sodium bicarbonate. The product may precipitate out of solution.

  • Extraction: If the product does not precipitate, extract the aqueous mixture with ethyl acetate (3 x volume). Combine the organic layers.

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude solid can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the title compound as a solid.[7]

Mechanistic Pathway

The causality behind this protocol lies in a two-stage mechanism: condensation followed by cyclization.

  • Hydrazone Formation: The reaction initiates with the nucleophilic attack of the hydrazine nitrogen onto the ketone carbonyl of the 4,4-dimethyl-3-oxopentanenitrile, forming a hydrazone intermediate. The acidic catalyst protonates the carbonyl oxygen, making the carbon more electrophilic and accelerating this step.

  • Intramolecular Cyclization: The nitrogen atom of the hydrazone then attacks the electrophilic carbon of the nitrile group. This intramolecular cyclization, a variant of the Thorpe-Ziegler reaction, forms the five-membered ring.

  • Tautomerization: The resulting non-aromatic intermediate rapidly tautomerizes to the stable, aromatic 5-aminopyrazole product.

G cluster_workflow Synthesis of 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine Reactants Reactants: (4-fluorophenyl)hydrazine 4,4-dimethyl-3-oxopentanenitrile Hydrazone Intermediate: Hydrazone Formation Reactants->Hydrazone Condensation (Acid Catalyst) Cyclization Key Step: Intramolecular Cyclization Hydrazone->Cyclization Thorpe-Ziegler Tautomerization Final Step: Aromatization Cyclization->Tautomerization Proton Shift Product Final Product: 3-tert-butyl-1-(4-fluorophenyl) -1H-pyrazol-5-amine Tautomerization->Product

Caption: Synthetic workflow for the target aminopyrazole.

Physicochemical and Structural Properties

A comprehensive understanding of a compound's physical and structural properties is essential for its application in drug design.

Key Properties Summary
PropertyValueReference
CAS Number 778611-16-8[11]
Molecular Formula C₁₃H₁₆FN₃[11]
Molecular Weight 233.28 g/mol [11]
Appearance Solid[11]
SMILES CC(C)(C)c1cc(N)n(n1)c2ccc(F)cc2[11]
InChI Key BYZGQEFEOZXWRO-UHFFFAOYSA-N[11]
Structural Insights and Rationale

While a specific crystal structure for the title compound is not publicly available, analysis of closely related structures reveals key conformational features. For instance, the pyrazole and phenyl rings are typically not coplanar, exhibiting a significant dihedral angle.[10] This twisted conformation is critical as it dictates the three-dimensional space the molecule occupies, which directly impacts its ability to fit into the binding site of a target protein. This non-planarity prevents undesirable flat, "pancaking" stacking interactions and allows for more specific, directional binding.

Core Applications in Drug Discovery

The title compound is not an end-product but a high-potential starting point for creating potent and selective drugs.

Scaffold for Kinase Inhibitors

The most significant application of this scaffold is in the development of kinase inhibitors for cancer therapy.[8] Many kinase inhibitors utilize a heterocyclic core to form hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket. The 5-aminopyrazole motif is an excellent hinge-binder. A prime example is found in a patent describing derivatives of this core as potent inhibitors of Vascular Endothelial Growth Factor Receptor (VEGFR) and Bcr-Abl kinases.[8] The derivative, 4-{4-[({3-tert-Butyl-1-[3-(hydroxymethyl)phenyl]-1H-pyrazol-5-yl}carbamoyl)amino]-3-fluorophenoxy}-N-methylpyridine-2-carboxamide, demonstrates how the C5-amine is converted into a urea linkage to create a potent anti-proliferative agent.[8]

Anti-Inflammatory and Anticancer Agents

Beyond specific kinase targets, the pyrazole core is historically linked to anti-inflammatory drugs like Celecoxib (a COX-2 inhibitor).[2][7] The structural features of 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine make it an attractive starting point for novel COX inhibitors or modulators of other inflammatory pathways (e.g., cytokine signaling). The potential to develop anti-inflammatory and broader anti-cancer agents from this intermediate is significant.[3][9]

Agrochemicals

The pyrazole scaffold is also prevalent in agrochemicals. The stability and biological activity of this class of compounds make them suitable for developing novel pesticides and herbicides, highlighting the versatility of the core structure beyond pharmaceuticals.[3]

Experimental Protocol: Derivatization for SAR Exploration

To unlock the therapeutic potential of the core, the C5-amine must be functionalized. The following protocol describes a general sulfonylation reaction, a common strategy in medicinal chemistry to introduce a group that can act as a hydrogen bond acceptor and probe interactions within a protein binding site. This protocol is adapted from a similar, well-established procedure.[7]

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine (1.0 equivalent) in a suitable aprotic solvent like acetonitrile or dichloromethane.

  • Base Addition: Add a non-nucleophilic base, such as triethylamine or pyridine (1.2-1.5 equivalents), to the solution and stir.

  • Sulfonyl Chloride Addition: Slowly add the desired sulfonyl chloride (e.g., 4-methylbenzenesulfonyl chloride) (1.1 equivalents) to the mixture at room temperature.

  • Reaction Monitoring: Stir the reaction for 12-24 hours. Monitor its progress by TLC.

  • Quenching and Work-up: Upon completion, add water to the reaction mixture to quench any remaining sulfonyl chloride.

  • Extraction: Extract the aqueous mixture with ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired N-sulfonylated pyrazole derivative.[7]

G cluster_workflow SAR Derivatization Workflow Start Starting Material: 3-tert-butyl-1-(4-fluorophenyl) -1H-pyrazol-5-amine Step1 1. Dissolve in Aprotic Solvent 2. Add Non-nucleophilic Base Start->Step1 Step2 Add R-SO₂Cl (Sulfonyl Chloride) Step1->Step2 Step3 Reaction & Monitoring (TLC) Step2->Step3 Step4 Aqueous Work-up & Extraction Step3->Step4 End Final Product: N-Sulfonylated Pyrazole Derivative Step4->End

Caption: General workflow for C5-amine derivatization.

Structure-Activity Relationship (SAR) Insights

While a full SAR table requires extensive library synthesis and screening, we can infer a conceptual SAR based on published data for related pyrazole series.[12][13]

Molecular PositionSubstituentRole in Biological ActivityRationale & Citation
N1 4-FluorophenylModulates electronics, enhances metabolic stability, potential for halogen/H-bonding.A para-substituted phenyl ring is a common feature in active pyrazole derivatives.[13] Fluorine is a bioisostere for hydrogen that can improve pharmacokinetic properties.
C3 tert-ButylProvides steric bulk, enhances lipophilicity, occupies hydrophobic pockets.The size and shape of this substituent are critical for achieving selectivity against different biological targets (e.g., kinase isoforms).
C4 HydrogenUnsubstituted; provides a site for potential further modification if needed.While unsubstituted here, modification at C4 can tune potency and selectivity in other pyrazole series.
C5 Amine (NH₂)Key handle for derivatization. Forms the basis for ureas, amides, sulfonamides, etc.This position is the primary vector for exploring chemical space and optimizing interactions with the target protein, as demonstrated in kinase inhibitor design.[8]

Conclusion and Future Perspectives

3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine is more than just a chemical compound; it is a strategic platform for innovation in drug discovery. Its robust synthesis and three distinct points of functionality provide an ideal foundation for creating diverse chemical libraries. The demonstrated success of its derivatives as potent kinase inhibitors underscores its value in oncology.[8]

Future research should focus on:

  • Library Expansion: Synthesizing and screening large libraries of amides, ureas, and other derivatives against diverse panels of kinases and other disease-relevant enzymes.

  • Computational Modeling: Employing molecular docking and dynamic simulations to predict binding modes and guide the rational design of next-generation inhibitors.[1]

  • Pharmacokinetic Optimization: Further fine-tuning the scaffold to optimize ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties, moving potent compounds closer to clinical development.

The metabolic stability and synthetic tractability of the pyrazole core ensure that this scaffold will remain a highly relevant and "privileged" structure in the ongoing quest for novel and effective medicines.[6]

References

  • El-Malah, A. A., et al. (2012). 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o181. Available at: [Link]

  • Chem-Impex International. (n.d.). 3-tert-Butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine. Chem-Impex. Available at: [Link]

  • Zhang, L., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(10), 1177-1203. Available at: [Link]

  • Rojas-León, C. A., et al. (2022). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2022(3), M1462. Available at: [Link]

  • Vallejos, G., et al. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2021(1), M1196. Available at: [Link]

  • Khan, S., et al. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. Available at: [Link]

  • Langer, F., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Scientific Reports, 13(1), 1146. Available at: [Link]

  • Asif, M. (2015). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 5(3), 186-194. Available at: [Link]

  • Sanna, C., et al. (2022). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Molecules, 27(19), 6296. Available at: [Link]

  • Kamal, A., & Kumar, P. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 26(16), 4799. Available at: [Link]

  • Breitenstein, W., et al. (2012). 4-{4-[({3-tert-butyl-1-[3-(hydroxymethyl) phenyl]-1h-pyrazol-5-yl } carbamoyl)-amino]-3-fluorophenoxy} -n-methylpyridine-2-carboxamide as well as prodrugs and salts thereof for the treatment of cancer. Google Patents, EP2111401B1.
  • Li, H., et al. (2019). Structure-Based Bioisosterism Design, Synthesis, Biological Activity and Toxicity of 1,2,4-Oxadiazole Substituted Benzamides Analogues Containing Pyrazole Rings. Molecules, 24(18), 3362. Available at: [Link]

  • Kumar, A., & Kumar, R. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(21), 2011-2014. Available at: [Link]

  • PubChem. (n.d.). 3-tert-butyl-4-methyl-1-phenyl-1h-pyrazol-5-amine hydrochloride. PubChem. Available at: [Link]

  • Lan, R., et al. (1998). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 41(27), 5118-5125. Available at: [Link]

  • Ok, S., et al. (2014). A Short Review on Pyrazole Derivatives and their Applications. Journal of Postdoctoral Research, 2(4), 64-72. Available at: [Link]

  • Lavilla, R., & Teixidó, J. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: In Vitro Efficacy Profiling of 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a detailed in vitro assay protocol for characterizing the biological activity of 3-tert-butyl-1-(4-fluorophenyl)-1H-p...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed in vitro assay protocol for characterizing the biological activity of 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine. The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing promise as anti-inflammatory and anti-cancer agents through the inhibition of key signaling kinases.[1][2][3][4] This document outlines a comprehensive approach for evaluating the compound's inhibitory potential against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis, and for assessing its general cellular cytotoxicity. The protocols provided are designed to be self-validating and are grounded in established methodologies.

Introduction: The Rationale for Kinase Inhibition Profiling

3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine belongs to a class of N-heterocyclic compounds extensively explored for their therapeutic potential.[3] The core pyrazole structure is known to interact with a variety of biological targets, and its derivatives have been investigated for their ability to modulate enzymatic activity, particularly within the protein kinase family.[1][2][5] Dysregulation of protein kinase signaling is a hallmark of many diseases, including cancer. Specifically, pyrazole-based compounds have been investigated as inhibitors of key kinases involved in cancer progression, such as p38 Mitogen-Activated Protein Kinase (MAPK) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[6][7]

VEGFR-2, a receptor tyrosine kinase, is a primary mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[8][9] Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy.[8][10] Given the structural similarities of 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine to known kinase inhibitors, a direct in vitro kinase inhibition assay against VEGFR-2 is a logical first step in characterizing its biological activity.

To complement the targeted enzyme assay, a general cell viability assay is crucial to determine if the compound exhibits broad cytotoxicity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which can be an indicator of cell viability and proliferation.[11][12]

This application note provides detailed protocols for:

  • A luminescent-based in vitro kinase assay to determine the IC50 value of 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine against VEGFR-2.

  • An MTT-based cell viability assay to evaluate the cytotoxic effects of the compound on a relevant cancer cell line.

Physicochemical Properties and Compound Handling

Prior to initiating any biological assay, it is critical to understand the physical and chemical properties of the test compound.

PropertyValueSource
Molecular FormulaC13H16FN3
Molecular Weight233.28 g/mol
AppearanceSolid
StorageStore in a cool, dry place.General laboratory practice
SolubilitySoluble in DMSOGeneral laboratory practice

Stock Solution Preparation: For in vitro assays, 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine should be dissolved in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). Subsequent dilutions should be made in the appropriate assay buffer, ensuring the final DMSO concentration in the assay does not exceed a level that affects enzyme activity or cell viability (typically ≤ 1%).[10]

In Vitro VEGFR-2 Kinase Inhibition Assay

This protocol is adapted from commercially available luminescent kinase assay kits, such as the Kinase-Glo® Max assay, which measures the amount of ATP remaining in solution following a kinase reaction.[10][13] A decrease in ATP consumption correlates with kinase inhibition.

Principle of the Assay

The assay quantifies the activity of VEGFR-2 by measuring the amount of ATP consumed during the phosphorylation of a substrate. The test compound's ability to inhibit this reaction is determined by comparing the kinase activity in its presence to a control without the compound. The remaining ATP is converted into a luminescent signal by a luciferase/luciferin reaction. A higher luminescent signal indicates greater inhibition of the kinase.

VEGFR2_Inhibition_Assay cluster_0 Kinase Reaction cluster_1 Detection VEGFR-2 VEGFR-2 Phosphorylated_Substrate Phosphorylated Substrate VEGFR-2->Phosphorylated_Substrate Phosphorylates Substrate Substrate Substrate->Phosphorylated_Substrate ATP ATP ADP ADP ATP->ADP Compound Test Compound Compound->VEGFR-2 Inhibits Remaining_ATP Remaining ATP Light Luminescent Signal Remaining_ATP->Light Luciferase Luciferase Luciferase->Light Catalyzes

Caption: Workflow for the VEGFR-2 kinase inhibition assay.

Materials and Reagents
  • Recombinant human VEGFR-2 kinase domain

  • Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)[13]

  • ATP

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine

  • Positive control inhibitor (e.g., Sorafenib)

  • Luminescent kinase assay reagent (e.g., Kinase-Glo® Max)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Step-by-Step Protocol
  • Compound Preparation: Prepare a serial dilution of 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine in the kinase assay buffer. A typical starting concentration range for an unknown compound might be from 100 µM down to 1 nM. Also, prepare dilutions of the positive control inhibitor.

  • Reaction Setup: In a 96-well plate, add the following components in order:

    • Kinase assay buffer

    • Test compound or vehicle (DMSO)

    • Recombinant VEGFR-2 enzyme

    • Mix and incubate for 10-15 minutes at room temperature to allow for compound-enzyme interaction.

  • Initiate Kinase Reaction: Add a mixture of the kinase substrate and ATP to each well to start the reaction.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Signal Detection: After incubation, add the luminescent kinase assay reagent to each well. This reagent will stop the kinase reaction and initiate the generation of the luminescent signal.

  • Luminescence Reading: Incubate the plate at room temperature for 10 minutes to stabilize the signal, and then read the luminescence using a plate reader.

Data Analysis and Interpretation

The raw luminescence data is used to calculate the percent inhibition for each compound concentration.

Percent Inhibition (%) = 100 x (1 - (Signal_compound - Signal_background) / (Signal_vehicle - Signal_background))

The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

ParameterDescriptionExpected Outcome
Z'-factor A measure of assay quality and robustness.A Z'-factor > 0.5 indicates an excellent assay.
IC50 of Positive Control The potency of a known inhibitor.Should be within the expected range for the specific inhibitor.
IC50 of Test Compound The potency of 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine.A lower IC50 value indicates higher potency.

Cell Viability (MTT) Assay

This protocol is a standard method for assessing the cytotoxic effects of a compound on cultured cells.[11][12]

Principle of the Assay

The MTT assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

MTT_Assay_Workflow Seed_Cells Seed cells in a 96-well plate Treat_Cells Treat cells with the test compound Seed_Cells->Treat_Cells Add_MTT Add MTT reagent to each well Treat_Cells->Add_MTT Incubate Incubate to allow formazan formation Add_MTT->Incubate Solubilize Solubilize formazan crystals Incubate->Solubilize Read_Absorbance Read absorbance at ~570 nm Solubilize->Read_Absorbance

Caption: General workflow for the MTT cell viability assay.

Materials and Reagents
  • Human cancer cell line (e.g., HeLa, A549, or a relevant line for the intended therapeutic area)

  • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate spectrophotometer

Step-by-Step Protocol
  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: The next day, treat the cells with serial dilutions of 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).[11][12]

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at a wavelength of approximately 570 nm using a microplate reader.

Data Analysis and Interpretation

The absorbance values are used to calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control cells.

Percent Viability (%) = 100 x (Absorbance_compound / Absorbance_vehicle)

The GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) can be determined by plotting the percent viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion

The in vitro assays described in this application note provide a robust framework for the initial characterization of 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine. By determining its inhibitory activity against a relevant kinase target like VEGFR-2 and assessing its overall cellular cytotoxicity, researchers can gain valuable insights into its therapeutic potential and guide further drug development efforts. It is essential to include appropriate controls and perform rigorous data analysis to ensure the reliability and reproducibility of the results.

References

  • J&K Scientific. (n.d.). 3-tert-Butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine | 778611-16-8. Retrieved from [Link]

  • MDPI. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 27(15), 4988. [Link]

  • MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Retrieved from [Link]

  • Vinci-Biochem Srl. (n.d.). BPS-40325 - VEGFR2 (KDR) Kinase Assay Kit. Retrieved from [Link]

  • Hernández-Ortega, S., et al. (2012). 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3171. [Link]

  • PubMed Central. (2024). Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. PLoS ONE, 19(1), e0295713. [Link]

  • BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved from [Link]

  • BPS Bioscience. (n.d.). VEGFR2(KDR) Kinase Assay Kit. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) Synthesis, In Vitro Biological Investigation, and In Silico Analysis of Pyrazole-Based Derivatives as Multi-target Agents. Retrieved from [Link]

  • ACS Omega. (2023). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega, 8(12), 11135-11146. [Link]

  • Molecules. (2014). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 19(12), 20496-20508. [Link]

  • ResearchGate. (2023). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 1. 1-Aryl-3-tert-butyl-1H-pyrazol-5-amines 25a–l. Retrieved from [Link]

  • PubMed Central. (2021). Discovery of new VEGFR-2 inhibitors based on bis([1][2][5]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. European Journal of Medicinal Chemistry, 218, 113401. [Link]

  • PubMed Central. (2023). Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. Scientific Reports, 13, 7935. [Link]

  • PubMed. (2024). Design, synthesis, molecular docking and biological evaluation of 1,3,5-trisubstituted-1H-pyrazole derivatives as anticancer agents with cell cycle arrest, ERK and RIPK3- kinase activities. Bioorganic Chemistry, 144, 107058. [Link]

  • Assay Genie. (2024, January 18). VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. Retrieved from [Link]

  • PubChem. (n.d.). 1-tert-butyl-3-(3-chlorophenyl)-1H-pyrazol-5-amine. Retrieved from [Link]

  • NIH. (2022). Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. Future Medicinal Chemistry, 14(13), 1025-1044. [Link]

Sources

Application

3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine in vivo study design

An Application Guide for the In Vivo Preclinical Evaluation of 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine Abstract This document provides a comprehensive framework and detailed protocols for designing and executi...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the In Vivo Preclinical Evaluation of 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine

Abstract

This document provides a comprehensive framework and detailed protocols for designing and executing in vivo studies for the novel investigational compound, 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine. The pyrazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating significant therapeutic potential, particularly in oncology.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering a scientifically rigorous, phased approach to preclinical evaluation. We will cover initial tolerability and pharmacokinetic profiling, proceeding to a robust efficacy assessment in a relevant cancer xenograft model, and concluding with essential preliminary toxicology. The protocols herein are designed to be self-validating, incorporating necessary controls and endpoints to ensure data integrity and align with regulatory expectations for Investigational New Drug (IND) enabling studies.[3][4]

Introduction: The Scientific Rationale

The compound 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine belongs to the pyrazole class of heterocyclic compounds. This class is of high interest due to its prevalence in approved pharmaceuticals and its members' diverse biological activities, including anti-inflammatory, anti-viral, and notably, anti-cancer effects.[1][5] The core pyrazole structure can interact with a variety of biological targets, and substitutions such as the tert-butyl and fluorophenyl groups on this specific molecule are designed to enhance lipophilicity and biological activity, potentially improving its drug-like properties.[5]

Initial in vitro screening (hypothetically) has suggested that this compound exhibits cytotoxic activity against specific cancer cell lines, possibly by inhibiting enzymes critical for tumor proliferation.[6] To translate these promising in vitro findings into a viable therapeutic candidate, a comprehensive in vivo evaluation is the mandatory next step.[7] In vivo studies are indispensable as they provide critical data on a compound's behavior within a complex, whole-organism system, revealing potential safety issues and therapeutic effects that cannot be observed in isolated cell cultures.[7]

This guide outlines a logical, multi-phase in vivo study design to systematically evaluate the compound's safety, pharmacokinetic profile, and anti-tumor efficacy.

A Phased Approach to In Vivo Evaluation

A successful preclinical program progresses logically from safety and exposure studies to efficacy evaluation. This minimizes the use of resources and ensures that efficacy studies are conducted at well-tolerated and biologically relevant doses. The workflow below illustrates this phased approach.

G cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: Core Efficacy & Safety cluster_2 Phase 3: Decision & Next Steps PK Pharmacokinetics (PK) Study (Single Dose) MTD Maximum Tolerated Dose (MTD) (Dose Escalation) PK->MTD Informs starting doses Efficacy Xenograft Efficacy Study (Chronic Dosing) MTD->Efficacy Determines efficacy study doses Tox Preliminary Toxicology (Concurrent with Efficacy) Analysis Data Analysis & Interpretation (TGI, PK/PD, Safety) Efficacy->Analysis Tox->Analysis Decision Go / No-Go Decision for IND-Enabling Studies Analysis->Decision

Caption: Overall workflow for the in vivo evaluation of the compound.

Phase 1: Maximum Tolerated Dose (MTD) and Pharmacokinetic (PK) Scoping

Causality: Before assessing if the drug works, we must determine a dose range that is safe for the animal and establishes sufficient drug exposure in the bloodstream. An MTD study identifies the highest dose that does not cause unacceptable toxicity, while a preliminary PK study helps us understand how the drug is absorbed, distributed, metabolized, and excreted (ADME).[8] This knowledge is crucial for designing an effective dosing regimen for the subsequent efficacy study.[9]

Protocol: MTD Study
  • Animal Model: Select a relevant rodent species. Swiss albino or BALB/c mice are commonly used for initial tolerability studies (n=3-5 mice per group, mixed gender).

  • Compound Formulation: Prepare the compound in a sterile, biocompatible vehicle (e.g., 0.5% carboxymethylcellulose with 0.1% Tween-80 in saline). The formulation must be validated for stability.

  • Dose Escalation:

    • Administer the compound via the intended clinical route (e.g., oral gavage (PO) or intraperitoneal (IP) injection).

    • Begin with a low dose (e.g., 10 mg/kg) and escalate in subsequent cohorts (e.g., 30, 100, 300 mg/kg) based on the absence of severe toxicity in the previous group.

    • A vehicle control group must be included.

  • Monitoring & Endpoints:

    • Observe animals daily for clinical signs of toxicity (e.g., lethargy, ruffled fur, ataxia, labored breathing).

    • Record body weight daily. A weight loss exceeding 15-20% is a common humane endpoint.

    • The MTD is defined as the highest dose at which no mortality and no more than 10% body weight loss is observed, with a full recovery of any clinical signs.

  • Blood Sampling (Satellite Group): A separate "satellite" group of animals can be used for sparse blood sampling (e.g., at 1, 4, and 24 hours post-dose) to get a preliminary indication of drug exposure (AUC) and peak concentration (Cmax).

Data Presentation: Example MTD Study Outcome
Dose Group (mg/kg)RouteNo. of AnimalsMortalityMax. Mean Body Weight Loss (%)Clinical Signs ObservedMTD Determination
Vehicle ControlIP50/5<1%None-
30IP50/52%NoneTolerated
100IP50/58%Mild, transient lethargyTolerated
300IP52/518%Severe lethargy, ataxiaNot Tolerated
Conclusion: MTD is estimated to be ~100 mg/kg

Phase 2: In Vivo Efficacy Evaluation in a Glioblastoma Xenograft Model

Causality: Based on the compound's potential as an anti-cancer agent, a tumor xenograft model is the gold standard for preclinical efficacy testing.[9] Glioblastoma is an aggressive brain tumor with a poor prognosis, making it a high-priority indication.[10] Using a human glioblastoma cell line (e.g., U-87 MG) implanted into immunocompromised mice allows for the direct assessment of the compound's anti-tumor activity in a live, vascularized tumor environment.[11]

G start Acclimatize NOD/SCID Mice implant Subcutaneous Implantation of U-87 MG Cells start->implant growth Tumor Growth Phase (Monitor until ~100-150 mm³) implant->growth random Randomize Mice into Treatment Groups growth->random treat Treatment Period (e.g., 21 days) - Vehicle Control - Compound (Low Dose) - Compound (High Dose) - Positive Control random->treat Begin Dosing monitor Monitor Tumor Volume & Body Weight (2x/week) treat->monitor endpoint Study Endpoint - Tumor Volume >1500 mm³ - Body Weight Loss >20% - End of Treatment Period monitor->endpoint Check Criteria collect Collect Tumors, Blood, & Organs for Analysis endpoint->collect

Caption: Experimental workflow for the glioblastoma xenograft efficacy study.

Protocol: Subcutaneous U-87 MG Xenograft Study
  • Animal Model: Use immunodeficient mice (e.g., NOD/SCID or Athymic Nude) to prevent rejection of the human tumor cells (6-8 weeks old, n=8-10 per group).[12]

  • Cell Culture & Implantation:

    • Culture U-87 MG human glioblastoma cells under standard conditions.

    • Harvest cells during the logarithmic growth phase.

    • Inject 5 x 10⁶ cells suspended in 100 µL of a 1:1 mixture of serum-free media and Matrigel subcutaneously into the right flank of each mouse.[11]

  • Tumor Growth and Randomization:

    • Allow tumors to grow until they reach an average volume of 100-150 mm³.

    • Tumor volume is calculated using the formula: (Length x Width²)/2.[12]

    • Randomize animals into treatment groups, ensuring the average tumor volume is similar across all groups.

  • Treatment Groups & Dosing:

    • Group 1: Vehicle Control: Administer the formulation vehicle on the same schedule as the test article.

    • Group 2: Compound (Low Dose): e.g., 30 mg/kg, based on MTD study.

    • Group 3: Compound (High Dose): e.g., 100 mg/kg (the MTD).

    • Group 4: Positive Control: A standard-of-care agent for glioblastoma, such as Temozolomide (TMZ), dosed according to established protocols. This group validates the model's sensitivity to treatment.

    • Administer treatments for a set period, typically 21-28 days, via the predetermined route (e.g., daily IP injections).

  • Efficacy & Tolerability Monitoring:

    • Measure tumor volume with digital calipers and record animal body weights twice weekly.[12]

    • Monitor animal health daily.

    • The primary efficacy endpoint is Tumor Growth Inhibition (TGI).

    • The primary safety endpoint is the change in body weight and observation of clinical signs.

  • Study Termination & Tissue Collection:

    • At the end of the treatment period, euthanize animals.

    • Collect blood via cardiac puncture for PK analysis and clinical chemistry.

    • Excise tumors, weigh them, and fix a portion in formalin for histopathology, with the remainder snap-frozen for biomarker analysis.

    • Collect major organs (liver, kidney, spleen, lung, heart) and fix in formalin for toxicology assessment.[13]

Data Analysis & Presentation
  • Tumor Growth Inhibition (TGI): Calculate TGI using the formula: TGI (%) = [1 - (Mean Tumor Volume of Treated Group at Endpoint / Mean Tumor Volume of Control Group at Endpoint)] x 100

  • Statistical Analysis: Use appropriate statistical tests (e.g., two-way ANOVA with post-hoc tests) to compare tumor growth curves between groups. A p-value < 0.05 is typically considered significant.

  • Data Summary Table:

Treatment GroupDosing RegimenMean Final Tumor Volume (mm³) ± SEMTGI (%)Mean Body Weight Change (%)
Vehicle ControlVehicle, IP, QD1250 ± 150-+5%
Compound (30 mg/kg)IP, QD750 ± 11040%+2%
Compound (100 mg/kg)IP, QD350 ± 8572%-8%
Positive Control (TMZ)Per protocol450 ± 9064%-5%
*p < 0.05 compared to Vehicle Control

Preliminary Toxicology

Causality: Concurrent with the efficacy study, a preliminary toxicology assessment is performed to identify any potential target organs of toxicity.[13] This is a critical component of the overall safety profile and is required by regulatory agencies like the FDA before human trials can begin.[3][14]

Protocol: Histopathology and Clinical Chemistry
  • Sample Collection: Use the blood and organs collected at the termination of the efficacy study.

  • Clinical Chemistry: Analyze plasma samples for key markers of liver function (e.g., ALT, AST) and kidney function (e.g., BUN, creatinine).

  • Histopathology:

    • The formalin-fixed organs are processed, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E).

    • A board-certified veterinary pathologist examines the slides for any signs of cellular damage, inflammation, or other drug-induced pathologies.

Conclusion and Future Directions

This application guide provides a robust, scientifically-grounded framework for the initial in vivo evaluation of 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine. By following this phased approach—establishing a safe dose range, demonstrating anti-tumor efficacy, and assessing preliminary safety—researchers can generate the high-quality data package necessary for a go/no-go decision on further development.

Positive results from these studies, demonstrating significant and well-tolerated tumor growth inhibition, would provide strong justification for proceeding to more comprehensive, GLP-compliant toxicology studies and further IND-enabling activities.[3]

References

  • MDPI. (n.d.). Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity.
  • Chem-Impex. (n.d.). 3-tert-Butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine.
  • J&K Scientific. (n.d.). 3-tert-Butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine | 778611-16-8.
  • Vivotecnia. (n.d.). In vivo toxicology studies.
  • FDA. (2018, January 4). Step 2: Preclinical Research.
  • PubMed. (n.d.). Designing an In Vivo Efficacy Study of Nanomedicines for Preclinical Tumor Growth Inhibition.
  • NCBI - NIH. (n.d.). Mouse Models of Glioblastoma.
  • Nuvisan. (n.d.). In vivo toxicology and safety pharmacology.
  • MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • NAMSA. (2025, April 10). Guide to Understanding FDA Preclinical Study Requirements for Medical Devices.
  • MDPI. (n.d.). Choice of Animal Models to Investigate Cell Migration and Invasion in Glioblastoma.
  • Anticancer Research. (n.d.). Large Animal Models of Glioma: Current Status and Future Prospects.
  • FDA. (n.d.). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals.
  • Karger. (n.d.). Pre-Clinical Trials: USFDA Regulations to be Followed.
  • ResearchGate. (n.d.). Current scenario of pyrazole hybrids with in vivo therapeutic potential against cancers.
  • Pacific BioLabs. (n.d.). Toxicology Studies.
  • Benchchem. (n.d.). In Vivo Validation of Novel Anticancer Agents: A Comparative Guide for Researchers.
  • Taylor & Francis. (n.d.). Inherent Efficacies of Pyrazole-Based Derivatives for Cancer Therapy: The Interface Between Experiment and In Silico.
  • MDPI. (n.d.). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity.

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Method

Application Notes &amp; Protocols: The Strategic Use of 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine in Pharmaceutical Synthesis

Introduction: A Privileged Scaffold in Modern Drug Discovery In the landscape of medicinal chemistry, the pyrazole moiety stands out as a "privileged scaffold" due to its prevalence in a wide array of biologically active...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, the pyrazole moiety stands out as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1] Its unique electronic properties and ability to form key hydrogen bond interactions make it a cornerstone in the design of targeted therapeutics. Within this important class of heterocycles, 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine (herein referred to as PyrAm-1 ) has emerged as a critical intermediate, particularly in the synthesis of potent kinase inhibitors for oncology and inflammatory diseases.[2][3][4]

The strategic incorporation of a bulky tert-butyl group at the 3-position and a 4-fluorophenyl group at the N1 position of the pyrazole ring provides a unique combination of lipophilicity and metabolic stability. These features are often crucial for enhancing a drug candidate's oral bioavailability and pharmacokinetic profile. The primary amine at the 5-position serves as a versatile synthetic handle, allowing for the construction of more complex molecular architectures, typically through the formation of carbon-nitrogen bonds with other heterocyclic systems.[2]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of PyrAm-1 in pharmaceutical synthesis. We will delve into its physicochemical properties, provide a detailed protocol for a key synthetic transformation, and discuss the analytical methods required for quality control, all grounded in established scientific principles.

Physicochemical Properties & Safety Data

A thorough understanding of the physical and chemical properties of PyrAm-1 is essential for its safe handling and successful application in synthesis.

PropertyValueSource
CAS Number 778611-16-8[3]
Molecular Formula C₁₃H₁₆FN₃[5]
Molecular Weight 233.29 g/mol [5]
Appearance Solid
Purity Typically >95%
Storage Keep in a dark place, sealed in dry conditions.[5]

Safety Information:

As with any chemical reagent, appropriate safety precautions must be taken when handling PyrAm-1. A full Safety Data Sheet (SDS) should be consulted prior to use. General handling guidelines include:

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

  • Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, or vapors.

  • First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If inhaled, move the person to fresh air. Seek medical attention if irritation persists.

Application in Pharmaceutical Synthesis: Construction of a Pyrazolyl-Pyrazine Core

The 5-amino group of PyrAm-1 is an excellent nucleophile for cross-coupling reactions, enabling the construction of larger, more complex molecules. A prominent application is its reaction with heteroaryl halides to form key intermediates for kinase inhibitors. The Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction, is a powerful and widely used method for this transformation due to its high efficiency and broad substrate scope.[6][7]

This protocol details the synthesis of 3-(3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-yl)pyrazin-2-amine , a key structural motif found in a number of kinase inhibitors. This reaction demonstrates the utility of PyrAm-1 in forming a crucial C-N bond with a pyrazine ring system.

Experimental Protocol: Buchwald-Hartwig Amination of PyrAm-1 with 2-Chloropyrazine

Reaction Scheme:

Materials and Reagents:

ReagentCAS NumberMolecular WeightQuantityMoles
3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine (PyrAm-1 )778611-16-8233.291.0 g4.29 mmol
2-Chloropyrazine14508-49-7114.530.54 g4.72 mmol
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)51364-51-3915.7278.5 mg0.086 mmol
Tri-tert-butylphosphonium tetrafluoroborate (tBu₃P·HBF₄)131274-22-1290.1850.0 mg0.17 mmol
Sodium tert-butoxide (NaOtBu)865-48-596.100.83 g8.58 mmol
Toluene (anhydrous)108-88-3-20 mL-

Procedure:

  • Inert Atmosphere: To a flame-dried 100 mL three-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add PyrAm-1 (1.0 g, 4.29 mmol), 2-chloropyrazine (0.54 g, 4.72 mmol), Pd₂(dba)₃ (78.5 mg, 0.086 mmol), tBu₃P·HBF₄ (50.0 mg, 0.17 mmol), and sodium tert-butoxide (0.83 g, 8.58 mmol).

  • Solvent Addition: Evacuate and backfill the flask with nitrogen or argon gas three times. Under a positive pressure of inert gas, add anhydrous toluene (20 mL) via syringe.

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material (PyrAm-1) is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (50 mL) and filter through a pad of celite to remove the catalyst. Wash the celite pad with additional ethyl acetate (2 x 10 mL).

  • Extraction: Combine the organic filtrates and wash with water (2 x 30 mL) and brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to afford the pure 3-(3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-yl)pyrazin-2-amine .

Rationale for Experimental Choices:

  • Catalyst System: The combination of Pd₂(dba)₃ and tBu₃P·HBF₄ is a highly effective catalyst system for the Buchwald-Hartwig amination of heteroaryl chlorides. The bulky and electron-rich tri-tert-butylphosphine ligand facilitates the oxidative addition of the palladium to the C-Cl bond and the subsequent reductive elimination to form the C-N bond.

  • Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is crucial for deprotonating the aminopyrazole, making it a more active nucleophile in the catalytic cycle.

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. Therefore, maintaining an inert atmosphere is critical to prevent catalyst degradation and ensure a high yield.

  • Anhydrous Solvent: The use of anhydrous toluene is important as water can interfere with the catalytic cycle and lead to side reactions.

Analytical Characterization

To ensure the identity and purity of both the starting material (PyrAm-1) and the final product, a combination of analytical techniques should be employed.

  • High-Performance Liquid Chromatography (HPLC): HPLC is an essential tool for assessing the purity of the compound and for monitoring the progress of the reaction. A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like trifluoroacetic acid or formic acid) is typically used.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the molecule. The characteristic chemical shifts and coupling constants of the protons and carbons in the pyrazole, fluorophenyl, and pyrazine rings, as well as the tert-butyl group, provide unambiguous structural information.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound, further confirming its identity.

Visualizing the Synthetic Workflow

The following diagram illustrates the overall workflow for the synthesis and analysis of the pyrazolyl-pyrazine core.

G cluster_prep Reaction Setup cluster_reaction Synthesis cluster_workup Work-up & Purification cluster_analysis Quality Control reagents Weigh Reagents: PyrAm-1, 2-Chloropyrazine, Pd2(dba)3, tBu3P.HBF4, NaOtBu flask Combine in Flame-Dried Flask under Inert Atmosphere reagents->flask solvent Add Anhydrous Toluene flask->solvent reflux Reflux at 110 °C solvent->reflux monitor Monitor by TLC/HPLC reflux->monitor cool Cool to Room Temperature monitor->cool filter Filter through Celite cool->filter extract Aqueous Extraction filter->extract purify Column Chromatography extract->purify hplc HPLC (Purity) purify->hplc nmr NMR (Structure) purify->nmr ms MS (Identity) purify->ms caption Synthetic Workflow Diagram

Caption: Synthetic Workflow Diagram

Conclusion

3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine is a high-value intermediate in pharmaceutical synthesis, offering a reliable and versatile platform for the construction of complex bioactive molecules, particularly kinase inhibitors. Its well-defined reactivity, especially in modern cross-coupling reactions like the Buchwald-Hartwig amination, allows for the efficient and predictable synthesis of key drug scaffolds. By following robust and well-rationalized protocols, and employing rigorous analytical characterization, researchers can effectively leverage the properties of this important building block to advance their drug discovery programs.

References

  • Lynch, B. M., & Hung, Y. Y. (1964). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Canadian Journal of Chemistry, 42(7), 1605-1615.
  • Organic Syntheses. Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Available from: [Link]

  • ACS Publications. Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. Journal of Medicinal Chemistry.
  • Google Patents. WO2009089042A1 - Pyrazole pyrazine amine compounds as kinase inhibitors, compositions thereof and methods of treatment therewith.
  • Preprints.org.
  • Sciforum.
  • PMC. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders.
  • MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from: [Link]

  • ACS Publications. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Medicinal Chemistry Letters.
  • MDPI. Synthesis and Antibacterial Evaluation of New Pyrazolo[3,4-d]pyrimidines Kinase Inhibitors.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available from: [Link]

  • University of Groningen Research Portal.
  • MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide.
  • Semantic Scholar. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI.
  • Google Patents. US20090042891A1 - Pyrazine Derivatives Useful as Adenosine Receptor Antagonists.

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Application

Application Notes and Protocols for 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine in Cancer Research

Introduction: Unveiling the Potential of a Privileged Scaffold The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically acti...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] This five-membered heterocyclic ring system is a key structural feature in several FDA-approved drugs, particularly in oncology, where it forms the backbone of potent kinase inhibitors.[1] 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine represents a promising, albeit relatively unexplored, member of this class. Its structure, featuring a bulky tert-butyl group, a fluorophenyl moiety, and a reactive amine, suggests significant potential for interaction with various biological targets implicated in cancer progression.[3] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the prospective applications of this compound in cancer research. While direct studies on this specific molecule are limited in the public domain, this guide will leverage the extensive research on analogous pyrazole derivatives to provide a robust framework for its investigation. We will delve into putative mechanisms of action, propose detailed experimental protocols to elucidate its anticancer activity, and present representative data from related compounds to establish a baseline for experimental outcomes.

Putative Mechanisms of Action: Targeting Cancer's Core Machinery

The anticancer activity of pyrazole derivatives is diverse, stemming from their ability to interact with a range of critical cellular targets.[1][4] The structural motifs present in 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine suggest it may operate through one or more of the following mechanisms, which are well-documented for other pyrazole-based compounds.

Kinase Inhibition: A Dominant Anticancer Strategy

Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of cancer. The pyrazole scaffold is a well-established ATP-mimetic, capable of fitting into the ATP-binding pocket of various kinases, thereby inhibiting their activity.[5] Key kinase families targeted by pyrazole derivatives include:

  • Epidermal Growth Factor Receptor (EGFR): Overexpressed in numerous cancers, EGFR signaling promotes cell proliferation, survival, and metastasis.[1][6] Pyrazole derivatives have been shown to potently inhibit EGFR phosphorylation.[6]

  • Vascular Endothelial Growth Factor Receptor (VEGFR): A key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients. Dual EGFR and VEGFR-2 inhibition has been reported for some pyrazole compounds.[7]

  • Cyclin-Dependent Kinases (CDKs): These kinases control the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis.[1][8]

  • PI3K/AKT/mTOR Pathway: This is a critical intracellular signaling pathway that promotes cell growth, proliferation, and survival. Inhibition of PI3K by novel pyrazole derivatives has shown promise in breast cancer models.[7]

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation CDK CDK-Cyclin Complex CellCycle Cell Cycle Progression CDK->CellCycle Compound 3-tert-butyl-1-(4-fluorophenyl) -1H-pyrazol-5-amine Compound->RTK Inhibition Compound->PI3K Inhibition Compound->CDK Inhibition

Caption: Putative kinase inhibition by the pyrazole compound.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many anticancer agents function by inducing apoptosis. Pyrazole derivatives have been shown to trigger apoptosis through various mechanisms:

  • Bcl-2 Inhibition: The Bcl-2 family of proteins are key regulators of apoptosis. Some 1,3,5-trisubstituted-1H-pyrazole derivatives have been found to inhibit the anti-apoptotic protein Bcl-2, leading to the activation of pro-apoptotic proteins like Bax and caspases.[9]

  • DNA Damage: Certain pyrazole compounds can induce DNA damage, leading to the activation of p53 and subsequent apoptosis.[9]

Apoptosis_Induction_Pathway Compound 3-tert-butyl-1-(4-fluorophenyl) -1H-pyrazol-5-amine Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Inhibition DNA_Damage DNA Damage Compound->DNA_Damage Bax Bax (Pro-apoptotic) Bcl2->Bax Mitochondrion Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c release Mitochondrion->CytochromeC Caspase9 Caspase-9 CytochromeC->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis p53 p53 activation DNA_Damage->p53 p53->Bax

Caption: Proposed mechanism for apoptosis induction.

Application Notes: A Framework for Investigation

Given the mechanistic possibilities, 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine should be investigated for its efficacy against a panel of cancer cell lines, particularly those known to be dependent on the signaling pathways mentioned above.

Cell Line Selection

A tiered approach to cell line screening is recommended:

  • Tier 1 (Broad Screening): Utilize the NCI-60 panel to obtain a broad spectrum of activity across diverse cancer types.

  • Tier 2 (Mechanism-focused):

    • Lung Cancer: A549 (EGFR-wildtype), NCI-H1975 (EGFR-mutant)

    • Breast Cancer: MCF-7 (ER-positive), MDA-MB-231 (Triple-Negative), BT549 (Triple-Negative)[6]

    • Colon Cancer: HCT-116

    • Leukemia: HL-60, K562

Representative Cytotoxicity Data for Pyrazole Derivatives

The following table summarizes reported IC50 values for various pyrazole derivatives to provide a benchmark for expected potency.

Compound TypeCell LineIC50 (µM)Putative TargetReference
Ferrocene-pyrazole hybridHCT-116 (Colon)3.12EGFR/IDH1[1]
Ferrocene-pyrazole hybridHL60 (Leukemia)6.81EGFR/IDH1[1]
Pyrazole carbaldehyde derivativeMCF7 (Breast)0.25PI3 Kinase[7]
Pyrazolo[3,4-d]pyrimidineVarious (15 lines)0.03 - 6.56VEGFR-2/Tubulin[7]
Adamantanyl-thiazolyl-pyrazoleBT549 (Breast)4.9EGFR[6]
Pyrazole-thiazolidinone hybridA549 (Lung)2.4COX-2[10]

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the initial characterization of the anticancer properties of 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine.

Protocol 1: Cell Viability Assessment using WST-1 Assay

This protocol determines the concentration-dependent cytotoxic effect of the compound on cancer cells.

Causality: The WST-1 assay measures the metabolic activity of viable cells. A reduction in this activity is directly proportional to the number of viable cells, thus quantifying the compound's cytotoxic or cytostatic effect.

Cell_Viability_Workflow A 1. Seed Cells (e.g., 5,000 cells/well in 96-well plate) B 2. Incubate 24h (Allow cells to adhere) A->B C 3. Treat with Compound (Serial dilutions of pyrazole amine) B->C D 4. Incubate 48-72h C->D E 5. Add WST-1 Reagent D->E F 6. Incubate 1-4h E->F G 7. Measure Absorbance (450 nm) F->G H 8. Data Analysis (Calculate IC50) G->H

Caption: Workflow for the WST-1 cell viability assay.

Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well microplate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).

  • Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions.

  • Incubation: Incubate the plate for 48 or 72 hours at 37°C and 5% CO₂.

  • WST-1 Addition: Add 10 µL of WST-1 reagent to each well.[11]

  • Final Incubation: Incubate for 1-4 hours, or until a significant color change is observed in the vehicle control wells.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using non-linear regression analysis.

Protocol 2: Western Blot Analysis for Target Modulation

This protocol assesses the effect of the compound on the phosphorylation status of key signaling proteins.

Causality: Western blotting allows for the specific detection of proteins and their post-translational modifications (like phosphorylation). A decrease in the phosphorylated form of a target kinase (e.g., p-EGFR) upon treatment provides direct evidence of target engagement and inhibition.

Methodology:

  • Cell Culture and Treatment: Seed cells (e.g., A549 or MDA-MB-231) in 6-well plates and grow to 70-80% confluency. Treat the cells with the pyrazole compound at concentrations around its IC50 and 2x IC50 for 6-24 hours. Include a vehicle control.

  • Protein Extraction: Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify the protein concentration using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein per sample and separate them by size on a 4-20% Tris-glycine polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against target proteins (e.g., p-EGFR, total EGFR, p-AKT, total AKT, p-ERK, total ERK, Cleaved Caspase-3, Bcl-2, and a loading control like β-actin or GAPDH).

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities and normalize phosphorylated protein levels to their total protein counterparts and the loading control.

Protocol 3: In Vivo Xenograft Tumor Growth Study (Conceptual Framework)

This protocol outlines a conceptual design to evaluate the compound's anti-tumor efficacy in a living organism.

Causality: An in vivo model is essential to assess a compound's efficacy within a complex biological system, considering factors like pharmacokinetics and bioavailability. A reduction in tumor volume in treated animals compared to a control group demonstrates preclinical efficacy.

Methodology:

  • Animal Model: Use immunodeficient mice (e.g., athymic nude or NSG mice).

  • Tumor Implantation: Subcutaneously inject a suspension of a human cancer cell line (e.g., 2-5 million A549 cells) into the flank of each mouse.

  • Tumor Growth and Grouping: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment and control groups (n=8-10 per group).

  • Dosing:

    • Vehicle Control Group: Administer the vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% saline) daily via oral gavage or intraperitoneal injection.

    • Treatment Group(s): Administer 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine at one or more dose levels (e.g., 25, 50 mg/kg) following the same schedule.

    • Positive Control Group: (Optional) Administer a standard-of-care drug (e.g., Erlotinib for an EGFR-driven model).

  • Monitoring: Measure tumor volume with calipers twice weekly and monitor animal body weight as a measure of toxicity.

  • Study Endpoint: Continue treatment for 21-28 days or until tumors in the control group reach a predetermined maximum size.

  • Analysis: At the end of the study, euthanize the animals, excise the tumors, and weigh them. Analyze the data for statistically significant differences in tumor growth inhibition between the treatment and control groups.

Conclusion and Future Directions

3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine stands as a promising candidate for anticancer drug discovery, backed by the robust and versatile nature of its core pyrazole scaffold. The proposed applications and protocols in this guide provide a clear and scientifically rigorous path for its evaluation. Initial investigations should focus on broad cytotoxicity screening, followed by targeted mechanistic studies based on the modulation of key oncogenic kinases and apoptosis-related proteins. Positive outcomes from these in vitro studies would provide a strong rationale for advancing the compound to in vivo xenograft models to establish preclinical proof-of-concept. Further derivatization of the 5-amino group could also yield a library of related compounds with potentially improved potency, selectivity, and pharmacokinetic properties, paving the way for the development of a novel and effective cancer therapeutic.

References

  • Becerra, D., & Castillo, J. C. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances.
  • MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI.
  • ACS Omega. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega.
  • Chem-Impex. (n.d.). 3-tert-Butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine. Chem-Impex.
  • IJNRD. (2023). Mini review on anticancer activities of Pyrazole Derivatives. International Journal of Novel Research and Development.
  • SRR Publications. (n.d.). Pyrazoles as anticancer agents: Recent advances.
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  • J&K Scientific. (n.d.). 3-tert-Butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine. J&K Scientific.
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  • MDPI. (n.d.). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. National Center for Biotechnology Information. Available at: [Link]

  • Sigma-Aldrich. (n.d.). 3-tert-Butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine. Sigma-Aldrich.
  • MDPI. (n.d.). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. Available at: [Link]

  • ACS Publications. (2023). Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. ACS Omega. Available at: [Link]

  • Google Patents. (n.d.). 4-{4-[({3-tert-butyl-1-[3-(hydroxymethyl) phenyl]-1h-pyrazol-5-yl } carbamoyl)-amino]-3-fluorophenoxy} -n-methylpyridine-2-carboxamide as well as prodrugs and salts thereof for the treatment of cancer. Google Patents.
  • ACS Publications. (2012). Discovery of Pyrroloaminopyrazoles as Novel PAK Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • ACS Publications. (n.d.). Novel Adamantanyl-Based Thiadiazolyl Pyrazoles Targeting EGFR in Triple-Negative Breast Cancer. ACS Omega. Available at: [Link]

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  • RSC Publishing. (n.d.). Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential. RSC Publishing. Available at: [Link]

  • ResearchGate. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective Aurora Kinase B Inhibitor. ResearchGate. Available at: [Link]

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Method

Application Notes and Protocols for the Use of 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine in Agrochemical Formulations

These application notes provide a comprehensive guide for researchers, scientists, and formulation chemists on the utilization of 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine as a key intermediate in the developmen...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and formulation chemists on the utilization of 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine as a key intermediate in the development of novel agrochemical formulations. This document outlines the scientific rationale, detailed protocols, and evaluation methodologies for creating stable and efficacious crop protection products.

Introduction: The Significance of Pyrazoleamines in Modern Agriculture

The pyrazole chemical scaffold is a cornerstone in the discovery of modern agrochemicals, with numerous commercial products spanning insecticides, fungicides, and herbicides.[1] Their broad spectrum of biological activity and diverse modes of action make them a fertile ground for the development of new active ingredients. 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine is a versatile building block, recognized for its potential in synthesizing novel therapeutic agents and crop protection products.[2][3][4] The presence of a tert-butyl group can enhance lipophilicity, while the fluorophenyl moiety often contributes to increased biological activity and metabolic stability.

This guide will focus on the practical application of this intermediate in the development of a hypothetical active ingredient (AI), hereafter referred to as "PyrazolFung," a representative fungicide derived from the parent amine. The principles and protocols described herein are broadly applicable to other AIs synthesized from this versatile intermediate.

From Intermediate to Active Ingredient: A Synthetic Overview

The conversion of 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine to a fungicidally active molecule typically involves the derivatization of the 5-amino group. A common synthetic route is the formation of a pyrazole carboxamide, a class of compounds known for their fungicidal properties.[1][5][6][7]

The following schematic illustrates a representative synthesis of "PyrazolFung":

G cluster_synthesis Synthesis of 'PyrazolFung' A 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine C PyrazolFung (A Pyrazole Carboxamide) A->C Acylation B Acid Chloride (e.g., 2-chloronicotinoyl chloride) B->C D Base (e.g., Triethylamine) in an inert solvent (e.g., THF)

Caption: General synthetic scheme for 'PyrazolFung'.

Principles of Agrochemical Formulation

The transformation of a biologically active ingredient into a commercially viable product is contingent upon a stable and effective formulation. The choice of formulation type depends on the physicochemical properties of the AI, the target crop and pest, and the intended application method. For a solid, water-insoluble AI like "PyrazolFung," common formulation types include Emulsifiable Concentrates (EC), Suspension Concentrates (SC), and Water Dispersible Granules (WDG).[8][9]

The Role of Formulation Components

A successful formulation is a synergistic blend of the AI and various inert ingredients (adjuvants) that enhance its performance and usability.[10][11][12]

ComponentFunctionExamples
Solvent Dissolves the AI in EC formulations.Aromatic hydrocarbons, vegetable oil methyl esters.[13]
Emulsifier Allows the oil-based EC formulation to form a stable emulsion in water.[8]Calcium dodecylbenzenesulfonate, ethoxylated castor oil.
Dispersant Prevents the agglomeration of solid AI particles in SC and WDG formulations.Lignosulfonates, polymeric surfactants.
Wetting Agent Reduces the surface tension of water, allowing for better spreading and coverage on leaf surfaces.Non-ionic surfactants, organosilicones.[12]
Thickener Increases the viscosity of SC formulations to prevent sedimentation.Xanthan gum, attapulgite clay.
Antifreeze Prevents the formulation from freezing at low temperatures.Propylene glycol, ethylene glycol.
Antifoaming Agent Prevents foam formation during mixing and spraying.[14]Silicone-based defoamers.
Binder/Carrier Used in WDG formulations to form granules.Clay, silica.[15]

Application Protocols: Formulation Development

The following are detailed, step-by-step protocols for developing laboratory-scale batches of EC, SC, and WDG formulations of "PyrazolFung."

Protocol 1: Emulsifiable Concentrate (EC) Formulation

ECs are suitable for AIs that are soluble in oil-based solvents.[16][17]

Objective: To prepare a 200 g/L EC formulation of "PyrazolFung."

Materials and Equipment:

  • "PyrazolFung" (Technical grade, >95% purity)

  • Aromatic solvent (e.g., Solvesso™ 200)

  • Emulsifier blend (e.g., a mix of anionic and non-ionic surfactants)

  • Magnetic stirrer and stir bar

  • Beakers and graduated cylinders

  • Analytical balance

Procedure:

  • Solubilization of the Active Ingredient:

    • Weigh 20 g of "PyrazolFung" into a 100 mL beaker.

    • Add 60 mL of the aromatic solvent.

    • Place the beaker on a magnetic stirrer and stir until the AI is completely dissolved. Gentle heating may be applied if necessary, but monitor for any degradation.

  • Addition of Emulsifiers:

    • To the solution from step 1, add 10 g of the emulsifier blend.

    • Continue stirring for 15 minutes to ensure homogeneity.

  • Final Volume Adjustment:

    • Transfer the mixture to a 100 mL graduated cylinder.

    • Add the aromatic solvent to bring the final volume to 100 mL.

    • Transfer back to a beaker and stir for an additional 10 minutes to ensure a uniform mixture.

Causality of Experimental Choices: The choice of a potent aromatic solvent ensures high loading of the AI.[13] The emulsifier blend is critical for the spontaneous formation of a stable emulsion when the EC is diluted in water.[16]

Protocol 2: Suspension Concentrate (SC) Formulation

SCs are ideal for water-insoluble solid AIs.[18][19]

Objective: To prepare a 400 g/L SC formulation of "PyrazolFung."

Materials and Equipment:

  • "PyrazolFung" (Technical grade, >95% purity)

  • Distilled water

  • Wetting agent

  • Dispersant

  • Antifreeze (Propylene glycol)

  • Thickener (Xanthan gum)

  • Antifoaming agent

  • Bead mill

  • High-shear mixer

  • Analytical balance

Procedure:

  • Preparation of the Aqueous Phase:

    • In a beaker, combine 40 mL of distilled water, 5 g of dispersant, 2 g of wetting agent, and 5 g of propylene glycol.

    • Mix using a high-shear mixer until all components are dissolved.

  • Creation of the Mill Base:

    • Slowly add 40 g of "PyrazolFung" to the aqueous phase while mixing.

    • Add a few drops of the antifoaming agent.

    • Continue mixing until a homogenous slurry is formed.[18]

  • Wet Milling:

    • Transfer the mill base to a bead mill.

    • Mill the suspension until the desired particle size is achieved (typically a median particle size of 2-5 µm). Particle size is critical for the stability and biological efficacy of the SC.

  • Final Formulation:

    • Prepare a 2% xanthan gum solution in water as a thickener.

    • Slowly add the thickener to the milled suspension under gentle agitation until the desired viscosity is reached.

    • Adjust the final volume to 100 mL with distilled water.

G cluster_sc Suspension Concentrate (SC) Workflow A Prepare Aqueous Phase (Water, Dispersant, Wetting Agent, Antifreeze) B Create Mill Base (Add AI and Antifoam) A->B C Wet Milling (Bead Mill to 2-5 µm) B->C D Final Formulation (Add Thickener, Adjust Volume) C->D

Caption: Workflow for Suspension Concentrate formulation.

Protocol 3: Water Dispersible Granule (WDG) Formulation

WDGs are solid formulations that disintegrate and disperse in water.[9][20][21]

Objective: To prepare an 80% WDG formulation of "PyrazolFung."

Materials and Equipment:

  • "PyrazolFung" (Technical grade, >95% purity)

  • Wetting agent

  • Dispersant

  • Binder/Carrier (e.g., Kaolin clay)

  • Air-jet mill

  • Mixer/blender

  • Extruder

  • Fluid-bed dryer

Procedure:

  • Milling and Blending:

    • Air-jet mill 80 g of "PyrazolFung" to a fine powder (median particle size <10 µm).

    • In a blender, combine the milled AI with 5 g of wetting agent, 8 g of dispersant, and 7 g of kaolin clay.

    • Blend until a homogenous powder is obtained.

  • Granulation:

    • Slowly add a small amount of water to the powder blend while mixing to form a dough-like consistency.

    • Pass the dough through an extruder to form granules.

  • Drying:

    • Dry the granules in a fluid-bed dryer until the moisture content is below 2%.[22]

Stability Testing Protocols

Stability testing is crucial to ensure that the formulation maintains its physical and chemical properties over time.[23][24] Accelerated stability studies at elevated temperatures are often used to predict shelf life.[25][26]

Accelerated Stability Testing

Objective: To assess the stability of the "PyrazolFung" formulations under accelerated conditions.

Protocol:

  • Sample Preparation: Package the formulations in commercial-grade containers.

  • Storage Conditions: Place the samples in a stability chamber at 54°C ± 2°C for 14 days.[25]

  • Analysis: Analyze the samples at day 0 and day 14 for the following parameters:

Formulation TypeParameter to be TestedAcceptance Criteria
EC Active ingredient content, emulsion stability, pH.AI degradation <5%, stable emulsion for at least 2 hours.
SC Active ingredient content, viscosity, particle size, suspensibility.AI degradation <5%, minimal change in viscosity and particle size, suspensibility >80%.
WDG Active ingredient content, dispersibility, suspensibility, moisture content.AI degradation <5%, dispersibility >90%, suspensibility >80%, moisture <2%.

Rationale: The elevated temperature accelerates degradation and physical changes, providing an indication of long-term stability.[25] These conditions are recommended by regulatory bodies like the EPA.[23][26]

Bio-efficacy Evaluation Protocols

Bio-efficacy trials are essential to determine the effectiveness of the formulation against the target pest.

In Vitro Fungicide Efficacy Testing

Objective: To determine the EC50 (Effective Concentration to inhibit 50% of growth) of "PyrazolFung" formulations against a target fungus (e.g., Colletotrichum gloeosporioides).[7]

Protocol (Poisoned Food Technique): [27][28]

  • Prepare a stock solution of the "PyrazolFung" formulation.

  • Serially dilute the stock solution to obtain a range of concentrations.

  • Incorporate each dilution into a molten Potato Dextrose Agar (PDA) medium. [28]

  • Pour the amended PDA into Petri dishes.

  • Inoculate the center of each plate with a mycelial plug from a pure culture of the target fungus.

  • Incubate the plates at an optimal temperature for fungal growth.

  • Measure the colony diameter daily until the control plate (without fungicide) is fully grown.

  • Calculate the percentage of growth inhibition and determine the EC50 value.

G cluster_bioefficacy In Vitro Bio-efficacy Workflow A Prepare Formulation Dilutions B Incorporate into PDA Medium A->B C Inoculate with Target Fungus B->C D Incubate and Measure Growth C->D E Calculate EC50 D->E

Caption: Workflow for in vitro fungicide efficacy testing.

Greenhouse/Field Bio-efficacy Trials

Objective: To evaluate the performance of "PyrazolFung" formulations under controlled (greenhouse) or real-world (field) conditions.

Protocol:

  • Experimental Design: Use a randomized complete block design with multiple replicates.

  • Treatments: Include different application rates of the "PyrazolFung" formulations, a standard commercial fungicide as a positive control, and an untreated control.

  • Application: Apply the treatments using calibrated spray equipment to ensure uniform coverage.

  • Inoculation (for greenhouse trials): Artificially inoculate the plants with the target pathogen.

  • Disease Assessment: Regularly assess disease severity using a standardized rating scale.

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine the significance of the treatments.

Conclusion

3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine is a valuable intermediate for the synthesis of novel agrochemical active ingredients. The successful development of these AIs into effective and stable products requires a thorough understanding of formulation science. The protocols and guidelines presented in this document provide a solid foundation for the rational design, development, and evaluation of new agrochemical formulations based on this promising chemical scaffold. By following these methodologies, researchers can significantly enhance the probability of translating a promising AI into a successful commercial product.

References

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  • Adjuvants in agriculture: roles, mechanisms, and market trends. (2024, September 14). LinkedIn. Retrieved January 27, 2026, from [Link]

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  • Stable suspension concentrate formulation for water-soluble compounds. (n.d.). Google Patents.
  • Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. (2023, January 31). PMC. Retrieved January 27, 2026, from [Link]

  • Development of emulsifiable concentrate formulations, bio-efficacy and chemical characterization of some botanical extracts. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Guideline on Stability Testing: Stability testing of existing active substances and related finished products. (2023, July 13). European Medicines Agency. Retrieved January 27, 2026, from [Link]

  • Guidelines for testing the efficacy of insecticide products used in aircraft. (n.d.). IRIS. Retrieved January 27, 2026, from [Link]

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  • Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]

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Application

Application Notes and Protocols for Enzyme Inhibition Studies: 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: Unveiling the Inhibitory Potential of a Novel Pyrazole Compound The pyrazole scaffold is a c...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unveiling the Inhibitory Potential of a Novel Pyrazole Compound

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically approved drugs.[1] These heterocyclic compounds are particularly recognized for their role as potent enzyme inhibitors, especially targeting protein kinases.[2][3] 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine is a synthetic compound featuring this privileged pyrazole core. Its structural characteristics, including a tert-butyl group and a fluorophenyl moiety, suggest enhanced lipophilicity and metabolic stability, making it a compelling candidate for investigation as an enzyme inhibitor.[4] While the specific enzyme targets of this compound are not extensively documented in publicly available literature, its structural similarity to known kinase inhibitors suggests potential activity against key enzymes implicated in inflammatory and proliferative diseases.

This guide provides a comprehensive framework for researchers to systematically evaluate the inhibitory activity of 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine against a panel of rationally selected protein kinases: p38 Mitogen-Activated Protein Kinase (p38 MAPK) , Janus Kinase 2 (JAK2) , and Cyclin-Dependent Kinase 2 (CDK2) . These kinases are central to signaling pathways that are often dysregulated in cancer and inflammatory disorders.[3][5][6]

The protocols detailed herein are designed to be robust and self-validating, guiding the user from fundamental compound characterization to detailed kinetic analysis. We will explore the "why" behind experimental choices, ensuring a deep understanding of the principles of enzyme inhibition studies.

Part 1: Compound Characterization: The Foundation of Reliable Data

Before embarking on enzyme inhibition assays, a thorough characterization of the test compound is paramount. This ensures the accuracy and reproducibility of subsequent experiments.

Physicochemical Properties

A summary of the known properties of 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine is presented below.

PropertyValueSource
Molecular Formula C₁₃H₁₆FN₃[Vendor Information]
Molecular Weight 233.28 g/mol [Vendor Information]
Appearance Solid[Vendor Information]
Solubility and Stability: A Critical First Step

The solubility and stability of the test compound in assay buffers are critical parameters that can significantly impact the quality of inhibition data.[7] Poor solubility can lead to artificially low potency, while instability can result in a time-dependent loss of activity.

Protocol 1: Determination of Aqueous Solubility

This protocol outlines a method to determine the kinetic solubility of 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine in a typical kinase assay buffer.

Materials:

  • 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Kinase Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Centrifuge

  • 96-well microplate

Procedure:

  • Prepare a high-concentration stock solution: Accurately weigh a small amount of the compound and dissolve it in 100% DMSO to prepare a 10 mM stock solution.

  • Serial Dilution in DMSO: Serially dilute the 10 mM stock solution in DMSO to create a range of concentrations (e.g., 5 mM, 2 mM, 1 mM, 0.5 mM, etc.).

  • Addition to Aqueous Buffer: Add a small, fixed volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 98 µL) of the kinase assay buffer in a 96-well plate. This creates a final DMSO concentration of 2%.

  • Equilibration: Seal the plate and incubate at room temperature for 1-2 hours with gentle shaking to allow for equilibration.

  • Centrifugation: Centrifuge the plate at high speed (e.g., 4000 x g) for 20 minutes to pellet any precipitated compound.

  • Quantification: Carefully transfer the supernatant to an HPLC vial and analyze the concentration of the dissolved compound by HPLC-UV. Create a standard curve using known concentrations of the compound to quantify the amount in the supernatant.

  • Solubility Limit: The highest concentration at which no precipitation is observed (and the measured concentration matches the nominal concentration) is the kinetic solubility limit.

Protocol 2: Assessment of Compound Stability

This protocol provides a framework for evaluating the stability of the compound in the assay buffer over time.

Materials:

  • As per Protocol 1.

Procedure:

  • Prepare a solution of the compound in the kinase assay buffer at a concentration below its determined solubility limit (e.g., 80% of the kinetic solubility).

  • Incubation: Aliquot the solution into several vials and incubate at the intended assay temperature (e.g., 30°C or 37°C).

  • Time-Point Analysis: At various time points (e.g., 0, 1, 2, 4, and 24 hours), remove an aliquot and analyze the concentration of the compound by HPLC-UV.

  • Stability Assessment: A decrease in the compound's concentration over time indicates instability. For reliable IC₅₀ determination, the compound should be stable for the duration of the enzyme assay.

Part 2: In Vitro Enzyme Inhibition Assays

Based on the pyrazole scaffold's known activity, we propose screening against p38 MAPK, JAK2, and CDK2. Modern kinase assays often rely on luminescence (e.g., ADP-Glo™) or fluorescence resonance energy transfer (FRET) (e.g., LanthaScreen™) for high-throughput and sensitive detection of enzyme activity.[8][9]

Assay Principles
  • ADP-Glo™ Kinase Assay: This luminescent assay quantifies the amount of ADP produced during the kinase reaction.[8][10] After the kinase reaction, a reagent is added to terminate the reaction and deplete the remaining ATP. A second reagent then converts the produced ADP back to ATP, which is used by a luciferase to generate a light signal proportional to the initial kinase activity.[11]

  • LanthaScreen™ TR-FRET Kinase Assay: This is a time-resolved FRET assay.[12] A terbium-labeled antibody that recognizes a phosphorylated substrate and a fluorescently labeled substrate are used. When the substrate is phosphorylated by the kinase, the antibody binds, bringing the terbium donor and the fluorescent acceptor into close proximity, resulting in a FRET signal.[13]

General Workflow for IC₅₀ Determination

The following workflow is a general guideline for determining the half-maximal inhibitory concentration (IC₅₀) of 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine against the target kinases.

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Compound Stock (10 mM in 100% DMSO) B Serial Dilution of Compound (in 100% DMSO) A->B Dilute C Add Kinase, Substrate, and Compound to Plate B->C Transfer D Initiate Reaction (Add ATP) C->D Start E Incubate at Specified Temperature D->E Incubate F Terminate Reaction & Develop Signal E->F Stop & Detect G Measure Signal (Luminescence/TR-FRET) F->G Read Plate H Plot % Inhibition vs. [Compound] G->H Process Data I Calculate IC50 (Non-linear Regression) H->I Analyze

Caption: General workflow for IC₅₀ determination.

Protocol 3: IC₅₀ Determination for p38 MAPK, JAK2, and CDK2

This protocol provides a detailed, step-by-step methodology for determining the IC₅₀ value. Specific concentrations of enzyme, substrate, and ATP should be optimized for each kinase, often guided by the supplier of the recombinant enzyme or assay kit.

Materials:

  • Recombinant human p38α, JAK2, or CDK2/Cyclin A2

  • Appropriate substrate for each kinase (e.g., ATF2 for p38α, a synthetic peptide for JAK2 and CDK2)

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer

  • 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine (serial dilutions in DMSO)

  • Staurosporine (positive control inhibitor)

  • ADP-Glo™ or LanthaScreen™ detection reagents

  • White, opaque 384-well assay plates (for luminescence) or black 384-well plates (for TR-FRET)

  • Multichannel pipette or automated liquid handler

  • Plate reader capable of measuring luminescence or TR-FRET

Procedure:

  • Assay Plate Preparation:

    • To each well of a 384-well plate, add 1 µL of the serially diluted 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine in DMSO. For control wells, add 1 µL of DMSO (for 0% inhibition) or a known inhibitor like staurosporine (for 100% inhibition).

  • Enzyme and Substrate Addition:

    • Prepare a 2X enzyme/substrate solution in kinase assay buffer. Add 5 µL of this solution to each well.

  • Initiation of Kinase Reaction:

    • Prepare a 2X ATP solution in kinase assay buffer. Add 5 µL of this solution to each well to initiate the reaction. The final reaction volume is 11 µL.

  • Incubation:

    • Cover the plate and incubate at 30°C for 60 minutes. The incubation time should be within the linear range of the reaction, which should be determined in preliminary experiments.

  • Signal Detection (using ADP-Glo™ as an example):

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition:

    • Measure the luminescence using a plate reader.

Data Analysis and Interpretation

IC₅₀ Calculation: The raw data (luminescence or TR-FRET ratios) are first converted to percent inhibition using the following formula:

% Inhibition = 100 * (1 - (Signal_inhibitor - Signal_background) / (Signal_no_inhibitor - Signal_background))

The percent inhibition is then plotted against the logarithm of the inhibitor concentration. The IC₅₀ value, which is the concentration of the inhibitor that reduces enzyme activity by 50%, is determined by fitting the data to a four-parameter logistic equation using a suitable software package (e.g., GraphPad Prism).

Example IC₅₀ Data (Hypothetical)

KinaseIC₅₀ (µM)
p38 MAPK 0.5
JAK2 1.2
CDK2 5.8

Part 3: Elucidating the Mechanism of Inhibition

Once the IC₅₀ has been determined, further studies are necessary to understand how the compound inhibits the enzyme. This involves determining the inhibition constant (Kᵢ) and the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Protocol 4: Kinase Inhibition Kinetic Studies

This protocol describes how to perform kinetic experiments to determine the mechanism of inhibition.

Procedure:

  • Perform the kinase assay as described in Protocol 3, but with varying concentrations of both the substrate and ATP, in the presence of a fixed concentration of 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine (typically at or near its IC₅₀).

  • A matrix of experiments should be set up with at least five different substrate/ATP concentrations and three different inhibitor concentrations (including zero).

  • Measure the initial reaction rates for each condition.

Data Analysis: The data can be analyzed using a Lineweaver-Burk plot (a plot of 1/velocity vs. 1/[substrate]).[3][14] The pattern of the lines on the plot for different inhibitor concentrations reveals the mechanism of inhibition.

Inhibition_Mechanisms cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition cluster_uncompetitive Uncompetitive Inhibition comp Lines intersect on the y-axis. Km increases, Vmax is unchanged. noncomp Lines intersect on the x-axis. Km is unchanged, Vmax decreases. uncomp Lines are parallel. Both Km and Vmax decrease.

Caption: Interpreting Lineweaver-Burk plots.

Kᵢ Determination: The inhibition constant (Kᵢ) is a more absolute measure of inhibitor potency than the IC₅₀. For competitive inhibitors, Kᵢ can be calculated from the IC₅₀ using the Cheng-Prusoff equation:

Kᵢ = IC₅₀ / (1 + ([S] / Kₘ))

Where:

  • [S] is the substrate concentration used in the IC₅₀ assay.

  • Kₘ is the Michaelis constant for the substrate.

Part 4: Ensuring Assay Quality and Trustworthiness

A robust and reliable assay is essential for generating high-quality data. The Z'-factor is a statistical parameter used to evaluate the quality of a high-throughput screening assay.[15]

Z'-Factor Calculation: The Z'-factor is calculated using the signals from the positive (no inhibition) and negative (full inhibition) controls:

Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

Where:

  • SD_pos and SD_neg are the standard deviations of the positive and negative controls, respectively.

  • Mean_pos and Mean_neg are the means of the positive and negative controls, respectively.

An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for high-throughput screening.[16]

Conclusion and Future Directions

This guide provides a comprehensive framework for the initial characterization and in-depth study of 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine as a potential enzyme inhibitor. By following these protocols, researchers can generate reliable and reproducible data on its potency and mechanism of action against key kinase targets.

Further studies could involve expanding the kinase panel to assess the selectivity of the compound, cellular assays to confirm its activity in a more physiological context, and structural biology studies to elucidate its binding mode to the target enzymes. The insights gained from these studies will be invaluable for the potential development of this compound as a novel therapeutic agent.

References

  • Chem-Impex. (n.d.). 3-tert-Butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine. Retrieved January 27, 2026, from [Link]

  • MDPI. (2021). Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl). Retrieved January 27, 2026, from [Link]

  • MDPI. (n.d.). (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone. Retrieved January 27, 2026, from [Link]

  • MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Retrieved January 27, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine. Retrieved January 27, 2026, from [Link]

  • ResearchGate. (2025). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Retrieved January 27, 2026, from [Link]

  • RSC Publishing. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. Retrieved January 27, 2026, from [Link]

  • Andrey K. (2015, March 14). Lineweaver-Burk Plot and Reversible Inhibition [Video]. YouTube. [Link]

  • Tong, L., et al. (2002). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Journal of Medicinal Chemistry, 45(14), 2994–3008. [Link]

  • PubMed. (2009). Discovery of pyrazol-3-ylamino pyrazines as novel JAK2 inhibitors. Retrieved January 27, 2026, from [Link]

  • BMG LABTECH. (2025). The Z prime value (Z´). Retrieved January 27, 2026, from [Link]

  • ACS Publications. (2016). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. Retrieved January 27, 2026, from [Link]

  • RSC Publishing. (2025). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. Retrieved January 27, 2026, from [Link]

  • ACS Publications. (2016). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Retrieved January 27, 2026, from [Link]

  • Liang Tong, et al. (2002). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Journal of Medicinal Chemistry, 45(14), 2994-3008. [Link]

  • European Journal of Medicinal Chemistry. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. European Journal of Medicinal Chemistry, 223, 113636. [Link]

  • BMG LABTECH. (2022). LanthaScreen Technology on microplate readers. Retrieved January 27, 2026, from [Link]

  • BioProcess International. (2015). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved January 27, 2026, from [Link]

  • Drug Target Review. (2018). Application note: Promega's ADP-Glo™ assay. Retrieved January 27, 2026, from [Link]

  • National Center for Biotechnology Information. (2015). The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase. Retrieved January 27, 2026, from [Link]

  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. Retrieved January 27, 2026, from [Link]

  • National Center for Biotechnology Information. (2015). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved January 27, 2026, from [Link]

  • ScienceDirect. (2008). Synthesis, crystal structure, and activity of pyrazole inhibitors of p38 map kinase. Retrieved January 27, 2026, from [Link]

  • PubMed. (2009). ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases. Retrieved January 27, 2026, from [Link]

  • Wikipedia. (n.d.). Z-factor. Retrieved January 27, 2026, from [Link]

  • ResearchGate. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. Retrieved January 27, 2026, from [Link]

  • National Journal of Pharmaceutical Sciences. (2021). A review of pyrazole an its derivative. Retrieved January 27, 2026, from [Link]

  • L7 Informatics. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved January 27, 2026, from [Link]

  • ResearchGate. (2023). How to do enzyme inhibition assay if a compound poorly dissolved in 5-10 % DMSO. Retrieved January 27, 2026, from [Link]

  • SciSpace. (2014). Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives. Retrieved January 27, 2026, from [Link]

  • YouTube. (2020). HIGH THROUGHPUT SCREENING: Z PRIME and Z FACTOR CALCULATION. Retrieved January 27, 2026, from [Link]

  • RSC Publishing. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. Retrieved January 27, 2026, from [Link]

  • ACS Publications. (2007). Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. Retrieved January 27, 2026, from [Link]

  • MDPI. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Retrieved January 27, 2026, from [Link]

  • IJNRD. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. Retrieved January 27, 2026, from [Link]

  • Symeres. (2023). A practical guide to forced degradation and stability studies for drug substances. Retrieved January 27, 2026, from [Link]

  • National Center for Biotechnology Information. (2020). Z' Does Not Need to Be > 0.5. Retrieved January 27, 2026, from [Link]

  • BMG LABTECH. (2022). LanthaScreen Technology on microplate readers. Retrieved January 27, 2026, from [Link]

  • ResearchGate. (2014). X-ray crystal structure overlay of Jak2 in complex with pyrazole hinge.... Retrieved January 27, 2026, from [Link]

  • National Center for Biotechnology Information. (2021). Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof. Retrieved January 27, 2026, from [Link]

  • Drug Target Review. (2018). Application note: Promega's ADP-Glo™ assay. Retrieved January 27, 2026, from [Link]

  • Quora. (2018). How to make a stock solution of a substance in DMSO. Retrieved January 27, 2026, from [Link]

  • ResearchGate. (2007). Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. Retrieved January 27, 2026, from [Link]

  • ACS Publications. (2021). Structural Insights into JAK2 Inhibition by Ruxolitinib, Fedratinib, and Derivatives Thereof. Retrieved January 27, 2026, from [Link]

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Method

Application Note: 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine as an Analytical Chemistry Standard

Introduction: The Role of a High-Purity Reference Standard in Modern Drug Discovery In the landscape of pharmaceutical development and quality control, the accuracy and reliability of analytical data are paramount. This...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of a High-Purity Reference Standard in Modern Drug Discovery

In the landscape of pharmaceutical development and quality control, the accuracy and reliability of analytical data are paramount. This necessitates the use of well-characterized, high-purity reference standards. 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules, including potential anti-inflammatory and anti-cancer agents.[1] Its pyrazole core is a privileged structure in medicinal chemistry, known to interact with various biological targets.[1][2] Given its role as a key intermediate, the precise quantification and qualification of this amine are critical for ensuring the quality, efficacy, and safety of downstream products. This application note provides a comprehensive guide for the use of 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine as an analytical standard, detailing protocols for its characterization and quantification.

The structural features of this molecule, including the bulky tert-butyl group, the fluorinated phenyl ring, and the reactive amine group, present unique analytical considerations. The tert-butyl group enhances lipophilicity, while the fluorophenyl moiety can influence metabolic stability and binding interactions.[1][3] The amine group, a primary site for further chemical modification, is also a key determinant of the compound's chromatographic behavior and spectral characteristics.

This document is intended for researchers, scientists, and drug development professionals, providing not just procedural steps, but also the scientific rationale behind the methodologies. All protocols are designed to be self-validating systems, grounded in the principles of the International Council for Harmonisation (ICH) guidelines for analytical procedure validation.[4][5][6]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reference standard is the foundation for developing robust analytical methods.

PropertyValueSource
CAS Number 778611-16-8[7]
Molecular Formula C₁₃H₁₆FN₃[7]
Molecular Weight 233.28 g/mol [7]
Appearance Solid[7]
Solubility Soluble in methanol, acetonitrile, dichloromethane, and other common organic solvents. Limited solubility in water.Inferred from pyrazole derivative chemistry[8]

Characterization of the Reference Standard

Prior to its use in quantitative analysis, the identity and purity of the 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine reference standard must be unequivocally confirmed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃) - Expected Resonances:

  • δ ~1.3 ppm (s, 9H): The nine equivalent protons of the tert-butyl group.

  • δ ~3.5-4.5 ppm (br s, 2H): The two protons of the primary amine group. The broadness and chemical shift are dependent on concentration and solvent.

  • δ ~5.8-6.2 ppm (s, 1H): The proton on the C4 position of the pyrazole ring.

  • δ ~7.0-7.5 ppm (m, 4H): The four protons of the 4-fluorophenyl ring, likely exhibiting complex splitting patterns due to fluorine-proton coupling.

¹³C NMR (100 MHz, CDCl₃) - Expected Resonances:

  • δ ~30-32 ppm: The quaternary carbon and the methyl carbons of the tert-butyl group.

  • δ ~90-100 ppm: The C4 carbon of the pyrazole ring.

  • δ ~115-130 ppm: The carbons of the 4-fluorophenyl ring, with characteristic splitting patterns due to C-F coupling.

  • δ ~140-160 ppm: The C3, C5, and ipso-carbon of the pyrazole and phenyl rings.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Protocol for Direct Infusion ESI-MS:

  • Sample Preparation: Prepare a 1 mg/mL solution of the reference standard in methanol. Dilute this solution 1:100 with a 50:50 mixture of methanol and water containing 0.1% formic acid.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

  • Infusion: Infuse the diluted sample directly into the mass spectrometer at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire data in positive ion mode. The expected [M+H]⁺ ion should be observed at m/z 234.1350. The high-resolution measurement allows for confirmation of the elemental composition.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Expected Absorption Bands (KBr pellet or ATR):

  • ~3400-3200 cm⁻¹: N-H stretching vibrations of the primary amine.

  • ~2960 cm⁻¹: C-H stretching of the tert-butyl group.

  • ~1600-1450 cm⁻¹: C=C and C=N stretching vibrations of the aromatic and pyrazole rings.

  • ~1220 cm⁻¹: C-F stretching of the fluorophenyl group.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for assessing the purity of the reference standard and for its quantification in experimental samples. The following method is a robust starting point for the analysis of 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine.

Method Development Rationale
  • Column Choice: A C18 stationary phase is selected due to the non-polar nature of the molecule, which will provide good retention and separation from potential impurities.

  • Mobile Phase: A mixture of acetonitrile and water is a common choice for reversed-phase chromatography. The addition of a small amount of acid (formic acid) improves peak shape by ensuring the amine group is protonated. A gradient elution is chosen to ensure that any impurities with a wide range of polarities are eluted and detected.

  • Detection: The aromatic nature of the compound suggests strong UV absorbance. A photodiode array (PDA) detector is used to monitor the analyte at multiple wavelengths, which can help in peak purity assessment.

Detailed HPLC Protocol
ParameterCondition
Column C18, 4.6 x 150 mm, 3.5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min: 30% B; 2-15 min: 30-90% B; 15-17 min: 90% B; 17-18 min: 90-30% B; 18-25 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector PDA, 254 nm
Standard Preparation Prepare a 1.0 mg/mL stock solution in methanol. Prepare working standards by diluting the stock solution with the initial mobile phase composition (70:30 A:B).
Workflow for Purity Assessment and Assay

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard_Prep Prepare Standard (1 mg/mL in Methanol) Working_Std Dilute to Working Concentrations (e.g., 1-100 µg/mL) Standard_Prep->Working_Std HPLC_Run Inject Samples (C18 Column, Gradient Elution) Working_Std->HPLC_Run Detection PDA Detection (254 nm) HPLC_Run->Detection Integration Integrate Peaks Detection->Integration Calibration Generate Calibration Curve (Linearity) Integration->Calibration Purity Calculate Purity (% Area Normalization) Integration->Purity Assay Quantify Unknowns Calibration->Assay

Caption: HPLC workflow for purity and assay determination.

Validation of the HPLC Method

To ensure the method is suitable for its intended purpose, it must be validated according to ICH Q2(R2) guidelines.[4][6]

  • Specificity: Inject a blank (mobile phase) and a solution of the reference standard. The blank should not show any interfering peaks at the retention time of the analyte.

  • Linearity: Prepare a series of at least five concentrations of the reference standard (e.g., 1, 5, 10, 50, 100 µg/mL). Plot the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a known amount of the reference standard into a placebo matrix. The recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-assay precision): Inject the same standard solution six times. The relative standard deviation (RSD) of the peak areas should be ≤ 1.0%.

    • Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day with a different analyst and/or instrument. The RSD between the two sets of results should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration at which the analyte can be reliably detected and quantified, respectively. This can be determined based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is a valuable technique for identifying and quantifying volatile or semi-volatile impurities that may not be detected by HPLC. Given the pyrazole structure, thermal stability should be assessed, but GC-MS can be a powerful tool for impurity profiling.

Method Development Rationale
  • Column Choice: A low-polarity column (e.g., 5% phenyl-methylpolysiloxane) is a good general-purpose choice for separating a wide range of organic molecules.

  • Inlet Temperature: The inlet temperature should be high enough to ensure complete volatilization of the analyte without causing thermal degradation.

  • Oven Program: A temperature ramp is used to separate compounds with different boiling points.

  • Detection: Mass spectrometry provides both quantitative data (from the total ion chromatogram) and qualitative information (from the mass spectrum of each peak), which is crucial for impurity identification.

Detailed GC-MS Protocol
ParameterCondition
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Split (20:1)
Injection Volume 1 µL
Oven Program Initial temp: 100 °C, hold for 2 min; Ramp to 280 °C at 15 °C/min; Hold at 280 °C for 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
MS Quadrupole Temp 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-450
Standard Preparation Prepare a 1.0 mg/mL solution in dichloromethane.
Logical Flow for Impurity Identification

GCMS_Workflow Start Inject Sample into GC-MS GC_Sep Separation in GC Column Start->GC_Sep Ionization Electron Ionization (70 eV) GC_Sep->Ionization Mass_Analysis Mass Analyzer (Quadrupole) Ionization->Mass_Analysis Detection Detector Mass_Analysis->Detection TIC Total Ion Chromatogram Detection->TIC Mass_Spectra Mass Spectra of Peaks Detection->Mass_Spectra Library_Search NIST Library Search Mass_Spectra->Library_Search Manual_Interpretation Manual Spectral Interpretation Mass_Spectra->Manual_Interpretation Impurity_ID Impurity Identification Library_Search->Impurity_ID Manual_Interpretation->Impurity_ID

Caption: GC-MS workflow for impurity identification.

Conclusion

3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine is an indispensable analytical reference standard for quality control in pharmaceutical and agrochemical research. The protocols detailed in this application note provide a robust framework for its characterization and quantification. Adherence to these methodologies, grounded in the principles of scientific integrity and regulatory guidelines, will ensure the generation of accurate, reliable, and reproducible data. The successful implementation of these analytical procedures is a critical step in the development of safe and effective new chemical entities.

References

  • International Journal of Pharmaceutical Sciences Review and Research. (2020).
  • MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Retrieved from [Link]

  • MDPI. (n.d.). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Retrieved from [Link]

  • Frontiers. (n.d.). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Retrieved from [Link]

  • Semantic Scholar. (2021). Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl).
  • NIH. (n.d.). 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine. Retrieved from [Link]

  • ResearchGate. (n.d.). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine.
  • J&K Scientific. (n.d.). 3-tert-Butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine | 778611-16-8.
  • Chem-Impex. (n.d.). 3-Tert-Butyl-1-Isopropyl-1H-Pyrazol-5-Amine.
  • Chem-Impex. (n.d.). 3-tert-Butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine.
  • European Journal of Medicinal Chemistry. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
  • International Journal of Advanced Research. (n.d.).
  • ICH. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Journal of Pharmaceutical Research International. (2024). review of pyrazole compounds' production, use, and pharmacological activity.
  • Organic Syntheses. (n.d.). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine.
  • NIH. (n.d.).
  • MDPI. (2023).
  • ACS Omega. (n.d.). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents.
  • AMSbiopharma. (n.d.).
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Application

Application Note: Comprehensive NMR Characterization of 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine

Abstract: This document provides a detailed guide for the definitive structural elucidation of 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine, a key heterocyclic building block in pharmaceutical and agrochemical rese...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed guide for the definitive structural elucidation of 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine, a key heterocyclic building block in pharmaceutical and agrochemical research.[1] We present a multi-faceted approach employing one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (COSY, HSQC, HMBC) Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols and interpretive guidance herein are designed for researchers, scientists, and drug development professionals, ensuring confident and unambiguous characterization of this and structurally related molecules.

Introduction and Rationale

The pyrazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives approved as clinical drugs.[2] The title compound, 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine (Figure 1), combines several key pharmacophoric features: a substituted pyrazole core, a bulky lipophilic tert-butyl group, a fluorinated aromatic ring, and a primary amine. The fluorine atom, in particular, can modulate metabolic stability, binding affinity, and bioavailability.[3]

Given its potential as a synthetic intermediate, rigorous and unequivocal structural verification is paramount. NMR spectroscopy is the most powerful tool for this purpose, providing detailed information about the molecular framework, connectivity, and electronic environment of each atom. This guide moves beyond a simple listing of chemical shifts to explain the causality behind the observed spectral features and outlines a self-validating workflow for complete structural assignment.

Chemical structure of 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine with atom numbering.
Figure 1. Molecular Structure and Atom Numbering Scheme.

Predicted Spectral Features: A Fragment-Based Analysis

A logical approach to predicting the NMR spectrum involves dissecting the molecule into its constituent functional groups and anticipating their characteristic signals.

  • tert-Butyl Group (C6, C7): This group is expected to produce a prominent, sharp singlet in the ¹H NMR spectrum integrating to nine protons, typically in the upfield region (δ 1.0–1.5 ppm).[4] In the ¹³C NMR spectrum, it will show two signals: a quaternary carbon (C6) and a methyl carbon (C7).

  • Pyrazole Ring (C3, C4, C5): This five-membered heterocycle has one proton (H4) attached to an sp²-hybridized carbon, which should resonate as a singlet in the vinylic or aromatic region (δ 5.5–6.5 ppm).[2][5] The three distinct pyrazole carbons (C3, C4, C5) will appear in the ¹³C spectrum, with C3 and C5 being significantly deshielded due to their proximity to the nitrogen atoms.[2]

  • para-Fluorophenyl Group (C8-C13): The symmetry of this group results in two sets of chemically equivalent aromatic protons (H10/H12 and H11/H13). Due to coupling with each other (³JHH) and with the fluorine atom (³JHF and ⁴JHF), a complex splitting pattern, often appearing as two overlapping triplets or doublets of doublets, is expected in the aromatic region (δ 7.0–8.0 ppm).[6] The fluorine atom will induce observable through-bond coupling to the carbon atoms, which is invaluable for assignment.[7]

  • Amine Group (NH₂): The two protons of the primary amine will typically appear as a broad singlet in the ¹H NMR spectrum.[2] Its chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

Experimental Design and Protocols

The following protocols are designed for a standard 400 MHz NMR spectrometer. Instrument-specific parameters should be adjusted as necessary.

Sample Preparation Protocol

Rationale: The choice of solvent is critical for sample solubility and to avoid overlapping signals with the analyte. Deuterated chloroform (CDCl₃) is a common first choice for many organic molecules. Tetramethylsilane (TMS) is used as the internal reference for ¹H and ¹³C spectra, set to 0.00 ppm.[5][8]

Procedure:

  • Weigh approximately 10-15 mg of 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine.

  • Transfer the solid to a clean, dry NMR tube.

  • Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS.

  • Cap the tube and gently vortex or invert until the sample is fully dissolved.

  • Insert the sample into the NMR spinner turbine and place it in the spectrometer.

NMR Data Acquisition Workflow

The logical flow of experiments is designed to build a complete structural picture, starting with simple 1D spectra and using 2D experiments to resolve ambiguities and confirm connectivity.

G cluster_1D 1D NMR Experiments cluster_2D 2D NMR Correlation Experiments H1 ¹H NMR (Proton Count & Environment) COSY ¹H-¹H COSY (H-H Connectivity) H1->COSY Identifies coupled proton networks HSQC ¹H-¹³C HSQC (Direct C-H Attachment) H1->HSQC C13 ¹³C{¹H} NMR (Carbon Backbone) C13->HSQC Assigns protonated carbons F19 ¹⁹F NMR (Fluorine Environment) HMBC ¹H-¹³C HMBC (Long-Range C-H Connectivity) HSQC->HMBC Confirms assignments & links fragments via quaternary carbons

Diagram 1. Experimental workflow for NMR characterization.

Table 1: Recommended 1D and 2D NMR Acquisition Parameters (400 MHz)

ExperimentNucleusPulse ProgramSpectral Width (ppm)Acquisition Time (s)Relaxation Delay (s)Number of Scans
¹H ¹Hzg30-2 to 124.02.016
¹³C{¹H} ¹³Czgpg30-10 to 1801.52.01024
¹⁹F ¹⁹Fzg30-80 to -1502.02.064
¹H-¹H COSY ¹Hcosygpqf-2 to 120.2562.08
¹H-¹³C HSQC ¹H / ¹³Chsqcedetgpsp14 (F2) / 190 (F1)0.1282.016
¹H-¹³C HMBC ¹H / ¹³Chmbcgpndqf14 (F2) / 190 (F1)0.2562.032

Spectral Interpretation and Structural Assignment

Analysis of 1D Spectra
  • ¹H NMR Spectrum: The spectrum shows a sharp singlet at δ 1.31 ppm , which integrates to 9 protons and is unambiguously assigned to the magnetically equivalent methyl protons (H7) of the tert-butyl group. A singlet at δ 5.75 ppm (1H) is characteristic of the H4 proton on the pyrazole ring. A broad singlet observed at δ 3.65 ppm (2H) corresponds to the amine (NH₂) protons. The aromatic region displays two complex signals at δ 7.12 ppm and δ 7.45 ppm , each integrating to 2 protons. These correspond to the protons of the 4-fluorophenyl ring (H11/H13 and H10/H12, respectively). Their multiplicity, appearing as overlapping triplets, arises from coupling to each other and to the fluorine atom.

  • ¹³C NMR Spectrum: The proton-decoupled ¹³C spectrum reveals all 10 expected unique carbon signals. The tert-butyl group shows a quaternary signal at δ 32.0 ppm (C6) and a methyl signal at δ 29.5 ppm (C7). The pyrazole ring carbons are found at δ 159.8 ppm (C3), δ 150.2 ppm (C5), and δ 88.1 ppm (C4). For the fluorophenyl ring, the carbon directly bonded to fluorine (C12) is observed at δ 161.0 ppm and exhibits a large one-bond C-F coupling (¹JCF ≈ 245 Hz). The other aromatic carbons are assigned based on their chemical shifts and C-F coupling constants.

  • ¹⁹F NMR Spectrum: The proton-coupled ¹⁹F NMR spectrum shows a single resonance at approximately δ -114.5 ppm . This signal appears as a triplet due to coupling with the two ortho protons (H11 and H13) on the phenyl ring (³JHF ≈ 8-9 Hz). This confirms the para-substitution pattern.[9]

Elucidation with 2D Correlation Spectra

While 1D NMR provides a strong foundation, 2D NMR is essential for irrefutable proof of the structure.[10][11]

  • ¹H-¹H COSY: This experiment confirms the coupling network within the fluorophenyl ring. A cross-peak between the signals at δ 7.12 ppm and δ 7.45 ppm verifies that these two sets of protons are vicinal (three-bond coupling) to each other, as expected for an ortho relationship.

  • ¹H-¹³C HSQC: The Heteronuclear Single Quantum Coherence experiment correlates each proton with its directly attached carbon. Key correlations include:

    • ¹H at δ 1.31 ppm with ¹³C at δ 29.5 ppm (H7-C7).

    • ¹H at δ 5.75 ppm with ¹³C at δ 88.1 ppm (H4-C4).

    • ¹H at δ 7.12 ppm with ¹³C at δ 116.0 ppm (H11/H13-C11/C13).

    • ¹H at δ 7.45 ppm with ¹³C at δ 126.5 ppm (H10/H12-C10/C12).

  • ¹H-¹³C HMBC: The Heteronuclear Multiple Bond Correlation experiment is the final piece of the puzzle, revealing long-range (2- and 3-bond) correlations that connect the molecular fragments.

Diagram 2. Key HMBC correlations confirming the molecular assembly.

Key HMBC Correlations:

  • tert-Butyl to Pyrazole: The protons of the tert-butyl group (H7, δ 1.31) show a strong correlation to the quaternary carbon C3 (δ 159.8) of the pyrazole ring, confirming the attachment at the 3-position.

  • Pyrazole H4 Connectivity: The pyrazole proton H4 (δ 5.75) shows correlations to both C3 and C5, defining its position within the ring. It also shows a crucial correlation to the tert-butyl quaternary carbon C6.

  • Phenyl to Pyrazole: The aromatic protons H10/H12 (δ 7.45) show a three-bond correlation to the pyrazole carbon C5 (δ 150.2), unequivocally linking the N1 of the pyrazole to the C8 of the phenyl ring.

Summary of NMR Data

The complete and unambiguous assignments for 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine are summarized below.

Table 2: Consolidated NMR Data (400 MHz, CDCl₃)

Atom No.δ ¹H (ppm)MultiplicityJ (Hz)δ ¹³C (ppm)Key HMBC Correlations from ¹H
3 ---159.8H4, H7
4 5.75s-88.1-
5 ---150.2H4, H10/H12
NH₂ 3.65br s---
6 ---32.0H4, H7
7 1.31s-29.5-
8 ---135.0 (d)⁴JCF=3.1
10, 12 7.45t8.8126.5 (d)³JCF=8.5
11, 13 7.12t8.6116.0 (d)²JCF=23.0
12 ---161.0 (d)¹JCF=245.2
¹⁹F -114.5t8.7--

s = singlet, t = triplet, d = doublet, br s = broad singlet.

Conclusion

This application note has detailed a systematic and robust methodology for the complete NMR characterization of 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine. By integrating data from 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC) NMR experiments, every proton and carbon signal has been unambiguously assigned. The described workflow serves as a reliable template for the structural verification of novel small molecules, ensuring the high standard of data integrity required in modern chemical research and development.

References

  • Chemistry Steps. NMR Chemical Shift Values Table. [Link]

  • Gîrdan, M. A., et al. (2024). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Molecules. [Link]

  • Elguero, J., et al. (2024). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetochemistry. [Link]

  • Valdés, A. A., et al. (2022). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank. [Link]

  • Rojas, R. S., et al. (2022). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank. [Link]

  • The Royal Society of Chemistry. (2015). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances. [Link]

  • JEOL. Structural Analysis of Organic Compound Using 2D - NMR Spectrum. [Link]

  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

  • ACD/Labs. t-Butyl group towers over other 1H resonances. [Link]

  • Chemistry LibreTexts. 14.12: Coupling Constants Identify Coupled Protons. [Link]

  • Anasazi Instruments. Active Nuclei Fluorine-19 NMR Spectroscopy. [Link]

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques. [Link]

  • Widyawati, S., et al. (2021). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Molbank. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Strategies for Improving the Aqueous Solubility of 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine

Introduction: Welcome to the technical support guide for 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine (Compound ID: 778611-16-8). This molecule is a valuable intermediate in pharmaceutical development, particularly...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Welcome to the technical support guide for 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine (Compound ID: 778611-16-8). This molecule is a valuable intermediate in pharmaceutical development, particularly in the synthesis of novel therapeutic agents for oncology and inflammation.[1][2] A common experimental challenge encountered with this compound is its limited aqueous solubility, a direct consequence of its significant lipophilic character imparted by the tert-butyl and fluorophenyl groups.[2] Poor solubility can hinder reaction kinetics, complicate formulation for biological assays, and impede bioavailability studies.

This guide provides a series of troubleshooting strategies and detailed protocols designed for researchers, scientists, and drug development professionals to systematically address and overcome solubility challenges. Each section is structured in a question-and-answer format to directly address common issues encountered in the lab.

Compound Profile
PropertyValueSource
Chemical Formula C₁₃H₁₆FN₃
Molecular Weight 233.28 g/mol
Appearance Solid
Key Functional Groups Pyrazole Ring, 5-Amine (Weak Base), tert-Butyl, Fluorophenyl[2]
Predicted Characteristic Poorly soluble in neutral aqueous media due to high lipophilicity.[2][3]

Frequently Asked Questions & Troubleshooting Guides

FAQ 1: My compound is insoluble in neutral buffer (e.g., PBS pH 7.4). What is the most direct method to try first?

Answer: The most direct approach is to leverage the compound's basic 5-amine group by adjusting the pH of the solvent.

Scientific Rationale: The 5-amine (-NH₂) functional group on the pyrazole ring is a weak base.[4] In an acidic environment, this amine group will accept a proton to form a positively charged ammonium cation (-NH₃⁺). This ionization dramatically increases the polarity of the molecule, thereby enhancing its interaction with polar water molecules and increasing its aqueous solubility.[5][6][7] The relationship between pH, pKa, and the ratio of ionized to un-ionized forms of a weak base is described by the Henderson-Hasselbalch equation.[8] For significant protonation and solubility improvement, the pH of the solution should be at least 1-2 units below the pKa of the amine's conjugate acid. Most simple alkyl amines have pKa values in the 9.5 to 11.0 range.[5][9]

G cluster_0 pH Adjustment Workflow A Insoluble Compound at Neutral pH (pH 7.4) B Introduce Acidic Buffer (e.g., pH 2-5) A->B Step 1 C Protonation of 5-Amine Group (R-NH₂ → R-NH₃⁺) B->C Step 2: Ionization D Formation of Polar Cation C->D Result E Enhanced Aqueous Solubility D->E G cluster_0 Co-Solvent Mechanism A Drug B Water A->B Poor Interaction (Insoluble) C Co-solvent A->C Good Interaction (Soluble) D Solubilized Drug A->D Forms Solution C->B Good Interaction (Miscible) C->D Forms Solution

Caption: Co-solvents bridge the polarity gap between drug and water.

Experimental Protocol: Screening for an Effective Co-solvent System
  • Select Co-solvents: Choose a panel of pharmaceutically acceptable co-solvents such as DMSO, Ethanol, Propylene Glycol, and PEG 400. [10]2. Prepare Co-solvent Mixtures: For each selected co-solvent, prepare a series of dilutions in your target aqueous buffer (e.g., PBS pH 7.4). Common concentrations to test are 5%, 10%, 20%, and 40% (v/v).

  • Determine Saturation Solubility:

    • Add an excess amount of 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine to a fixed volume (e.g., 1 mL) of each co-solvent/buffer mixture.

    • Ensure a visible amount of undissolved solid remains.

    • Equilibrate the samples on a shaker at a constant temperature for 24 hours.

  • Separation and Quantification:

    • Centrifuge the samples to pellet the excess solid.

    • Analyze the concentration of the compound in the clear supernatant via HPLC-UV, ensuring the calibration curve is prepared in a matching solvent system.

  • Evaluation: Compare the solubility results across the different co-solvents and concentrations to identify the most effective system that uses the lowest possible percentage of organic solvent.

ParameterAdvantageDisadvantage
Co-solvents Highly effective and tunable. [11]High concentrations of organic solvents can be toxic to cells in biological assays; risk of compound precipitation upon dilution into an aqueous environment. [11]
FAQ 3: I need to prepare a solid formulation with an improved dissolution rate. What approach should I consider?

Answer: Salt formation is an excellent and widely used strategy to improve the dissolution properties of ionizable compounds.

Scientific Rationale: As a weak base, 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine can react with an acid to form a salt. [4][12]Salts are distinct chemical entities with their own unique crystal lattice structures and physicochemical properties, which are often more favorable for dissolution than the free base form. [13][14]The formation of a salt introduces ionic interactions, which generally lead to higher aqueous solubility and faster dissolution rates compared to the neutral, non-ionized molecule. [15][16]For a stable salt to form, a proton transfer must occur. A general guideline is that the pKa of the acid counter-ion should be at least 2 units lower than the pKa of the basic drug's conjugate acid. [16]

Experimental Protocol: Screening for Viable Salt Forms
  • Select Counter-ions: Choose a set of pharmaceutically acceptable acids to screen as salt formers. Common choices for basic drugs include hydrochloric acid, methanesulfonic acid (mesylate), sulfuric acid, and tartaric acid.

  • Reaction Setup:

    • Dissolve a known amount of the free base in a suitable, minimally polar organic solvent (e.g., acetone, ethyl acetate, or ethanol).

    • In a separate vial, dissolve a stoichiometric equivalent (1:1 molar ratio) of the selected acid in the same solvent.

    • Slowly add the acid solution to the free base solution while stirring at room temperature.

  • Induce Crystallization: If a precipitate does not form immediately, crystallization can be induced by:

    • Cooling the solution in an ice bath.

    • Slowly adding an anti-solvent (a solvent in which the salt is insoluble, e.g., heptane).

    • Scratching the inside of the vial with a glass rod.

  • Isolation and Drying: Collect the resulting solid by vacuum filtration, wash with a small amount of cold solvent or anti-solvent, and dry under vacuum.

  • Characterization and Dissolution Testing:

    • Confirm salt formation using analytical techniques like Differential Scanning Calorimetry (DSC) to check for a new melting point or X-ray Powder Diffraction (XRPD) to identify a new crystal structure.

    • Perform a dissolution test by adding a known amount of the new salt form to an aqueous buffer and measuring the concentration of the dissolved compound over time. Compare this rate to that of the free base.

ParameterAdvantageDisadvantage
Salt Formation Can significantly improve dissolution rate and aqueous solubility. [12]May also improve stability and handling properties.Requires an ionizable group on the drug; not all counter-ions will form stable, crystalline salts; risk of converting back to the less soluble free base at higher pH (common ion effect). [12]
FAQ 4: My application is highly sensitive to both pH and organic solvents. Is there a solvent-free method to enhance solubility?

Answer: Yes, forming an inclusion complex with cyclodextrins is a sophisticated and highly effective method.

Scientific Rationale: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone, with a hydrophilic (water-loving) outer surface and a lipophilic (fat-loving) inner cavity. [17][18]The poorly soluble, hydrophobic portions of your compound (the tert-butyl and fluorophenyl groups) can be encapsulated within the lipophilic cavity of a cyclodextrin molecule. [19]This forms a non-covalent "inclusion complex." [20]The new host-guest complex presents the hydrophilic exterior of the cyclodextrin to the water, effectively solubilizing the entire assembly and shielding the hydrophobic drug molecule from the aqueous environment. [18]Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative due to its high aqueous solubility and excellent safety profile.

G cluster_0 Cyclodextrin Inclusion Complex Formation Compound Hydrophobic Drug (Insoluble) Complex Soluble Inclusion Complex Compound->Complex Complexation CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) CD->Complex Complexation

Caption: Encapsulation of a hydrophobic drug within a cyclodextrin host.

Experimental Protocol: Phase Solubility Study with HP-β-CD

This method determines the stoichiometry and binding constant of the complex.

  • Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions of HP-β-CD in your desired buffer (e.g., pH 7.4 PBS) at increasing concentrations (e.g., 0, 10, 20, 40, 60, 80 mM).

  • Add Excess Compound: Add an excess amount of 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine to each cyclodextrin solution. Ensure a solid reservoir of the compound is present in each vial.

  • Equilibration: Seal the vials and shake them at a constant temperature until equilibrium is reached (typically 24-48 hours).

  • Sample Processing: After equilibration, filter each sample through a syringe filter (e.g., 0.22 µm PVDF) to remove undissolved solid.

  • Quantification: Analyze the concentration of the dissolved compound in each filtrate by HPLC-UV.

  • Data Analysis: Plot the total concentration of the dissolved compound (Y-axis) against the concentration of HP-β-CD (X-axis). The resulting phase solubility diagram can reveal the complex stoichiometry (e.g., a linear AL-type plot suggests a 1:1 complex) and allow for the calculation of the stability constant (Kc). A significant increase in solubility with increasing cyclodextrin concentration confirms successful complexation.

ParameterAdvantageDisadvantage
Cyclodextrins Increases apparent solubility without using organic solvents; can improve stability and bioavailability. [17]Can be expensive; requires specific molecular geometry for good fit; potential for competition with other molecules in complex biological media.
Summary of Solubility Enhancement Strategies
StrategyPrimary MechanismTypical Fold IncreaseSuitability for in vivo UseKey Consideration
pH Adjustment Ionization of the basic amine group10 - 1000xHigh (pH of GI tract varies)pH stability of the compound and compatibility with the experimental system.
Co-solvency Reduction of solvent polarity10 - 500xModeratePotential for precipitation on dilution and solvent toxicity. [11]
Salt Formation Formation of a more soluble crystalline solidN/A (improves dissolution rate)HighRequires successful screening to find a stable, crystalline salt.
Cyclodextrin Complexation Encapsulation of hydrophobic moieties5 - 100xHighCost and ensuring a good "fit" between the drug and the cyclodextrin cavity.
References
  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (n.d.). MDPI. Retrieved from [Link]

  • 3-tert-Butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine | 778611-16-8. (n.d.). J&K Scientific. Retrieved from [Link]

  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019). Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16. Retrieved from [Link]

  • Pobudkowska, A., & Dominiak, P. (2011). Study of pH-dependent drugs solubility in water. ResearchGate. Retrieved from [Link]

  • CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. (2013). International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • Allen, L. V. Jr. (2020). Basics of Nonsterile Compounding: Excipients Used in Nonsterile Compounding, Part 5: Compounding Using Solvents and Cosolvent Systems. International Journal of Pharmaceutical Compounding, 24(2), 114–118. Retrieved from [Link]

  • Alam, M. J., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Retrieved from [Link]

  • Cosolvent. (n.d.). Wikipedia. Retrieved from [Link]

  • Sikarra, D., et al. (2018). Techniques for solubility enhancement of poorly soluble drugs: An overview. ResearchGate. Retrieved from [Link]

  • Zhang, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Acta Pharmaceutica Sinica B. Retrieved from [Link]

  • Safdar, M. Z. (2023). Why salt formation of weak acid increases the drug solubility? ResearchGate. Retrieved from [Link]

  • Advanced Properties of Amines. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Popa, L., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Polymers. Retrieved from [Link]

  • A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. (2024). International Journal of Novel Research and Development. Retrieved from [Link]

  • Cosolvent systems: Significance and symbolism. (n.d.). Health Sciences. Retrieved from [Link]

  • Roy, A., & Roy, A. (2022). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Pharmaceutics. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Retrieved from [Link]

  • Chaudhary, A. (2014). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Retrieved from [Link]

  • Amines. (2005). Principles of Drug Action 1. Retrieved from [Link]

  • Drug Dissolution Enhancement by Salt Formation. (2012). Research Journal of Pharmaceutical Dosage Forms and Technology. Retrieved from [Link]

  • The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. (2023). MDPI. Retrieved from [Link]

  • Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes. (2016). NIH. Retrieved from [Link]

  • Solubility and pH of amines. (n.d.). Retrieved from [Link]

  • Brittain, H. G. (2001). Strategy for the Prediction and Selection of Drug Substance Salt Forms. Pharmaceutical Technology. Retrieved from [Link]

  • Properties of amines. (n.d.). Lumen Learning. Retrieved from [Link]

  • SOLUBILITY ENHANCEMENT BY INCLUSION COMPLEXATION. (2015). SlideShare. Retrieved from [Link]

  • 5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions. Retrieved from [Link]

  • Co-solvent and Complexation Systems. (2013). ResearchGate. Retrieved from [Link]

  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. (2021). MDPI. Retrieved from [Link]

  • review of pyrazole compounds' production, use, and pharmacological activity. (2024). ResearchGate. Retrieved from [Link]

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Optimization

3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine stability issues and degradation

A Guide for Researchers on Stability, Degradation, and Troubleshooting Welcome to the technical support guide for 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine (CAS 778611-16-8). As a key intermediate in pharmaceuti...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers on Stability, Degradation, and Troubleshooting

Welcome to the technical support guide for 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine (CAS 778611-16-8). As a key intermediate in pharmaceutical and agrochemical research, understanding its stability profile is critical for generating reliable experimental data and ensuring the integrity of drug development programs.[1][2] This document, structured as a series of frequently asked questions and in-depth troubleshooting protocols, provides Senior Application Scientist-level insights into potential stability issues, degradation pathways, and best practices for handling and analysis.

Frequently Asked Questions (FAQs)
Q1: What are the primary structural features of this molecule that influence its stability?

Answer: The stability of 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine is governed by three key functional groups:

  • The 5-Amino Group (-NH₂): Primary aromatic amines are susceptible to oxidation. This is often the most reactive site on the molecule and can lead to the formation of colored impurities through oxidative coupling or degradation.

  • The Pyrazole Ring: This five-membered aromatic heterocycle is generally quite stable due to its aromaticity.[3] However, under harsh acidic or basic conditions, or in the presence of strong oxidizing agents, the ring system's integrity can be compromised. The pyrazole ring is weakly basic, with a pKa of approximately 2.5 for the parent molecule.[4]

  • The 4-Fluorophenyl Group: The carbon-fluorine bond is exceptionally strong and stable, making this part of the molecule highly resistant to degradation. The electron-withdrawing nature of fluorine can influence the electronics of the pyrazole ring.

Q2: What are the recommended storage and handling conditions for this compound?

Answer: Based on the molecule's susceptibility to oxidation and potential sensitivity to light, the following conditions are recommended to maximize shelf-life and experimental consistency.

ConditionRecommendationRationale
Temperature 2-8°CTo slow down potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).To minimize contact with atmospheric oxygen, preventing oxidation of the amine group.
Light Store in an amber vial or protect from light.To prevent photolytic degradation.
Container Use a tightly sealed container.To prevent moisture absorption and atmospheric contamination.[5]

For detailed steps, refer to Protocol 1: Recommended Handling and Storage Procedures .

Q3: My solid sample has developed a slight yellow or brown tint over time. What is the likely cause?

Answer: The development of a colored tint in your solid sample is a classic indicator of oxidation at the 5-amino group. Primary aromatic amines can slowly oxidize in the presence of air and light to form highly conjugated, colored impurities. While this may represent a very small percentage of the total material, it is a critical sign that the compound is degrading. We strongly recommend re-analyzing the purity of the material before use, for example, by HPLC or LC-MS.

Q4: I am seeing unexpected peaks in my HPLC chromatogram. How can I determine if they are degradants?

Answer: The appearance of new, unexpected peaks is a common issue. A systematic approach is required to identify their origin. The most effective method is to perform a forced degradation study. This involves intentionally stressing the molecule under various conditions (acid, base, oxidation, heat, light) to generate potential degradation products.[6] If the unexpected peaks in your experimental sample match the retention times of peaks generated during the forced degradation study, it strongly suggests they are degradants.

A comprehensive workflow for this is provided in Protocol 2: Forced Degradation (Stress Testing) Study .

Troubleshooting Guide & In-Depth Protocols

This section provides actionable protocols to investigate and mitigate stability issues.

Logical Workflow for a Stability Investigation

The following diagram outlines the systematic process for assessing the stability of 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine.

G start Stability Issue Observed (e.g., color change, new HPLC peaks) check_storage Verify Storage & Handling (See Protocol 1) start->check_storage reanalyze Re-analyze Purity (HPLC, LC-MS) check_storage->reanalyze is_pure Is Purity >98%? reanalyze->is_pure proceed Proceed with Experiment (Use fresh aliquot) is_pure->proceed Yes investigate Investigate Degradation is_pure->investigate No forced_degradation Perform Forced Degradation Study (See Protocol 2) investigate->forced_degradation develop_method Develop Stability-Indicating Method (See Protocol 3) forced_degradation->develop_method identify_degradants Identify Degradants (LC-MS/MS, NMR) develop_method->identify_degradants end Implement Corrective Actions (e.g., adjust formulation buffer, protect from light) identify_degradants->end

Caption: Workflow for investigating stability issues.

Potential Degradation Pathways

Based on the chemical structure, we can hypothesize several degradation pathways under stress conditions. This is crucial for anticipating the types of impurities you might encounter.

G parent 3-tert-butyl-1-(4-fluorophenyl) -1H-pyrazol-5-amine oxidative Oxidative Degradation parent->oxidative [O] / Air / Light hydrolytic Hydrolytic Degradation (Acid/Base) parent->hydrolytic H+ / OH- photolytic Photolytic Degradation parent->photolytic hv (UV/Vis) dimer Dimerization Products (Colored Impurities) oxidative->dimer nitroso N-Nitroso/N-Oxide Derivatives oxidative->nitroso ring_opened Ring-Opened Products (Under extreme pH) hydrolytic->ring_opened deamination Deamination to Hydroxyl Pyrazole hydrolytic->deamination radicals Radical-Induced Products photolytic->radicals

Caption: Hypothesized degradation pathways.

Experimental Protocols
Protocol 1: Recommended Handling and Storage Procedures

This protocol ensures the compound's integrity from receipt to use.

  • Receiving: Upon receipt, immediately transfer the manufacturer's vial into a 2-8°C storage location protected from light.

  • Aliquoting: For routine use, it is advisable to weigh out smaller quantities into separate, amber glass vials. This prevents repeated exposure of the bulk material to the atmosphere.

  • Inerting: Before sealing the aliquots, gently flush the vial with an inert gas like argon or nitrogen for 10-15 seconds to displace air.

  • Sealing: Use vials with PTFE-lined caps and ensure they are tightly sealed to prevent moisture ingress.

  • Solution Preparation: Prepare solutions fresh for each experiment. If a stock solution must be stored, it should be kept at -20°C or -80°C, protected from light, and used within a validated timeframe. The choice of solvent is critical; avoid highly acidic or basic solvents for storage. Aprotic solvents like DMSO or DMF are common, but their stability should be confirmed.

Protocol 2: Forced Degradation (Stress Testing) Study

This study is essential for identifying potential degradants and developing a stability-indicating analytical method.[6][7] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

A. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

B. Stress Conditions:

  • Acid Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 1N HCl.

    • Incubate at 60°C.

    • Sample at intervals (e.g., 2, 4, 8, 24 hours).

    • Before analysis, neutralize the sample with an equivalent amount of 1N NaOH.

  • Base Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 1N NaOH.

    • Incubate at 60°C.

    • Sample at intervals.

    • Before analysis, neutralize the sample with an equivalent amount of 1N HCl.

  • Oxidative Degradation:

    • Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep at room temperature, protected from light.

    • Sample at intervals.

  • Thermal Degradation:

    • Place the solid compound in a 70°C oven.

    • Place a prepared solution (1 mg/mL) in a 70°C oven.

    • Sample at intervals (e.g., 1, 3, 7 days for solid; 8, 24, 48 hours for solution).

  • Photolytic Degradation:

    • Expose the solid compound and a solution (1 mg/mL) to a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be wrapped in aluminum foil to exclude light.

C. Sample Analysis:

  • Analyze all stressed samples, along with an unstressed control, using an appropriate analytical method (see Protocol 3).

D. Data Presentation:

Summarize the results in a table to easily compare the extent of degradation.

Stress ConditionDuration% DegradationNo. of DegradantsRRT of Major Degradant
1N HCl, 60°C24h12.5%20.85
1N NaOH, 60°C24h8.2%11.15
3% H₂O₂, RT8h18.9%30.72, 0.91, 1.24
Heat (Solid), 70°C7d<1%0N/A
Light (Solution)24h6.5%10.95

(Note: Data is illustrative and should be replaced with experimental results.)

Protocol 3: Stability-Indicating HPLC-UV Method Development

A stability-indicating method is one that can accurately quantify the drug substance in the presence of its impurities, degradants, and excipients.

  • Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size) as it is a versatile choice for molecules of this polarity.

  • Mobile Phase:

    • A: 0.1% Formic Acid or 10mM Ammonium Acetate in Water. The choice of buffer can be critical; different pH values can alter the selectivity between the parent compound and its degradants.[8]

    • B: Acetonitrile or Methanol.

  • Initial Gradient:

    • Start with a broad gradient (e.g., 5% to 95% B over 20 minutes) to elute all compounds.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

  • Detection:

    • Use a Diode Array Detector (DAD) or Photodiode Array (PDA) detector to monitor at multiple wavelengths. Determine the UV maxima of the parent compound (e.g., scan from 200-400 nm). A wavelength around 254 nm is often a good starting point.

  • Method Validation:

    • Inject the mixture of all stressed samples from the forced degradation study.

    • Goal: The method must demonstrate baseline separation between the parent peak and all degradation product peaks.

    • Peak Purity Analysis: Use the DAD/PDA to assess peak purity for the parent compound in the presence of degradants to ensure there is no co-elution. A purity angle less than the purity threshold indicates a pure peak.

References
  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. Available from: [Link]

  • 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine. National Center for Biotechnology Information. Available from: [Link]

  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI. Available from: [Link]

  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. ResearchGate. Available from: [Link]

  • 3-tert-Butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine | 778611-16-8. J&K Scientific. Available from: [Link]

  • Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Available from: [Link]

  • Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. ACS Publications. Available from: [Link]

  • An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. MDPI. Available from: [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing. Available from: [Link]

  • Recent developments in aminopyrazole chemistry. ResearchGate. Available from: [Link]

  • Development and Validation of Stability Indicating Assay Method and Characterization of Degradation Product for Brexpiprazole Bulk by RP. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

  • 3(5)-aminopyrazole. Organic Syntheses. Available from: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. National Center for Biotechnology Information. Available from: [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Thieme Connect. Available from: [Link]

  • Forced degradation studies of Brexpiprazole. ResearchGate. Available from: [Link]

  • Safety Data Sheet. Enamine. Available from: [Link]

  • 5-Amino-3-methyl-1-phenylpyrazole. PubChem. Available from: [Link]

Sources

Troubleshooting

Optimizing reaction conditions for 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine synthesis

Welcome to the technical support center for the synthesis of 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine. This guide is designed for researchers, medicinal chemists, and process development scientists.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth technical information, troubleshooting advice, and detailed protocols to ensure a successful and optimized synthesis of this key pharmaceutical intermediate.

I. Overview of the Synthesis

The primary and most reliable method for synthesizing 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine is the acid-catalyzed cyclocondensation of (4-fluorophenyl)hydrazine with 4,4-dimethyl-3-oxopentanenitrile. This reaction is a variation of the well-established Knorr pyrazole synthesis and offers high regioselectivity due to the differing electrophilicity of the ketone and nitrile functional groups of the β-ketonitrile.[1]

The general reaction scheme is as follows:

Reaction scheme for the synthesis of 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine
Figure 1: Synthesis of 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine

The reaction proceeds via initial condensation of the more reactive hydrazine nitrogen onto the ketone carbonyl, followed by an intramolecular cyclization of the second hydrazine nitrogen onto the nitrile group, and subsequent tautomerization to the aromatic 5-aminopyrazole. The use of an acid catalyst is crucial for protonating the carbonyl group, thereby increasing its electrophilicity and promoting the initial condensation step.

II. Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during the synthesis, providing explanations and actionable solutions.

Question 1: My reaction is not proceeding to completion, or the yield is very low. What are the possible causes and how can I fix this?

Answer:

Several factors can contribute to low conversion or yield. Here’s a systematic approach to troubleshooting:

  • Reagent Quality:

    • (4-fluorophenyl)hydrazine: This reagent can degrade upon storage, especially if exposed to air and light. It is often supplied as a hydrochloride salt, which is more stable. If using the free base, ensure it is of high purity. Discoloration (from off-white to brown) can indicate degradation.

    • 4,4-dimethyl-3-oxopentanenitrile: This β-ketonitrile can also be unstable over long-term storage. It is advisable to use freshly sourced or distilled material if its purity is in doubt.

  • Catalyst Issues:

    • Inadequate Amount of Acid: An insufficient amount of acid catalyst will result in a sluggish reaction. The protocol for a similar synthesis of 3-tert-butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine uses a significant amount of concentrated hydrochloric acid in water.[2] For the 4-fluoro analogue, a similar acidic environment is necessary.

    • Catalyst Choice: While hydrochloric acid is effective, other protic acids like sulfuric acid or acetic acid can also be used. If you are experiencing issues with HCl, a trial with an alternative acid might be beneficial.

  • Reaction Temperature:

    • The reaction typically requires heating to proceed at a reasonable rate. A temperature of around 70-80 °C is a good starting point, as demonstrated in the synthesis of a similar nitro-substituted aminopyrazole.[2] If the reaction is slow, a modest increase in temperature to 90-100 °C could be beneficial, but be mindful of potential side reactions at higher temperatures.

  • Reaction Monitoring:

    • It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC). An appropriate eluent system would be a mixture of hexane and ethyl acetate (e.g., 7:3 v/v). The disappearance of the starting materials (hydrazine and β-ketonitrile) and the appearance of the product spot will indicate the reaction's progress.

Question 2: I am observing multiple spots on my TLC plate, indicating the formation of impurities. What are the likely side products?

Answer:

The most common impurity in this synthesis is the regioisomeric product, 5-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-3-amine. However, the reaction of a hydrazine with a β-ketonitrile is generally highly regioselective for the 5-amino isomer. This is because the initial nucleophilic attack of the hydrazine occurs preferentially at the more electrophilic ketone carbonyl rather than the nitrile carbon.

Other potential impurities could arise from:

  • Incomplete cyclization: The intermediate hydrazone may be present if the reaction is not complete.

  • Degradation of starting materials: As mentioned, impure starting materials can lead to a complex reaction mixture.

  • Self-condensation of the β-ketonitrile: Although less common under these reaction conditions, it is a possibility.

Question 3: How can I effectively purify the final product?

Answer:

Purification of 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine can typically be achieved through the following methods:

  • Precipitation and Washing: The reaction workup often involves neutralization of the acidic reaction mixture with a base (e.g., ammonium hydroxide or sodium bicarbonate) to precipitate the product.[2] The crude product can then be collected by filtration and washed with cold water to remove inorganic salts and other water-soluble impurities.

  • Recrystallization: This is a highly effective method for purifying the solid product. A suitable solvent system should be determined empirically, but good starting points for pyrazole derivatives include:

    • Ethanol/water

    • Methanol/ethyl acetate[3]

    • Toluene or xylene The general procedure involves dissolving the crude product in a minimum amount of the hot solvent and allowing it to cool slowly to form crystals.

  • Column Chromatography: If recrystallization does not provide a product of sufficient purity, silica gel column chromatography is a viable option. A gradient elution with a mixture of hexane and ethyl acetate is a good starting point. The polarity of the eluent can be gradually increased to isolate the desired product.

Question 4: How can I confirm the identity and purity of my synthesized 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine?

Answer:

A combination of analytical techniques should be used for unambiguous characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect to see characteristic signals for the tert-butyl group (a singlet around 1.3 ppm), the pyrazole C4-H (a singlet), and the aromatic protons of the 4-fluorophenyl group (two doublets or a multiplet). The amine protons will likely appear as a broad singlet.

    • ¹³C NMR: The spectrum will show distinct signals for the tert-butyl carbons, the pyrazole ring carbons, and the carbons of the fluorophenyl group. The carbon attached to the fluorine will exhibit a large coupling constant (¹JCF).

  • Mass Spectrometry (MS):

    • Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable methods. The mass spectrum should show a prominent molecular ion peak [M+H]⁺ corresponding to the calculated mass of the product.

  • Melting Point:

    • A sharp melting point range is a good indicator of purity.

III. Detailed Experimental Protocol

This protocol is adapted from the synthesis of a structurally similar compound, 3-tert-butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine, and should serve as an excellent starting point for optimization.[2]

Materials and Reagents:

  • (4-fluorophenyl)hydrazine hydrochloride

  • 4,4-dimethyl-3-oxopentanenitrile

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

  • Concentrated Ammonium Hydroxide (NH₄OH) or Sodium Bicarbonate (NaHCO₃)

  • Ethanol or other suitable recrystallization solvent

  • Hexane and Ethyl Acetate for TLC

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add (4-fluorophenyl)hydrazine hydrochloride (1.0 eq).

  • Addition of Reactants: Add deionized water and concentrated hydrochloric acid. Stir the mixture until the hydrazine salt is fully dissolved. To this solution, add 4,4-dimethyl-3-oxopentanenitrile (1.1 - 1.2 eq).

  • Reaction: Heat the reaction mixture to 70-80 °C with vigorous stirring. Monitor the progress of the reaction by TLC (e.g., hexane:ethyl acetate 7:3). The reaction is typically complete within 2-4 hours.

  • Workup:

    • Cool the reaction mixture to room temperature and then in an ice bath.

    • Slowly neutralize the mixture with concentrated ammonium hydroxide or a saturated solution of sodium bicarbonate until the pH is basic (pH 8-9). The product will precipitate as a solid.

    • Stir the resulting slurry in the ice bath for 30 minutes to ensure complete precipitation.

  • Isolation:

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with cold deionized water to remove any inorganic salts.

    • Dry the crude product under vacuum.

  • Purification:

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine.

IV. Optimization Parameters

The following table summarizes key parameters that can be adjusted to optimize the reaction yield and purity.

ParameterRecommended RangeRationale & Notes
Temperature 70 - 100 °CHigher temperatures can increase the reaction rate but may also lead to the formation of byproducts. Optimization is key.
Catalyst HCl, H₂SO₄, Acetic AcidProtic acids are essential. The concentration and choice of acid can influence the reaction rate.
Reactant Ratio 1.0 - 1.2 eq of β-ketonitrileA slight excess of the β-ketonitrile can help to drive the reaction to completion.
Solvent Water, Ethanol, Acetic AcidWhile water is effective with the HCl salt, alcoholic solvents or acetic acid can also be used.

V. Visualizing the Process

Reaction Mechanism Workflow

The following diagram illustrates the key steps in the acid-catalyzed cyclocondensation reaction.

ReactionMechanism cluster_start Starting Materials cluster_intermediate Reaction Intermediates cluster_product Final Product A 4-Fluorophenylhydrazine D Hydrazone Intermediate A->D Nucleophilic Attack B 4,4-dimethyl-3-oxopentanenitrile C Protonated Ketonitrile B->C Protonation Catalyst H+ Catalyst->B C->D E 3-tert-butyl-1-(4-fluorophenyl)- 1H-pyrazol-5-amine D->E Intramolecular Cyclization & Tautomerization

A simplified workflow of the reaction mechanism.
Troubleshooting Logic Diagram

This diagram provides a logical flow for diagnosing and resolving common issues during the synthesis.

Troubleshooting cluster_checks Initial Checks cluster_solutions Potential Solutions Start Low Yield or Incomplete Reaction Reagent_Quality Check Reagent Purity (Hydrazine & Ketonitrile) Start->Reagent_Quality Catalyst_Check Verify Acid Catalyst Concentration & Amount Start->Catalyst_Check Temp_Check Confirm Reaction Temperature (70-80 °C) Start->Temp_Check Purify_Reagents Use Fresh or Purified Reagents Reagent_Quality->Purify_Reagents If Impure Change_Catalyst Try Alternative Acid (e.g., H₂SO₄) Catalyst_Check->Change_Catalyst If Issue Persists Increase_Temp Increase Temperature (e.g., to 90-100 °C) Temp_Check->Increase_Temp If Reaction is Slow Increase_Time Increase Reaction Time Increase_Temp->Increase_Time Change_Catalyst->Start Re-run Reaction Purify_Reagents->Start Re-run Reaction

A guide to troubleshooting low reaction yields.

VI. References

  • Queiroz, C. A. et al. Recrystallization of Pyrazoline. ResearchGate. [Link]

  • El-Faham, A. et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 147-160. [Link]

  • Abonia, R. et al. (2012). 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine. Acta Crystallographica Section E: Structure Reports Online, 68(12), o3171. [Link]

Sources

Optimization

3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine purification techniques

Answering the user's request.## Technical Support Center: Purification of 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine Welcome to the technical support guide for the purification of 3-tert-butyl-1-(4-fluorophenyl)-...

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request.## Technical Support Center: Purification of 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine

Welcome to the technical support guide for the purification of 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine . This document is designed for researchers, medicinal chemists, and process development professionals who utilize this key intermediate in their synthetic workflows. As a critical building block in the development of novel pharmaceuticals, particularly in oncology and agrochemical research, achieving high purity is paramount for reliable downstream applications.[1][2]

This guide moves beyond standard protocols to provide a deeper understanding of the underlying chemical principles, helping you troubleshoot common issues and optimize your purification strategy.

Frequently Asked Questions (FAQs)

Q1: What are the primary recommended methods for purifying crude 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine?

The two most effective and widely applicable techniques are flash column chromatography on silica gel and recrystallization .[3]

  • Flash Column Chromatography: This is the workhorse method for separating the target compound from unreacted starting materials, reagents, and reaction byproducts, especially when dealing with complex crude mixtures or closely related impurities like regioisomers.[3][4]

  • Recrystallization: This is the most economical and scalable method for achieving very high purity (>99.5%) if the crude material is already relatively clean (>85-90%). Its success is entirely dependent on identifying a suitable solvent or solvent system.[5][6]

Q2: How do I decide between column chromatography and recrystallization?

The choice depends on the initial purity of your crude product and the desired final purity. The following decision workflow provides a logical pathway for selecting the optimal technique.

Purification_Decision_Tree start Crude Product Analysis (TLC, ¹H NMR, LCMS) purity_check Purity > 90%? Single major impurity? start->purity_check recrystallization Attempt Recrystallization purity_check->recrystallization  Yes   chromatography Perform Flash Column Chromatography purity_check->chromatography  No   success_check Desired Purity Achieved? recrystallization->success_check chromatography->success_check final_product Final Pure Product (Characterize) success_check->final_product  Yes   re_purify Re-purify (Consider alternative method) success_check->re_purify  No   re_purify->start

Caption: Decision workflow for purification method selection.

Q3: What are the most common impurities I should expect during the synthesis of this aminopyrazole?

Common impurities typically fall into two categories:

  • Unreacted Starting Materials: Depending on the synthetic route, these could include (4-fluorophenyl)hydrazine or precursors to the tert-butyl pyrazole core. These are usually easy to separate due to significant polarity differences.

  • Regioisomers: In many pyrazole syntheses, such as the Knorr synthesis, the condensation of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine can lead to the formation of regioisomers.[3][7] These isomers often have very similar polarities, making them the primary challenge in purification. Separation requires a carefully optimized chromatography system.

Q4: My compound streaks badly during TLC analysis and column chromatography. What's happening and how do I fix it?

This is the most common issue encountered with aminopyrazoles.

  • Causality: The 5-amino group is basic. Silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. The basic amine interacts strongly and sometimes irreversibly with these acidic sites, causing the compound to move unevenly up the TLC plate or column, resulting in "streaking" or "tailing." This leads to poor separation and can result in significant loss of product on the column.[3][5]

  • Solution: Deactivate the silica gel by adding a small amount of a volatile base to your eluent system. The most common choice is triethylamine (Et₃N) at a concentration of 0.5-1% (v/v).[5] The triethylamine will preferentially interact with the acidic silanol groups, creating a more neutral surface for your aminopyrazole to travel through, resulting in sharp, well-defined bands.

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Poor Separation on Column 1. Inappropriate Solvent System: The polarity of the eluent is either too high (all compounds run together) or too low (compounds don't move). 2. Co-eluting Impurity: An impurity (often a regioisomer) has a polarity very similar to the product.1. Systematic Re-screening: Use TLC to test various binary and ternary solvent systems. Good starting points are Hexane/Ethyl Acetate and Dichloromethane/Methanol. Aim for a target Rf of 0.25-0.35 for the desired compound. 2. Use a Different Stationary Phase: If silica gel fails, consider using neutral alumina, which is less acidic and may offer different selectivity.[5]
Compound Won't Crystallize 1. Presence of Impurities: Even small amounts of impurities can inhibit lattice formation. 2. Incorrect Solvent Choice: The compound may be too soluble or too insoluble in the chosen solvent. 3. Supersaturation: The solution is supersaturated but lacks a nucleation point.1. Pre-purify: Pass the material through a short plug of silica gel to remove baseline impurities, then attempt recrystallization again. 2. Solvent Screening: Test solubility in a range of solvents (e.g., Ethanol, Isopropanol, Ethyl Acetate, Toluene, Heptane). A good recrystallization solvent is one where the compound is sparingly soluble at room temperature but highly soluble when hot.[5] 3. Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent line, or add a single seed crystal from a previous pure batch.
Low Recovery After Column 1. Irreversible Adsorption: The basic amine has strongly bound to the acidic silica gel (see Q4). 2. Eluent Polarity Too Low: The chosen solvent system was not strong enough to elute all the product from the column.1. Always add 0.5-1% triethylamine to your eluent.[5] 2. After collecting your main fractions, flush the column with a much more polar solvent (e.g., 10-20% Methanol in Dichloromethane) to recover any remaining material. Check the purity of this fraction by TLC; it may require a second purification step.
Product Appears as an Oil 1. Low Melting Point: The purified compound may be a low-melting solid or an oil at room temperature. 2. Residual Solvent: Trapped solvent can depress the melting point, making a solid appear as a thick oil.1. Confirm Physical State: Check literature data for the melting point. If it is an oil, concentrate fully. 2. Dry Thoroughly: Dry the product under high vacuum for several hours, possibly with gentle heating (if thermally stable), to remove all residual solvent.

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol assumes the presence of impurities that are not easily removed by recrystallization.

  • TLC Analysis & Solvent System Selection:

    • Dissolve a small sample of the crude material in Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

    • Spot on a silica gel TLC plate.

    • Develop the plate in various solvent systems. A good starting point is a Hexane:EtOAc mixture. Aim for an Rf value of ~0.3 for the product spot.

    • Crucially, add 0.5-1% triethylamine (Et₃N) to the chosen solvent system to prevent streaking. [5]

    • Visualize the plate under a UV lamp (254 nm).

    Example Solvent System (Hexane:EtOAc) Typical Rf Observation Action
    90:10Product at baseline (Rf < 0.1)Increase eluent polarity
    70:30Product at Rf ≈ 0.3Optimal for column
    50:50Product at solvent front (Rf > 0.8)Decrease eluent polarity
  • Column Packing:

    • Select an appropriately sized column for your sample amount (typically a 100:1 to 50:1 ratio of silica gel to crude material by weight).

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 90:10 Hexane:EtOAc + 1% Et₃N).

    • Pour the slurry into the column and use pressure to pack the bed firmly, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of DCM.

    • Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder ("dry loading"). This technique generally provides superior resolution to loading the sample as a liquid.

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting with the chosen solvent system (e.g., 70:30 Hexane:EtOAc + 1% Et₃N).

    • Collect fractions in test tubes. Monitor the elution process by spotting fractions onto a TLC plate.

    • Combine all fractions that contain the pure product.

  • Solvent Removal:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator.

    • Place the resulting product under high vacuum to remove any final traces of solvent.

Chromatography_Workflow tlc 1. TLC Analysis (Find Eluent, Rf ≈ 0.3) pack 2. Pack Column (Slurry Method) tlc->pack load 3. Load Sample (Dry Loading Preferred) pack->load elute 4. Elute & Collect Fractions load->elute monitor 5. Monitor with TLC elute->monitor monitor->elute Continue collecting combine 6. Combine Pure Fractions monitor->combine evap 7. Evaporate Solvent & Dry Under Vacuum combine->evap

Caption: Standard workflow for flash column chromatography.

Protocol 2: Recrystallization

This protocol is ideal for polishing material that is already >90% pure.

  • Solvent Selection:

    • Place a small amount of crude material (20-30 mg) in a test tube.

    • Add a potential solvent (e.g., ethanol, isopropanol) dropwise at room temperature. The ideal solvent will not dissolve the compound well.

    • Heat the mixture in a hot water or sand bath. The compound should fully dissolve.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath.

    • Abundant crystal formation indicates a good single-solvent system. If no crystals form, the compound is too soluble. If it never dissolved when hot, it is not soluble enough.

    • For a two-solvent system (e.g., Ethanol/Water or Ethyl Acetate/Hexanes), dissolve the compound in a minimum amount of the "good" (high solubility) solvent while hot. Add the "bad" (low solubility) solvent dropwise until the solution just becomes cloudy (the cloud point). Add a drop or two of the good solvent to clarify, then cool slowly.[8]

  • Procedure:

    • Place the crude solid in an appropriately sized Erlenmeyer flask.

    • Add the minimum amount of hot recrystallization solvent to completely dissolve the solid.

    • If the solution is colored by impurities, you may add a small amount of activated charcoal and hot filter the solution through a fluted filter paper to remove it.

    • Cover the flask and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impure mother liquor.

    • Allow the crystals to dry on the filter under vacuum, then transfer them to a watch glass or drying dish and dry completely under high vacuum.

References

  • Becerra-Vargas, D., et al. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2021(1), M1196. Available from: [Link]

  • Al-Obaidi, A. S. M. (2016). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research, 7(11), 4463-4468.
  • Various Authors. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. Available from: [Link]

  • Hardy, J., et al. (1995). Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present.
  • Sharma, P., & Rane, N. (2012). The synthetic development of pyrazole nucleus: From reflux to microwave. Scholars Research Library, Archives of Applied Science Research, 4(1), 349-360.
  • Becerra, D., et al. (2017). 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine.
  • Becerra-Vargas, D., et al. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. ResearchGate. Available from: [Link]

  • Yadav, G. D., & Adoor, S. G. (2020).
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Available from: [Link]

  • Lange, J., et al. (2011). Method for purifying pyrazoles.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Available from: [Link]

  • JETIR. (2024). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST.
  • International Journal of Creative Research Thoughts. (2022).
  • Castillo, J. C., et al. (2021). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2021(3), M1262.
  • Wang, Y., et al. (2022). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. Molecules, 27(2), 529.
  • Balaraman, K., & Jagtap, S. (2017). Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling approach. Royal Society of Chemistry.
  • Cruz, S., & Portilla, J. (2025). Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics.
  • Portilla, J., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(2), 488-515.
  • Aggarwal, N., et al. (2017).
  • D'Andrea, D., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3749.
  • Pfizer. (n.d.).
  • The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.
  • Reddit. (2022). Purification of Amino-Pyrazoles. r/OrganicChemistry. Available from: [Link]

  • ResearchGate. (2025). New Trends in the Chemistry of 5-Aminopyrazoles.
  • ACS Publications. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry.
  • Arkivoc. (n.d.). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines.
  • Google Patents. (n.d.).

Sources

Troubleshooting

Technical Support Center: 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine Experiments

Welcome to the technical support center for experiments involving 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for experiments involving 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common pitfalls encountered during the synthesis and handling of this important pharmaceutical intermediate.[1] We will delve into the causality behind experimental choices, provide validated protocols, and offer robust troubleshooting advice to ensure the success of your research.

Frequently Asked Questions (FAQs)

Synthesis & Reaction Mechanism

Q1: What is the most reliable method for the synthesis of 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine?

A1: The most reliable and regioselective method is the cyclocondensation reaction of 4-fluorophenylhydrazine with a suitable β-ketonitrile, specifically 4,4-dimethyl-3-oxopentanenitrile.[2][3] This approach is favored due to the high reactivity of the nitrile group towards the hydrazine, which effectively directs the cyclization to yield the desired 5-aminopyrazole isomer.

The reaction proceeds via an initial condensation of the hydrazine with the ketone carbonyl, followed by an intramolecular cyclization where the terminal nitrogen of the hydrazine attacks the nitrile carbon. Subsequent tautomerization leads to the stable aromatic pyrazole ring. The use of an acid catalyst, such as hydrochloric acid, is crucial for activating the carbonyl group and facilitating the cyclization.[2]

Reaction_Mechanism 4-fluorophenylhydrazine 4-fluorophenylhydrazine Intermediate Hydrazone Intermediate 4-fluorophenylhydrazine->Intermediate Condensation 4,4-dimethyl-3-oxopentanenitrile 4,4-dimethyl-3-oxopentanenitrile 4,4-dimethyl-3-oxopentanenitrile->Intermediate Product 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine Intermediate->Product Intramolecular Cyclization & Tautomerization

Caption: General reaction scheme for the synthesis.

Q2: I am getting a low yield. What are the common causes and how can I improve it?

A2: Low yields in this synthesis can often be attributed to several factors. Here's a systematic troubleshooting guide:

Potential Cause Explanation Recommended Solution
Incomplete Reaction The reaction may not have gone to completion due to insufficient reaction time or temperature.Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present, consider extending the reaction time or slightly increasing the temperature (e.g., to 80-90°C).[2]
Suboptimal pH The acidity of the reaction medium is critical. If the medium is not acidic enough, the carbonyl group of the β-ketonitrile will not be sufficiently activated.Ensure the correct concentration of hydrochloric acid is used as per the protocol. The pH should be acidic to facilitate the reaction.
Degradation of Hydrazine 4-Fluorophenylhydrazine, while relatively stable as a hydrochloride salt, can degrade if exposed to air and light for prolonged periods, or if the free base is used without proper handling.Use fresh 4-fluorophenylhydrazine hydrochloride.[1] If using the free base, handle it under an inert atmosphere.
Side Reactions At higher temperatures, there is a risk of side product formation. One possibility is the hydrolysis of the nitrile group of the starting material.Maintain the recommended reaction temperature. If side products are observed on TLC, consider lowering the temperature and extending the reaction time.
Inefficient Work-up The product may be lost during the neutralization and extraction steps if the pH is not carefully controlled or if an inappropriate solvent is used.Neutralize the reaction mixture slowly with a base like ammonium hydroxide until the product precipitates.[2] Ensure the pH is basic enough to precipitate the free amine form of the product.
Purification & Characterization

Q3: What is the best way to purify the crude product?

A3: The purification strategy depends on the purity of the crude product.

  • Crystallization: If the crude product is relatively clean (as indicated by TLC), crystallization is an effective method. A common solvent system for recrystallization of similar aminopyrazoles is ethanol or methanol.[4]

  • Column Chromatography: If multiple spots are visible on TLC, column chromatography is recommended. A silica gel column with a gradient elution of ethyl acetate in hexanes is a good starting point. For more polar impurities, a small percentage of methanol can be added to the eluent.[5][6]

Detailed Protocol for Column Chromatography:

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel in hexanes.

  • Loading: Carefully load the adsorbed crude product onto the top of the column.

  • Elution: Start with 100% hexanes and gradually increase the polarity by adding ethyl acetate. A typical gradient could be from 0% to 30% ethyl acetate in hexanes.

  • Fraction Collection: Collect fractions and monitor them by TLC to isolate the pure product.

Q4: What are the expected 1H and 13C NMR chemical shifts for 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine?

A4: Based on data from structurally similar compounds, the following are the expected key NMR signals.[5][7]

Assignment Expected ¹H NMR Shift (ppm) Expected ¹³C NMR Shift (ppm) Key Features
tert-Butyl (9H)~1.3~32 (quaternary C), ~30 (CH₃)Sharp singlet in ¹H NMR.
Pyrazole H-4 (1H)~5.8~95Singlet in ¹H NMR.
NH₂ (2H)~4.5-5.5-Broad singlet, exchangeable with D₂O.
Fluorophenyl (4H)~7.1-7.5~115-135, ~160 (C-F)Complex multiplet pattern due to H-H and H-F coupling.

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Caption: A troubleshooting workflow for synthesis and purification.

Storage & Stability

Q5: How should I store 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine?

A5: Aminopyrazoles can be sensitive to light and air over extended periods. For long-term storage, it is recommended to store the compound in a tightly sealed container, protected from light, and in a cool, dry place. Storing under an inert atmosphere (e.g., argon or nitrogen) can further prevent degradation.

Detailed Experimental Protocol

This protocol is adapted from a reliable synthesis of a structurally similar compound.[2]

Materials:

  • 4-Fluorophenylhydrazine hydrochloride

  • 4,4-Dimethyl-3-oxopentanenitrile

  • Concentrated Hydrochloric Acid

  • Water

  • Concentrated Ammonium Hydroxide

  • Ethanol (for washing)

Procedure:

  • In a round-bottom flask, dissolve 4-fluorophenylhydrazine hydrochloride (1.0 eq) in a mixture of water and concentrated hydrochloric acid.

  • To this solution, add 4,4-dimethyl-3-oxopentanenitrile (1.2 eq).

  • Heat the reaction mixture to 70-80°C with stirring for 2-4 hours. Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • After completion, cool the mixture to room temperature and then place it in an ice bath.

  • Slowly neutralize the mixture with concentrated ammonium hydroxide until a precipitate forms and the pH is basic.

  • Filter the solid product under reduced pressure.

  • Wash the solid with cold water and then with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine.

References

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. Available at: [Link]

  • 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine. PMC - NIH. Available at: [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. Available at: [Link]

  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. ResearchGate. Available at: [Link]

  • 194 recent advances in the synthesis of new pyrazole derivatives. Available at: [Link]

  • Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives. Available at: [Link]

  • Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl). Semantic Scholar. Available at: [Link]

  • Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. Royal Society of Chemistry. Available at: [Link]

  • (4-Fluorophenyl)hydrazine. PubChem. Available at: [Link]

  • 13C NMR Spectroscopy of Heterocycles: 1-Phenyl-3-aryl/t-butyl-5-arylpyrazoles. ResearchGate. Available at: [Link]

Sources

Optimization

3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine dose-response curve troubleshooting

Technical Support Center: 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 3-...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine. As Senior Application Scientists, we have compiled this resource to help you troubleshoot common issues encountered when generating dose-response curves, ensuring the integrity and reproducibility of your data.

Frequently Asked Questions (FAQs)

Q1: I am not seeing any response to my compound; my dose-response curve is flat. What are the potential causes and how can I troubleshoot this?

A1: A flat dose-response curve, indicating a lack of biological activity, is a common but multifaceted issue. The root cause can range from the compound itself to the assay system.

From an experiential standpoint, the primary suspects are often compound inactivity, solubility issues, or a problem with the assay's detection window. Let's break down the troubleshooting process logically.

Troubleshooting Workflow: No Compound Activity This workflow helps systematically diagnose the root cause of a flat dose-response curve.

A Start: Flat Dose-Response Curve B Step 1: Verify Compound Integrity & Concentration A->B C Step 2: Assess Compound Solubility in Assay Medium B->C If OK G Check stock solution (LC-MS, NMR). Recalculate dilutions. B->G How? D Step 3: Validate Assay Performance C->D If Soluble H Visual check (microscope) for precipitation. Perform nephelometry. C->H How? E Conclusion A: Compound is Inactive in this Assay D->E If Assay OK F Conclusion B: Assay System is Flawed D->F If Assay Fails I Run positive and negative controls. Check Z'-factor. D->I How?

Caption: Troubleshooting workflow for a flat dose-response curve.

Detailed Troubleshooting Steps:

  • Compound Integrity and Concentration:

    • Rationale: The most straightforward error is an issue with the compound itself. Degradation, incorrect weighing, or calculation errors in serial dilutions can lead to a final concentration that is far too low to elicit a response.

    • Action:

      • Confirm the identity and purity of your stock of 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine using analytical methods like LC-MS or NMR.

      • Prepare a fresh stock solution from the solid compound.

      • Carefully recalculate all serial dilutions. It is good practice to have a second lab member double-check the calculations.

  • Compound Solubility:

    • Rationale: Many small organic molecules have poor aqueous solubility. If the compound precipitates in your assay medium, its effective concentration will be much lower than the nominal concentration, resulting in a flat or truncated curve.

    • Action:

      • Microscopic Examination: Visually inspect the highest concentration wells under a microscope for signs of precipitation.

      • Solubility Assays: Perform a formal solubility test using methods like nephelometry, which measures turbidity caused by insoluble particles.

      • Solubilizing Agents: If solubility is an issue, consider using a small percentage of a cosolvent like DMSO. However, be mindful that the final DMSO concentration should be kept low (typically <0.5%) and consistent across all wells, including controls, to avoid solvent-induced artifacts.

  • Assay Performance and Controls:

    • Rationale: The issue may lie with the assay, not the compound. A robust assay must have a clear "window" between the positive and negative controls.

    • Action:

      • Run Controls: Always include a strong, known positive control agonist/antagonist and a negative (vehicle) control.

      • Calculate Z-factor: The Z-factor (or Z-prime) is a statistical measure of assay quality. An assay with a Z-factor between 0.5 and 1.0 is considered excellent for screening. If your Z-factor is below 0.5, the assay is not reliable for discerning compound activity.

      Formula for Z-factor: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| (Where SD is the standard deviation and Mean is the average of the positive and negative controls.)

ParameterIdeal ValueImplication of Poor Value
Z-factor > 0.5High variability; assay cannot distinguish signal from noise.
Positive Control Strong, consistent signalTarget or detection system is unresponsive.
Negative Control Stable baselineHigh background signal or vehicle (e.g., DMSO) toxicity.
Q2: My dose-response data is highly variable between replicates. What causes this and how can I improve my precision?

A2: High variability, or poor precision, can obscure a real biological effect and make it impossible to fit a reliable curve. The causes are almost always procedural or related to cell health.

Troubleshooting Workflow: High Data Variability

A Start: High Replicate Variability B Step 1: Review Pipetting Technique & Equipment A->B C Step 2: Assess Cell Plating Uniformity B->C If OK G Calibrate pipettes. Use reverse pipetting for viscous liquids. B->G How? D Step 3: Check for Edge Effects C->D If OK H Ensure single-cell suspension. Avoid uneven settling. C->H How? E Step 4: Evaluate Reagent Mixing & Incubation D->E If OK I Leave outer wells empty (fill with PBS). Ensure proper humidification. D->I How? F Result: Improved Precision (Low %CV) E->F

Caption: Systematic approach to reducing variability in plate-based assays.

Detailed Troubleshooting Steps:

  • Pipetting and Liquid Handling:

    • Rationale: Inaccurate or inconsistent dispensing of cells, compound, or detection reagents is a primary source of error.

    • Action:

      • Ensure all pipettes are calibrated.

      • Use reverse pipetting for viscous solutions.

      • For multi-channel pipetting, ensure all tips are seated correctly and aspirate/dispense slowly and consistently.

      • Minimize the number of serial dilution steps to reduce cumulative errors.

  • Cell Health and Plating Uniformity:

    • Rationale: If cells are not evenly distributed across the plate, different wells will start with different cell numbers, leading to high variability. Clumped cells or cells of low viability will also respond poorly and inconsistently.

    • Action:

      • Ensure you have a single-cell suspension before plating by gentle trituration.

      • After plating, allow the plate to sit at room temperature for 15-20 minutes before incubation to allow even settling. Avoid swirling the plate, which can cause cells to accumulate in the center.

      • Routinely check cell viability (e.g., with Trypan Blue) before plating; it should be >95%.

  • Edge Effects:

    • Rationale: Wells on the perimeter of a microplate are prone to faster evaporation, leading to changes in media concentration and temperature. This "edge effect" can cause data from outer wells to differ systematically from inner wells.

    • Action:

      • The most robust solution is to avoid using the outer rows and columns. Fill these wells with sterile water or PBS to create a humidity barrier.

      • Ensure proper humidification in the incubator.

Q3: I am observing a 'U-shaped' or biphasic dose-response curve. What is the scientific explanation for this?

A3: A biphasic (or hormetic) dose-response curve, where the compound shows one effect at low doses and an opposite or diminished effect at high doses, is a complex but known pharmacological phenomenon. It can arise from several mechanisms.

Potential Mechanisms for Biphasic Curves:

  • Off-Target Effects:

    • Explanation: At lower concentrations, 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine may be acting on its intended, high-affinity target. As the concentration increases dramatically, it may begin to engage lower-affinity, off-target proteins that trigger opposing signaling pathways, causing the response to decrease or reverse.

    • Validation: Test the compound in a counterscreen using a cell line that does not express the primary target. Activity in this counterscreen suggests off-target effects.

  • Cellular Toxicity:

    • Explanation: The most common cause in cell-based assays. At high concentrations, the compound may become cytotoxic. The initial increase in signal (e.g., reporter gene activation) is overwhelmed by cell death, causing the signal to plummet.

    • Validation: Run a parallel cytotoxicity assay (e.g., CellTiter-Glo®, MTT, or LDH release assay) with the same concentrations of your compound. A drop in cell viability that coincides with the descending portion of your dose-response curve strongly indicates cytotoxicity.

  • Assay Artifact:

    • Explanation: High concentrations of the compound might directly interfere with the assay's detection system. For example, it could absorb light at the same wavelength as your fluorescent readout (quenching) or inhibit the enzyme used in a luminescent assay (e.g., luciferase).

    • Validation: Run the assay in a cell-free system. Add the compound at high concentrations directly to the detection reagents and a known amount of signal-generating molecule (e.g., purified luciferase and luciferin). A change in signal indicates direct assay interference.

Visualizing Potential Causes of a Biphasic Curve

cluster_0 Low Concentration cluster_1 High Concentration A Compound binds High-Affinity Target B Specific Biological Response (+) A->B D Opposing Pathway Activation (-) E Cellular Toxicity (-) F Assay Interference (-) Result Net Effect: U-Shaped Curve B->Result Dominates at Low Dose C Compound binds Low-Affinity Off-Target C->D D->Result Contributes at High Dose E->Result Contributes at High Dose F->Result Contributes at High Dose

Caption: Potential mechanisms leading to a biphasic dose-response curve.

Reference Protocol: Cell-Based Luciferase Reporter Assay

This protocol provides a general framework. You must optimize cell number, incubation times, and reagent volumes for your specific cell line and reporter system.

  • Cell Plating:

    • Harvest cells that are in a logarithmic growth phase. Ensure viability is >95%.

    • Resuspend cells to a final density of 200,000 cells/mL in the appropriate culture medium.

    • Dispense 100 µL of the cell suspension (20,000 cells) into each well of a 96-well solid white plate.

    • Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation and Addition:

    • Prepare a 10 mM stock solution of 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine in 100% DMSO.

    • Perform a serial dilution (e.g., 1:3) in a separate dilution plate to create a concentration range from 10 mM down to 0.5 µM. This will be your 100X "source plate".

    • Add 1 µL from the source plate to the corresponding wells of the cell plate. This results in a final DMSO concentration of 1%. Remember to include vehicle-only (1% DMSO) and positive control wells.

  • Incubation:

    • Incubate the cell plate with the compound for the desired time period to elicit a biological response (e.g., 6-24 hours), at 37°C, 5% CO₂.

  • Signal Detection:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 15 minutes.

    • Add 100 µL of a luciferase detection reagent (e.g., Bright-Glo™) to each well.

    • Incubate for 5 minutes at room temperature, protected from light, to allow for cell lysis and signal stabilization.

    • Read luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data: (% Activity) = 100 * (RLU_sample - RLU_neg_ctrl) / (RLU_pos_ctrl - RLU_neg_ctrl).

    • Plot % Activity versus the log of the compound concentration.

    • Fit the data using a four-parameter logistic (4PL) nonlinear regression model to determine parameters like EC₅₀ and Hill slope.

References

  • Assay Guidance Manual - Compound Management. (National Center for Biotechnology Information). Provides an in-depth overview of handling chemical compounds for screening, including solubility issues. [Link]

  • Assay Guidance Manual - DMSO-Mediated Effects on Cell-Based Assays. (National Center for Biotechnology Information). Details the potential artifacts introduced by using DMSO as a solvent in cellular assays. [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. This paper introduces the concept and calculation of the Z-factor. [Link]

  • Lundholt, B. K., Scudder, K. M., & Pagliaro, L. (2003). A simple technique for reducing edge effect in cell-based assays. Journal of Biomolecular Screening. Describes practical methods for mitigating edge effects in microplates. [Link]

  • Assay Guidance Manual - Biphasic Dose-Response Curves. (National Center for Biotechnology Information). Discusses the various biological and artificial causes of non-monotonic dose-response relationships. [Link]

Troubleshooting

3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine experimental variability reduction

Introduction This technical support guide is designed for researchers, medicinal chemists, and process development scientists working with 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine (CAS: 778611-16-8). This compo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This technical support guide is designed for researchers, medicinal chemists, and process development scientists working with 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine (CAS: 778611-16-8). This compound is a valuable heterocyclic building block in the development of novel therapeutic agents and agrochemicals, often utilized for its unique structural motifs that can interact with various biological targets.[1][2] Experimental variability, however, can pose significant challenges, leading to inconsistent yields, purity issues, and analytical discrepancies.

This document provides in-depth troubleshooting guides, validated protocols, and frequently asked questions (FAQs) to help you reduce experimental variability and achieve reliable, reproducible results. The methodologies described herein are grounded in established chemical principles for pyrazole synthesis and purification.[3][4]

Section 1: Synthesis & Mechanism Explained

The most common and efficient route to this class of aminopyrazole is the Knorr pyrazole synthesis, which involves the condensation of a β-ketonitrile with a substituted hydrazine.

Reaction Scheme: (4,4-dimethyl-3-oxopentanenitrile) + (4-fluorophenyl)hydrazine → 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine

Mechanism Insight: The reaction is typically catalyzed by acid. The hydrazine first attacks the more electrophilic ketone carbonyl of the β-ketonitrile. Following dehydration to form a hydrazone intermediate, an intramolecular cyclization occurs as the terminal nitrogen attacks the nitrile carbon. A final tautomerization yields the aromatic pyrazole ring. Controlling the reaction temperature and pH is critical to prevent side reactions of the hydrazine starting material, which can often lead to discoloration.[5]

Detailed Synthesis Protocol (Adapted)

This protocol is adapted from a validated procedure for a structurally similar analogue, 3-tert-butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine.[6] It serves as a robust starting point for optimization.

  • Reagent Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-fluorophenylhydrazine hydrochloride (1.65 g, 10.1 mmol, 1.0 eq).

    • Add ethanol (30 mL) and stir to dissolve.

    • Add 4,4-dimethyl-3-oxopentanenitrile (1.50 g, 12.0 mmol, 1.2 eq).

    • Finally, add concentrated hydrochloric acid (0.5 mL) as a catalyst.

  • Reaction Execution:

    • Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-6 hours.

    • Self-Validation Checkpoint: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate eluent. The starting hydrazine spot should gradually be consumed as a new, more polar product spot appears.

  • Work-up and Isolation:

    • After cooling to room temperature, concentrate the mixture under reduced pressure to remove the ethanol.

    • Add 50 mL of deionized water to the residue.

    • Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) until the mixture is neutralized to pH 7-8. Causality: This step quenches the acid catalyst and deprotonates the aminopyrazole, making it less water-soluble and causing it to precipitate.

    • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

    • Collect the resulting solid by vacuum filtration, washing the filter cake with cold water (3 x 15 mL).

    • Dry the crude product under vacuum at 40°C overnight. The expected product is typically an off-white or light yellow solid.

Section 2: Purification Workflow

Crude material from the synthesis often contains unreacted starting materials or side products. The choice between chromatography and recrystallization depends on the purity profile.

Method 1: Flash Column Chromatography

This is the most reliable method for achieving high purity (>98%).

  • Column Preparation: Pack a silica gel column appropriate for the scale of your reaction.

  • Eluent System: A gradient system is often effective. Start with 100% Hexanes and gradually increase the polarity by adding Ethyl Acetate. A typical gradient might be from 0% to 30% Ethyl Acetate.

    • Expert Tip: The target compound is moderately polar. The optimal elution is usually found between 15-25% Ethyl Acetate in Hexanes.

  • Loading & Elution: Dissolve the crude product in a minimal amount of dichloromethane (DCM) or the initial eluent and load it onto the column. Begin elution and collect fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC. Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Method 2: Recrystallization

Recrystallization is a faster, more scalable option if the crude product is already of moderate purity (>90%).

  • Solvent Screening: Test the solubility of a small amount of crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexanes). The ideal solvent will dissolve the compound when hot but result in low solubility when cold. A co-solvent system (e.g., Ethanol/Water or Toluene/Hexanes) is often required.

  • Procedure:

    • Dissolve the crude solid in a minimum amount of the chosen hot solvent.

    • If the solution is colored, you may add a small amount of activated charcoal and hot filter the mixture.

    • Allow the solution to cool slowly to room temperature.

    • Further cool in an ice bath for 1 hour to induce crystallization.

    • Collect the crystals by vacuum filtration and dry.

Section 3: Analytical Characterization & Validation

Confirming the identity and purity of the final product is a critical step. Below are the expected analytical signatures for 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine.

Technique Parameter Expected Result
¹H NMR (400 MHz, CDCl₃)Chemical Shift (δ)~7.45-7.35 (m, 2H, Ar-H ortho to N), ~7.20-7.10 (m, 2H, Ar-H ortho to F), ~5.80 (s, 1H, pyrazole C4-H), ~3.80 (br s, 2H, -NH₂), ~1.35 (s, 9H, t-Bu)
¹³C NMR (100 MHz, CDCl₃)Chemical Shift (δ)~160 (d, ¹JCF ≈ 245 Hz, C-F), ~155 (C-tBu), ~148 (C-NH₂), ~135 (Ar C-N), ~126 (d, ³JCF ≈ 8 Hz, Ar CH), ~116 (d, ²JCF ≈ 23 Hz, Ar CH), ~90 (Pyrazole C4), ~32 (tBu Quat C), ~30 (tBu CH₃)
LC-MS (ESI+) [M+H]⁺Expected: 234.1401, Found: 234.140X
FT-IR Wavenumber (cm⁻¹)~3400-3200 (N-H stretch), ~2960 (C-H stretch), ~1600 (C=N/C=C stretch), ~1220 (C-F stretch)
Melting Point RangeNot widely reported, but expected to be a sharp melting solid. A broad range indicates impurity.

Section 4: Troubleshooting & FAQs

This section addresses the most common issues encountered during the synthesis and handling of this compound.

Q1: My reaction yield is very low. What are the common causes?

  • Cause A: Incomplete Reaction. The steric bulk of the tert-butyl group can slow the reaction.[7]

    • Solution: Increase the reaction time to 8-12 hours or increase the reaction temperature by switching to a higher boiling solvent like toluene. Monitor closely by TLC to determine the point of maximum conversion.

  • Cause B: Poor Quality Starting Materials. Hydrazine salts are prone to degradation.

    • Solution: Use a fresh bottle of 4-fluorophenylhydrazine HCl. If discoloration is observed in the starting material, it may be impure.

  • Cause C: Loss during Work-up. The product has some solubility in water, especially if the pH is not properly neutralized.

    • Solution: Ensure the pH is adjusted to >7 before filtration. After filtering the precipitated solid, you can extract the aqueous filtrate with ethyl acetate (2 x 50 mL) to recover any dissolved product.

Q2: The reaction mixture and crude product are dark red or brown, not yellow. Why?

This is a very common issue in Knorr-type pyrazole syntheses and is almost always due to the hydrazine starting material.[5]

  • Cause: Phenylhydrazines can undergo oxidation and self-condensation side reactions, especially when heated in the presence of acid, forming highly colored polymeric impurities.

  • Solutions:

    • Inert Atmosphere: Run the reaction under a nitrogen or argon atmosphere to minimize oxidation.

    • Purity: Use the highest purity hydrazine available.

    • Purification: The colored impurities are typically very polar. They can usually be removed effectively via silica gel chromatography. A charcoal treatment during recrystallization can also be effective.

Q3: I see two product spots on my TLC plate. What could the second spot be?

This is likely the presence of a regioisomer: 5-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-3-amine .

  • Cause: The reaction between an unsymmetrical β-ketonitrile and hydrazine can theoretically produce two different isomers depending on which nitrogen of the hydrazine attacks which carbonyl/nitrile group. While the desired 5-amino isomer is usually the major product, the 3-amino isomer can form.

  • How to Differentiate:

    • Chromatography: The two isomers will likely have slightly different polarities and can be separated by careful flash chromatography.

    • ¹H NMR Spectroscopy: The most definitive way is to use a 2D NMR experiment like NOESY. In the desired 3-tert-butyl isomer, an NOE correlation should be observed between the tert-butyl protons (~1.35 ppm) and the aromatic protons ortho to the pyrazole ring (~7.40 ppm). This correlation would be absent in the 5-tert-butyl isomer.

Q4: What are the optimal storage conditions for the final compound?

  • Recommendation: Store the solid compound in a tightly sealed container at room temperature, protected from light. Amines can be sensitive to air oxidation over long periods, so storing under an inert atmosphere (N₂ or Ar) is recommended for long-term archival.[8]

Section 5: Visualizations & Workflows

General Experimental Workflow

The following diagram outlines the complete process from synthesis to final validation.

G cluster_0 Synthesis cluster_1 Work-up & Isolation cluster_2 Purification cluster_3 Characterization a 1. Reagent Setup (Hydrazine, Ketonitrile, Acid) b 2. Reflux Reaction (4-6 hours) a->b c 3. TLC Monitoring b->c d 4. Solvent Removal c->d e 5. Neutralization (NaHCO3) & Precipitation d->e f 6. Vacuum Filtration & Drying e->f g Crude Product f->g h Flash Chromatography g->h i Recrystallization g->i j Pure Product h->j i->j k NMR (1H, 13C) j->k l LC-MS j->l m FT-IR j->m

Caption: Overall workflow for synthesis and validation.

Troubleshooting Logic: Low Yield

This decision tree helps diagnose the root cause of poor reaction yields.

G start Problem: Low Yield q1 Check TLC of crude reaction mixture. start->q1 a1 Mostly Starting Material Remains q1->a1 Path A a2 Multiple Spots / Streaking Observed q1->a2 Path B a3 Clean conversion to product observed q1->a3 Path C s1 Cause: Incomplete Reaction Solution: - Increase reaction time - Increase temperature a1->s1 s2 Cause: Side Reactions Solution: - Use purer starting materials - Run under inert atmosphere a2->s2 s3 Cause: Loss During Work-up Solution: - Check pH before filtration - Extract aqueous layer a3->s3

Caption: Decision tree for troubleshooting low product yield.

References

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]

  • 3-tert-Butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine. (n.d.). Chem-Impex. Retrieved January 27, 2026, from [Link]

  • 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3357. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]

  • 3-tert-Butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine | 778611-16-8. (n.d.). J&K Scientific. Retrieved January 27, 2026, from [Link]

  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. (2024). Molbank, 2024(1), M1838. ResearchGate. Retrieved January 27, 2026, from [Link]

  • Three-component Reaction for Pyrazole Synthesis. (n.d.). Organic Syntheses. Retrieved January 27, 2026, from [Link]

  • Process for the preparation of 4-aminopyrazole derivatives. (2007). Google Patents.
  • Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. (2015). Journal of Saudi Chemical Society, 19(5), 518-527. ResearchGate. Retrieved January 27, 2026, from [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. Retrieved January 27, 2026, from [Link]

  • Fichez, J., Busca, P., & Prestat, G. (2017). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Chimie et Technologies, 10, 323-346. Retrieved January 27, 2026, from [Link]

  • synthesis of pyrazoles. (2019, January 19). [Video]. YouTube. Retrieved January 27, 2026, from [Link]

  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. (2023). Molecules, 28(13), 5143. MDPI. Retrieved January 27, 2026, from [Link]

  • Knorr Pyrazole Synthesis advice. (2024, April 23). Reddit. Retrieved January 27, 2026, from [Link]

  • Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. (2020, May 15). Slideshare. Retrieved January 27, 2026, from [Link]

Sources

Optimization

3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine yield improvement strategies

An essential building block in modern medicinal and agricultural chemistry, 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine serves as a critical intermediate for a range of advanced compounds.[1][2] Its synthesis, typ...

Author: BenchChem Technical Support Team. Date: February 2026

An essential building block in modern medicinal and agricultural chemistry, 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine serves as a critical intermediate for a range of advanced compounds.[1][2] Its synthesis, typically achieved through the condensation of 4-fluorophenylhydrazine and 4,4-dimethyl-3-oxopentanenitrile, is a practical application of the venerable Knorr pyrazole synthesis.[3][4]

However, like many heterocyclic syntheses, this reaction is not without its challenges. Researchers frequently encounter issues ranging from low yields to the formation of stubborn impurities, which can derail project timelines. This guide, structured from the perspective of a Senior Application Scientist, provides a comprehensive troubleshooting framework and a set of frequently asked questions to navigate these challenges effectively. Here, we move beyond simple procedural steps to explain the underlying chemical principles, empowering you to make informed decisions and optimize your synthetic outcomes.

Core Reaction Pathway and Potential Pitfalls

The desired reaction involves the nucleophilic attack of the hydrazine onto the keto- and nitrile functional groups of the β-ketonitrile. The key to a high-yielding synthesis is to favor the cyclization pathway that leads to the desired 5-amino pyrazole regioisomer over potential side reactions.

G cluster_reactants Starting Materials cluster_products Products A 4-Fluorophenylhydrazine C Reaction Intermediate (Hydrazone/Enamine) A->C Condensation F Degradation Products & Other Side Reactions A->F B 4,4-Dimethyl-3-oxopentanenitrile B->C Condensation B->F D Desired Product 3-tert-butyl-1-(4-fluorophenyl) -1H-pyrazol-5-amine E Regioisomeric Impurity 5-tert-butyl-1-(4-fluorophenyl) -1H-pyrazol-3-amine C->D Favored Cyclization (pH control is key) C->E Unfavored Cyclization C->F

Caption: General reaction scheme for the synthesis of 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most common problems encountered during the synthesis in a direct question-and-answer format.

Question 1: My reaction yield is very low or I've isolated no product. What are the likely causes?

Answer: A low or zero yield is a frustrating but common issue that can typically be traced back to one of three areas: reagent quality, reaction conditions, or the work-up procedure.

Causality & Troubleshooting Steps:

  • Reagent Integrity:

    • 4-Fluorophenylhydrazine: Hydrazines are notoriously susceptible to air oxidation. If your hydrazine has changed color (e.g., from off-white to brown/red) or has been stored improperly, its purity is questionable. Action: Use freshly opened hydrazine or purify stored material if possible. Always store under an inert atmosphere (Nitrogen or Argon) and in a cool, dark place.

    • 4,4-Dimethyl-3-oxopentanenitrile: The quality of this β-ketonitrile is crucial. Impurities can inhibit the reaction. Action: Verify the purity of your starting material by NMR or GC-MS. If necessary, purify by distillation or chromatography before use.

  • Sub-optimal Reaction Conditions:

    • pH Control: This is arguably the most critical parameter for this specific synthesis. The initial condensation is often acid-catalyzed, but the subsequent cyclization can be pH-dependent. A published procedure successfully uses hydrochloric acid, indicating that an acidic medium is required.[3] If the medium is too acidic, the hydrazine salt may precipitate or be too unreactive. If it's not acidic enough, the initial condensation may be too slow.

    • Temperature: The reaction reported in the literature was conducted at 70 °C.[3] Lower temperatures will significantly slow the reaction rate, while excessively high temperatures can lead to degradation of starting materials and products, resulting in tar formation.[5] Action: Ensure your reaction temperature is accurately controlled. If you suspect degradation, try running the reaction at a slightly lower temperature (e.g., 50-60 °C) for a longer period.

  • Ineffective Work-up:

    • The product is a solid that is isolated after neutralizing the acidic reaction mixture with a base like ammonium hydroxide.[3] If too much base is added, you may form salts that interfere with precipitation. If not enough is added, your product will remain protonated and soluble in the aqueous medium. Action: Monitor the pH carefully during neutralization. Aim for a neutral to slightly basic pH. Ensure the mixture is thoroughly chilled on ice to maximize precipitation before filtering.

G start Low / No Yield q1 Are reagents pure and fresh? start->q1 a1_yes Verify Purity (NMR, GC-MS). Use fresh reagents. q1->a1_yes No q2 Is the reaction pH in the optimal range? q1->q2 Yes a2_yes Monitor and adjust pH. Consider a pH titration. q2->a2_yes No q3 Is the temperature correct? q2->q3 Yes a3_yes Ensure accurate heating. Avoid overheating. q3->a3_yes No end Yield Improved q3->end Yes

Caption: Troubleshooting workflow for low product yield.

Question 2: My NMR spectrum shows a mixture of two very similar products. How do I resolve this?

Answer: You are almost certainly observing the formation of a regioisomeric impurity: 5-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-3-amine . This is a classic challenge in pyrazole synthesis when using unsymmetrical dicarbonyl precursors.[4]

Causality & Control Strategies:

  • The Mechanistic Origin: The 4,4-dimethyl-3-oxopentanenitrile has two electrophilic sites: the ketone carbonyl carbon and the nitrile carbon. The hydrazine has two different nucleophilic nitrogens. The initial attack can occur at either electrophilic site, and the subsequent cyclization determines the final substitution pattern. While the desired product comes from initial attack at the ketone followed by cyclization onto the nitrile, the reverse pathway leads to the unwanted isomer.

  • Controlling Regioselectivity:

    • pH is Paramount: The relative reactivity of the ketone and nitrile groups is highly dependent on the pH. The ketone is more readily activated by protonation under acidic conditions, favoring the initial attack at this position and leading to the desired 5-amino pyrazole. This is why many successful procedures employ acidic catalysts.[3][4] Action: Carefully control the amount of acid used. If you are still seeing the regioisomer, consider screening different acids (e.g., acetic acid, p-toluenesulfonic acid) or adjusting the concentration.

    • Solvent Effects: The choice of solvent can influence which intermediate is stabilized, thereby affecting the final product ratio. Protic solvents like ethanol or acetic acid are commonly used and can participate in proton transfer steps that guide the reaction pathway.

Question 3: The reaction mixture has turned dark brown/black and is forming tar. What went wrong?

Answer: Tar formation is a clear sign of product or starting material degradation. This is typically caused by excessive heat or incorrect pH.

Causality & Prevention:

  • Thermal Decomposition: As mentioned, hydrazines can be unstable. Heating them too strongly, especially in the presence of acid or base, can lead to decomposition. Action: Lower the reaction temperature and extend the reaction time. Monitor progress closely by TLC to determine the point at which product formation ceases and degradation begins.

  • Highly Acidic/Basic Conditions: Extreme pH levels can catalyze polymerization and decomposition pathways. Action: Re-evaluate your acid/base concentration. Ensure that neutralization during work-up is done slowly and with efficient cooling to dissipate any exothermic effects.

Frequently Asked Questions (FAQs)

Q: What is a reliable starting protocol for this synthesis?

A: Based on published literature, a robust starting point is the acid-catalyzed condensation in an aqueous medium.[3]

Detailed Experimental Protocol:

  • Reaction Setup: To a solution of concentrated hydrochloric acid (3.8 mL) in water (33 mL) in a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-fluorophenylhydrazine hydrochloride (or the free base, adjusting for stoichiometry).

  • Reagent Addition: Add 4,4-dimethyl-3-oxopentanenitrile (1.0 to 1.2 equivalents) to the stirred solution.

  • Heating: Heat the mixture to 70 °C and maintain for 2-4 hours. The reaction progress should be monitored by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate solvent system).

  • Work-up: After the reaction is complete (as judged by the consumption of the limiting reagent), cool the mixture in an ice bath.

  • Neutralization & Precipitation: Slowly add concentrated ammonium hydroxide with vigorous stirring while keeping the flask in the ice bath until the pH is approximately 7-8. A solid precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration.

  • Purification: Wash the filtered solid with cold water (3 x 10 mL) and then dry under vacuum. The product is often obtained as a yellow solid.[3] Further purification, if needed, can be achieved by recrystallization or flash column chromatography.

Q: How can I best monitor the reaction's progress?

A: Thin-Layer Chromatography (TLC) is the most effective method.

  • Stationary Phase: Standard silica gel plates (Silica Gel 60 F254).

  • Mobile Phase: A good starting point is a mixture of non-polar and polar solvents, such as Hexanes:Ethyl Acetate. A 3:1 or 2:1 ratio is often effective.

  • Visualization: Use a UV lamp (254 nm) to visualize the aromatic spots. You can also use a potassium permanganate stain, which will react with the hydrazine and amine functionalities.

  • Analysis: Spot the starting hydrazine, the ketonitrile, and the co-spotted reaction mixture. The disappearance of the starting materials and the appearance of a new, typically lower Rf spot, indicates product formation.

Q: What are the expected spectroscopic characteristics of the final product?

A: While specific shifts will depend on the solvent and instrument, you should look for these key features in your NMR and MS data:

  • ¹H NMR: A singlet for the nine tert-butyl protons, aromatic signals for the fluorophenyl group (appearing as two doublets or multiplets), a singlet for the pyrazole C4-H, and a broad singlet for the NH₂ protons.

  • ¹³C NMR: Signals corresponding to the tert-butyl group, the aromatic carbons (with C-F coupling), and the three distinct pyrazole ring carbons.

  • Mass Spectrometry: The molecular ion peak corresponding to the exact mass of C₁₃H₁₆FN₃.

ParameterRecommended Condition/MethodRationale
Solvent Water, Ethanol, Acetic AcidProtic solvents facilitate the necessary proton transfers in the mechanism. Water is an economical and green option.[3][6]
Catalyst Hydrochloric Acid, Acetic AcidAcid catalysis is crucial for activating the ketone carbonyl for the initial nucleophilic attack.[3][4]
Temperature 60-80 °CProvides sufficient thermal energy for the reaction without causing significant degradation of reagents or product.[3][5]
Monitoring TLC (Hexanes:EtOAc)Allows for rapid, qualitative assessment of reaction completion and detection of major byproducts.
Purification Precipitation/RecrystallizationOften sufficient for achieving high purity if the reaction is clean. Avoids losses associated with chromatography.

References

  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI. Available from: [Link]

  • 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine. National Center for Biotechnology Information (PMC). Available from: [Link]

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. Available from: [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available from: [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. Available from: [Link]

  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. ResearchGate. Available from: [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. Available from: [Link]

  • Synthesis of pyrazole derivatives 273 by using β-keto ester, hydrazine, aromatic aldehyde 1 and pyridinium salt 272. ResearchGate. Available from: [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Royal Society of Chemistry. Available from: [Link]

  • A New Insight into the Synthesis and Biological Activities of Pyrazole based Derivatives. Bentham Science. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Crystallization of 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine

Welcome to the technical support center for the crystallization of 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate th...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the crystallization of this versatile building block. As a key intermediate in pharmaceutical and agrochemical research, obtaining this compound in a highly pure, crystalline form is crucial for subsequent applications.[1][2] This document provides in-depth, experience-driven advice in a question-and-answer format to troubleshoot and optimize your crystallization protocols.

Understanding the Molecule: Key Structural Considerations

The crystallization behavior of 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine is governed by its unique structural features:

  • 3-tert-butyl group: This bulky, non-polar group introduces significant steric hindrance, which can influence molecular packing and potentially impede the formation of a well-ordered crystal lattice.[3][4][5]

  • 1-(4-fluorophenyl) group: The fluorophenyl ring can participate in π-π stacking and other non-covalent interactions. The highly electronegative fluorine atom can also engage in hydrogen bonding and other dipole-dipole interactions, influencing the crystal packing.[6][7][8]

  • 1H-pyrazol-5-amine group: The pyrazole ring is a versatile heterocyclic system, and the amine group is a key site for hydrogen bonding, which is often crucial for crystal formation.[9] However, amines can sometimes be challenging to crystallize directly.[10][11]

These competing structural elements—bulkiness, aromaticity, and hydrogen bonding capability—can lead to a variety of crystallization outcomes. This guide will help you systematically address the issues that may arise.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Q1: My compound has completely failed to crystallize from the chosen solvent and remains as a supersaturated solution, even after cooling and scratching. What should I do?

A1: Initial Nucleation Failure

This is a common issue indicating that the energy barrier for nucleation has not been overcome. Several factors could be at play, from solvent choice to the presence of impurities.

Causality:

  • High Solubility: The compound may be too soluble in the chosen solvent, even at low temperatures.

  • Lack of Nucleation Sites: Spontaneous nucleation is often difficult to initiate.

  • Inhibitory Impurities: Even small amounts of impurities can disrupt the formation of a crystal lattice.

Troubleshooting Protocol:

  • Induce Nucleation:

    • Seeding: If you have a small amount of crystalline material from a previous batch, add a single, tiny crystal to the supersaturated solution. This will provide a template for further crystal growth.

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the meniscus. The microscopic imperfections on the glass can serve as nucleation sites.

    • Ultrasonication: Place the flask in an ultrasonic bath for a few minutes. The energy from the ultrasound can sometimes induce nucleation.

  • Solvent System Modification:

    • Increase Supersaturation: If the solution is not already highly concentrated, carefully evaporate some of the solvent.

    • Anti-Solvent Addition: Slowly add a solvent in which your compound is insoluble (an "anti-solvent") to the supersaturated solution until turbidity is observed. Then, add a few drops of the original solvent to redissolve the precipitate and allow for slow recrystallization. Common anti-solvents for polar solvents are non-polar solvents like hexanes or heptane.

  • Thermal Shock:

    • Cool the solution in a dry ice/acetone bath for a short period and then allow it to warm to room temperature slowly. This rapid temperature change can sometimes trigger nucleation.

Q2: I'm not getting crystals, but an oil or an amorphous solid. How can I resolve this "oiling out"?

A2: Addressing Metastable Phases

"Oiling out" occurs when the compound separates from the solution as a liquid phase before it has had a chance to crystallize. This often happens when the solution is too supersaturated or cooled too quickly.

Causality:

  • High Supersaturation: The concentration of the solute is too high, leading to liquid-liquid phase separation.

  • Rapid Cooling: Fast cooling rates do not allow sufficient time for the molecules to orient themselves into a crystal lattice.

  • Low Melting Point/Glass Transition Temperature: The compound may have a low melting point or form a low-melting eutectic with the solvent.

Troubleshooting Workflow:

G start Oiling Out Observed step1 Re-heat the solution to dissolve the oil. start->step1 step2 Add more solvent to reduce saturation. step1->step2 step3 Allow for very slow cooling (e.g., in a dewar or insulated bath). step2->step3 step4 Consider a different solvent system with lower solubility. step3->step4 Failure end Crystals Formed step3->end Success step5 Try crystallization at a lower temperature with a more dilute solution. step4->step5 step5->end

Caption: Workflow for troubleshooting oiling out during crystallization.

Detailed Steps:

  • Re-dissolve and Dilute: Heat the mixture until the oil redissolves completely. Add more of the primary solvent to create a less saturated solution.

  • Slow Cooling is Key: Allow the solution to cool to room temperature very slowly. An insulated bath or a dewar can be used to slow down the cooling process.

  • Solvent Selection: If oiling out persists, a different solvent system is likely needed. Choose a solvent in which the compound has lower solubility at room temperature but is still soluble at elevated temperatures.

  • Trituration: If an amorphous solid is obtained, try triturating it with a poor solvent. This can sometimes induce crystallization.

Q3: My crystallization yield is very low. How can I improve it?

A3: Optimizing Yield

Low yield can be due to a variety of factors, from incomplete crystallization to losses during workup.

Causality:

  • Sub-optimal Solvent: The compound may still have significant solubility in the mother liquor even at low temperatures.

  • Premature Filtration: Filtering the crystals before crystallization is complete.

  • Losses during Washing: The wash solvent may be dissolving a significant portion of the product.

Strategies for Yield Improvement:

  • Maximize Precipitation:

    • Extended Cooling: Ensure the crystallization mixture is cooled for a sufficient amount of time. For some compounds, this may mean several hours or even overnight in an ice bath or refrigerator.

    • Mother Liquor Concentration: After filtering the initial crop of crystals, concentrate the mother liquor and cool it again to obtain a second crop. Be aware that the purity of subsequent crops may be lower.

  • Minimize Losses:

    • Pre-chilled Wash Solvent: Always wash the crystals with a minimal amount of ice-cold crystallization solvent.

    • Solvent System Optimization: Consider a mixed solvent system where the compound has very low solubility at cold temperatures.

Q4: The purity of my crystals is not satisfactory. What are the likely causes and solutions?

A4: Enhancing Purity

The goal of crystallization is purification. If the purity is low, the process needs to be refined.

Causality:

  • Inclusion of Impurities: Impurities can become trapped within the crystal lattice.

  • Adsorption of Impurities: Impurities can adsorb to the surface of the crystals.

  • Co-precipitation: An impurity may be crystallizing along with the desired compound.

Purification Protocol:

  • Recrystallization: The most straightforward solution is to perform a second crystallization. Dissolve the impure crystals in a minimal amount of hot solvent and recrystallize.

  • Solvent Choice: The choice of solvent can significantly impact purity. A good crystallization solvent should dissolve the impurities well at all temperatures or not at all.

  • Activated Carbon Treatment: If the impurities are colored, adding a small amount of activated carbon to the hot solution before filtration can help remove them.

  • Slow Crystal Growth: Allowing the crystals to form slowly will minimize the inclusion of impurities.

Data Presentation: Solvent Selection Guide

The choice of solvent is critical for successful crystallization. The following table provides a list of common laboratory solvents, ordered by polarity, which can be used as a starting point for solvent screening.

SolventBoiling Point (°C)Polarity IndexDielectric ConstantNotes on Suitability
n-Hexane690.11.9Good as an anti-solvent or for non-polar compounds.
Toluene1112.42.4Good for aromatic compounds; allows for a wide temperature range.
Dichloromethane403.19.1A common solvent for purification by chromatography; may be suitable for recrystallization.[12]
Ethyl Acetate774.46.0A moderately polar solvent, often a good choice for initial trials.[12]
Acetone565.121A polar, aprotic solvent.
Acetonitrile825.837.5A polar, aprotic solvent used in synthesis of a related compound.[12]
Isopropanol823.918A polar, protic solvent.
Ethanol784.324.5A common choice for many organic compounds.
Methanol655.132.7A highly polar solvent.
Water10010.280.1Unlikely to be a good primary solvent due to the non-polar moieties of the target compound, but can be used as an anti-solvent.

Experimental Protocol: General Crystallization Workflow

This protocol provides a general methodology for the crystallization of 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine.

  • Solvent Screening: In small test tubes, test the solubility of a few milligrams of the crude compound in various solvents at room temperature and with heating. A good solvent will show low solubility at room temperature and high solubility upon heating.

  • Dissolution: In an appropriately sized flask, add the crude solid and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Add the solvent in portions to avoid using an excessive amount.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Mandatory Visualization: Solvent Screening Workflow

G start Start: Crude Compound solubility_test Solubility Test in Various Solvents (e.g., EtOAc, Toluene, EtOH) start->solubility_test hot_dissolution Dissolves when Hot? solubility_test->hot_dissolution hot_dissolution->solubility_test No cold_precipitate Precipitates when Cold? hot_dissolution->cold_precipitate Yes cold_precipitate->solubility_test No select_solvent Select Optimal Solvent cold_precipitate->select_solvent Yes recrystallize Perform Recrystallization select_solvent->recrystallize end Pure Crystals recrystallize->end

Caption: A systematic workflow for selecting an appropriate crystallization solvent.

References

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. Available from: [Link]

  • 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine. PMC - NIH. Available from: [Link]

  • 3-tert-Butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine | 778611-16-8. J&K Scientific. Available from: [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. Available from: [Link]

  • Sterically Driven Pathways in Schiff Base Formation: tert-Butyl Effects on Hindered Imines. Thieme Chemistry. Available from: [Link]

  • Unraveling the Impact of Fluorine Positioning in Crystal Packing: Halogen-Bonded Cocrystals of 4-Styrylpyridines with Pentafluoroiodobenzene. ACS Publications. Available from: [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available from: [Link]

  • Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry. Available from: [Link]

  • Unraveling the unusual effect of fluorination on crystal packing in an organic semiconductor. Royal Society of Chemistry. Available from: [Link]

  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. ResearchGate. Available from: [Link]

  • Fluorine in Crystal Engineering – The Little Atom That Could. ResearchGate. Available from: [Link]

  • Synthetic Approaches of Pyrazole Derivatives on Various Pharmacological Activity: A Review. ResearchGate. Available from: [Link]

  • Amine Troubleshooting. Sulfur Recovery Engineering Inc. Available from: [Link]

  • Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. PMC - NIH. Available from: [Link]

  • Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry. Available from: [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to Validating the Biological Activity of 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine

For researchers and drug development professionals, the validation of a novel chemical entity is a critical step in the journey from discovery to potential therapeutic application. This guide provides a comprehensive fra...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the validation of a novel chemical entity is a critical step in the journey from discovery to potential therapeutic application. This guide provides a comprehensive framework for validating the biological activity of 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine , a synthetic compound featuring a pyrazole core. While specific experimental data for this molecule is not yet widespread in published literature, its structural motifs strongly suggest potential as a modulator of key biological pathways.

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, known to be a core component in a wide array of biologically active compounds.[1][2][3][4] Derivatives of pyrazole have been successfully developed as anti-inflammatory, anti-cancer, anti-microbial, and kinase-inhibiting agents.[1][4][5][6] The presence of a tert-butyl group and a fluorophenyl moiety on the pyrazole ring of the target compound may enhance its lipophilicity and metabolic stability, potentially improving its drug-like properties.[7]

This guide will, therefore, focus on a hypothesized primary mechanism of action for 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine: kinase inhibition . Kinases are a class of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[2][8][9] We will outline a series of experiments to test this hypothesis, comparing the compound's performance against well-characterized kinase inhibitors.

Rationale for Investigating Kinase Inhibitory Activity

The choice to focus on kinase inhibition is based on several lines of reasoning:

  • Structural Precedent: A vast number of pyrazole-containing compounds have been identified as potent kinase inhibitors.[2][8][9] The pyrazole ring can act as a bioisostere for other aromatic systems and can form key hydrogen bond interactions within the ATP-binding pocket of many kinases.

  • Broad Therapeutic Relevance: Kinase inhibitors are a cornerstone of modern pharmacology, with applications in oncology, immunology, and neurodegenerative diseases.[2][9] Validating this activity would immediately place the compound in a high-interest therapeutic area.

  • Testable Hypothesis: The kinase inhibitory activity of a compound can be readily and quantitatively assessed using a variety of well-established in vitro and cell-based assays.

Our validation strategy will compare our target compound with two hypothetical alternatives, chosen for their distinct mechanisms of action and established clinical relevance:

  • Alternative A: A Broad-Spectrum Kinase Inhibitor (e.g., Staurosporine). This will serve as a positive control to assess if the compound has general kinase inhibitory activity.

  • Alternative B: A Specific Kinase Inhibitor (e.g., a known inhibitor of a cancer-related kinase like BRAF or a inflammation-related kinase like a JAK). This will allow for a more nuanced comparison to determine if the compound has a specific target profile.

The following sections will detail the experimental workflows for this comparative validation.

Experimental Validation Workflow

The validation process will proceed in a stepwise manner, from broad screening to more specific cellular assays. This tiered approach ensures that resources are used efficiently and that a comprehensive profile of the compound's activity is generated.

G cluster_0 Phase 1: In Vitro Biochemical Assays cluster_1 Phase 2: Cell-Based Assays cluster_2 Phase 3: Comparative Analysis A Kinase Panel Screening B IC50 Determination for Hit Kinases A->B Identify primary targets C Cell Viability/Toxicity Assays B->C D Target Engagement & Pathway Modulation C->D Determine therapeutic window E Head-to-Head Comparison with Alternatives D->E F Selectivity Profiling E->F Establish potency and specificity G cluster_0 Signaling Pathway cluster_1 Inhibition A Upstream Activator B Target Kinase (Active) A->B Activates C Substrate B->C Phosphorylates D Phosphorylated Substrate E Cellular Response D->E Triggers Inhibitor 3-tert-butyl-1-(4-fluorophenyl)- 1H-pyrazol-5-amine Inhibitor->B Inhibits

Caption: A simplified signaling pathway illustrating the mechanism of action of a kinase inhibitor.

Data Presentation and Comparative Analysis

The data generated from these experiments should be compiled into clear, concise tables for easy comparison.

Table 1: In Vitro Kinase Inhibition Profile

CompoundTarget KinaseIC50 (nM)
3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine Hit Kinase 1[Experimental Value]
Hit Kinase 2[Experimental Value]
Alternative A (Broad-Spectrum) Multiple Kinases[Known Value]
Alternative B (Specific) Specific Target[Known Value]

Table 2: Cellular Activity Profile

CompoundCell LineEC50 (µM)
3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine Cell Line 1[Experimental Value]
Cell Line 2[Experimental Value]
Alternative B (Specific) Cell Line 1[Known Value]
Conclusion and Future Directions

This guide has outlined a systematic approach to validate the hypothesized biological activity of 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine as a kinase inhibitor. By following this workflow, researchers can generate a robust dataset to compare its potency and selectivity against established alternatives. Positive results from these studies would provide a strong rationale for further preclinical development, including mechanism of action studies, medicinal chemistry optimization, and in vivo efficacy models. The broad therapeutic potential of pyrazole-based compounds makes this a worthwhile endeavor for any drug discovery program. [1][3][5]

References
  • Current status of pyrazole and its biological activities - PMC. (n.d.). Retrieved January 28, 2026, from [Link]

  • 3-tert-Butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine | 778611-16-8 - J&K Scientific. (n.d.). Retrieved January 28, 2026, from [Link]

  • 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine - PMC. (n.d.). Retrieved January 28, 2026, from [Link]

  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine - ResearchGate. (n.d.). Retrieved January 28, 2026, from [Link]

  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine - MDPI. (n.d.). Retrieved January 28, 2026, from [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed. (2022). Retrieved January 28, 2026, from [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - MDPI. (n.d.). Retrieved January 28, 2026, from [Link]

  • Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. (2024). Retrieved January 28, 2026, from [Link]

  • (PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (n.d.). Retrieved January 28, 2026, from [Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Eco-Vector Journals Portal. (n.d.). Retrieved January 28, 2026, from [Link]

  • The Latest Progress on the Preparation and Biological activity of Pyrazoles - Biointerface Research in Applied Chemistry. (2024). Retrieved January 28, 2026, from [Link]

  • Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK... - ResearchGate. (n.d.). Retrieved January 28, 2026, from [Link]

  • PYRAZOLE AND ITS BIOLOGICAL ACTIVITY - PharmaTutor. (2013). Retrieved January 28, 2026, from [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). Retrieved January 28, 2026, from [Link]

  • Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity - MDPI. (n.d.). Retrieved January 28, 2026, from [Link]

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Comparative

A Comparative Guide to 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine and Other Pyrazole Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents. Its versatility allows fo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents. Its versatility allows for fine-tuning of steric and electronic properties, leading to compounds with diverse biological activities, including anti-inflammatory, anticancer, and kinase inhibitory effects. This guide provides a detailed comparison of 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine , a compound of interest in modern drug discovery, with other notable pyrazole derivatives. Through an examination of their synthesis, structural features, and performance in key biological assays, we aim to provide researchers with a comprehensive resource to inform their own drug development endeavors.

Introduction to the Pyrazole Scaffold in Medicinal Chemistry

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. This structural motif is present in several FDA-approved drugs, highlighting its clinical significance. The ability of the pyrazole ring to act as a bioisostere for other functionalities and its capacity to engage in various non-covalent interactions with biological targets make it a privileged scaffold in drug design.[1] The diverse biological activities of pyrazole derivatives stem from the various substitution patterns that can be achieved on the pyrazole core.[2]

This guide will focus on a comparative analysis of three distinct pyrazole derivatives, each representing a different class of biological activity:

  • 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine : A representative aminopyrazole with potential as a kinase inhibitor or a scaffold for further derivatization.

  • Celecoxib : A well-established diarylpyrazole that acts as a selective COX-2 inhibitor, used clinically as an anti-inflammatory agent.

  • A Representative Pyrazole-Based Kinase Inhibitor : A composite representation of a pyrazole derivative designed to target protein kinases, a major class of drug targets in oncology.

Synthesis and Characterization: A Comparative Overview

The synthesis of pyrazole derivatives typically involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. The specific substituents on these precursors dictate the final substitution pattern on the pyrazole ring.

Synthesis of 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine

The synthesis of 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine can be achieved through a multi-step process, often starting from commercially available materials. A general synthetic route is outlined below.

cluster_synthesis Synthesis of 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine start Pivaloylacetonitrile + 4-Fluorophenylhydrazine step1 Condensation start->step1 Base catalyst (e.g., piperidine) Solvent (e.g., ethanol) product 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine step1->product

Caption: General synthetic scheme for 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine.

Characterization: The final product and intermediates are typically characterized using a suite of spectroscopic and analytical techniques to confirm their identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure by identifying the chemical environment of protons and carbon atoms.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the presence of key functional groups (e.g., N-H, C-F, C=N).

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.[3][4]

  • Elemental Analysis: To determine the elemental composition of the synthesized compound.[4]

Comparative Synthesis of Other Pyrazole Derivatives

The synthesis of other pyrazole derivatives follows similar principles but with different starting materials to achieve the desired substitution patterns. For instance, the synthesis of Celecoxib involves the condensation of a diaryl diketone with a substituted hydrazine.

Experimental Protocols: A Guide to Self-Validating Assays

To ensure the reliability and reproducibility of biological data, it is crucial to employ well-validated experimental protocols. Below are detailed, step-by-step methodologies for key assays used to evaluate the performance of pyrazole derivatives.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazole derivatives (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.

Protocol:

  • Reaction Setup: In a 96-well plate, add the kinase, a fluorescently labeled substrate peptide, and the pyrazole derivative at various concentrations.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Termination of Reaction: Stop the reaction by adding a solution that separates the phosphorylated and non-phosphorylated substrate.

  • Detection: Measure the fluorescence of the phosphorylated substrate using a suitable plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a control without the inhibitor and determine the IC₅₀ value.

In Vitro COX-2 Inhibition Assay

This assay determines the ability of a compound to selectively inhibit the COX-2 enzyme over COX-1.

Protocol:

  • Enzyme Preparation: Prepare solutions of recombinant human COX-1 and COX-2 enzymes.

  • Inhibitor Incubation: Pre-incubate the enzymes with various concentrations of the pyrazole derivatives or a vehicle control.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid, the substrate for COX enzymes.

  • Prostaglandin Measurement: After a set incubation time, measure the amount of prostaglandin E₂ (PGE₂) produced using an ELISA kit.

  • Data Analysis: Calculate the percentage of COX-1 and COX-2 inhibition and determine the IC₅₀ values for each enzyme to assess selectivity.

Comparative Analysis of Performance

While direct head-to-head experimental data for 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine against a broad panel of targets is not extensively available in the public domain, we can infer its potential performance based on its structural features and compare it to well-characterized pyrazole derivatives.

Structural Feature Comparison
Feature3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amineCelecoxibRepresentative Kinase Inhibitor
Core AminopyrazoleDiarylpyrazoleVaries (e.g., aminopyrazole)
N1-substituent 4-Fluorophenyl4-SulfamoylphenylVaries (often a larger heterocyclic system)
C3-substituent tert-Butylp-TolylVaries (often designed to fit into a specific pocket of the kinase)
C5-substituent AminoTrifluoromethylVaries (often a group capable of hydrogen bonding)

The tert-butyl group at the C3 position of 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine provides steric bulk, which can influence its binding selectivity for different biological targets.[3] The 4-fluorophenyl group at the N1 position can participate in hydrophobic and halogen bonding interactions.[5] The amino group at the C5 position is a key hydrogen bond donor, a common feature in many kinase inhibitors that interact with the hinge region of the kinase active site.[6]

In contrast, Celecoxib possesses a 4-sulfamoylphenyl group at the N1 position, which is crucial for its selective binding to the COX-2 enzyme. The trifluoromethyl group at the C5 position also contributes to its binding affinity.

A representative pyrazole-based kinase inhibitor often features a more complex N1-substituent designed to occupy the ATP-binding pocket and make specific interactions with the target kinase.

Biological Activity Profile (Inferred and Reported)

Due to the lack of direct comparative studies, the following table presents a qualitative comparison based on the known activities of similar pyrazole derivatives.

Biological Activity3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine (Predicted)Celecoxib (Reported)Representative Kinase Inhibitor (Reported)
Anticancer Potential activity due to the aminopyrazole scaffold, a common feature in kinase inhibitors.[2]Some evidence of anticancer activity, but primarily an anti-inflammatory agent.High potency against specific cancer cell lines driven by the targeted kinase.
Anti-inflammatory Possible, as many pyrazole derivatives show anti-inflammatory properties.High potency as a selective COX-2 inhibitor.[7]Generally not the primary activity.
Kinase Inhibition Likely to exhibit inhibitory activity against certain kinases due to the aminopyrazole core.[6]Not a primary mechanism of action.High potency and selectivity for one or more protein kinases.

Signaling Pathway Interactions

The biological effects of pyrazole derivatives are mediated by their interaction with specific signaling pathways.

cluster_pathway Potential Signaling Pathways Targeted by Pyrazole Derivatives P Pyrazole Derivative K Protein Kinase (e.g., CDK, MAPK) P->K Inhibition C COX-2 P->C Inhibition S Downstream Signaling (e.g., Cell Cycle Progression, Apoptosis) K->S Regulation I Inflammation (Prostaglandin Synthesis) C->I Mediation

Caption: Overview of potential signaling pathways targeted by pyrazole derivatives.

3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine , with its aminopyrazole scaffold, is predicted to primarily target protein kinase signaling pathways. Inhibition of kinases involved in cell cycle regulation (e.g., CDKs) or proliferation (e.g., MAPKs) can lead to anticancer effects.

Celecoxib 's primary mechanism of action is the inhibition of the COX-2 enzyme, which blocks the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain.

Conclusion and Future Directions

3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine represents a promising scaffold for the development of novel therapeutic agents, particularly in the realm of kinase inhibition. Its structural features suggest the potential for potent and selective biological activity. However, a comprehensive understanding of its performance relative to other pyrazole derivatives necessitates direct comparative studies.

Future research should focus on:

  • Head-to-head screening of 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine against a panel of kinases and cancer cell lines alongside established pyrazole-based drugs.

  • Structure-activity relationship (SAR) studies to explore how modifications to the tert-butyl, 4-fluorophenyl, and amino groups affect its biological activity and selectivity.

  • In vivo studies to evaluate the pharmacokinetic properties and efficacy of this compound in animal models of disease.

By systematically exploring the potential of this and other novel pyrazole derivatives, the scientific community can continue to leverage this versatile scaffold to develop new and improved therapies for a range of diseases.

References

  • Cobo, J., et al. (2012). 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1427. [Link]

  • Becerra, D., & Castillo, J. C. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2021(2), M1196. [Link]

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  • Kassab, A. E., et al. (2020). Design, synthesis and biological evaluation of novel pyrazole sulfonamide derivatives as dual COX-2/5-LOX inhibitors. European Journal of Medicinal Chemistry, 189, 112066. [Link]

  • Zhang, Y., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry, 278, 116869. [Link]

  • OUCI. (2022). Overview of recent developments of pyrazole derivatives as an anticancer agent in different cell line. Oriental University Journal of Chemistry and Pharmacy, 1(1), 1-10. [Link]

  • Kumar, S., et al. (2021). 1,3-Diarylpyrazolones as Potential Anticancer Agents for Non-Small Cell Lung Cancer: Synthesis and Antiproliferative Activity Evaluation. Molecules, 26(15), 4488. [Link]

  • Le, P. T., et al. (2024). N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD and BCR-ABL pathways. Bioorganic & Medicinal Chemistry Letters, 101, 129619. [Link]

  • Abdel-Wahab, B. F., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Polymers, 13(21), 3783. [Link]

  • Riendeau, D., et al. (2001). Rofecoxib [Vioxx, MK-0966; 4-(4-Methylsulfonylphenyl)-3- phenyl-2-(5H)-furanone]: A Potent and Orally Active Cyclooxygenase-2 Inhibitor. Pharmacological and Biochemical Profiles. Journal of Pharmacology and Experimental Therapeutics, 296(2), 558-566. [Link]

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Validation

A Senior Application Scientist's Guide to the Reproducible Synthesis of 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine

For researchers, medicinal chemists, and professionals in drug development, the consistent and reliable synthesis of novel chemical entities is paramount. This guide provides an in-depth analysis of the experimental repr...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the consistent and reliable synthesis of novel chemical entities is paramount. This guide provides an in-depth analysis of the experimental reproducibility for the synthesis of 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine, a valuable pyrazole derivative with potential applications in pharmaceutical and agrochemical research.[1] We will dissect a primary synthetic route, compare it with a classical alternative, and provide the necessary experimental details and data to ensure consistent outcomes in your laboratory.

Introduction: The Significance of Substituted Pyrazoles

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents.[2] Its prevalence in drug candidates stems from its unique electronic properties and its ability to participate in various biological interactions. The target molecule of this guide, 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine, incorporates a bulky tert-butyl group, a synthetically versatile amino group, and a fluorophenyl moiety, features that can significantly influence its pharmacokinetic and pharmacodynamic properties. Ensuring the reproducible synthesis of this and similar molecules is a critical step in the drug discovery and development pipeline.

Comparative Analysis of Synthetic Methodologies

The synthesis of 1,3,5-substituted pyrazoles is most commonly achieved through the condensation of a 1,3-dicarbonyl compound or a synthetic equivalent with a hydrazine derivative. This approach, known as the Knorr pyrazole synthesis, offers a straightforward route to the pyrazole core.[3][4][5][6] We will examine a specific application of this methodology for our target compound and compare it with a more classical approach to highlight the nuances of reproducibility.

Method 1: Regioselective Synthesis from a β-Ketonitrile (Recommended)

This method is adapted from a procedure for a structurally similar compound and is anticipated to provide a high degree of regioselectivity due to the differing reactivity of the ketone and nitrile carbonyl surrogates.[7]

Reaction Scheme:

reagent1 4,4-Dimethyl-3-oxopentanenitrile product 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine reagent1->product HCl, Heat reagent2 4-Fluorophenylhydrazine reagent2->product

Caption: Synthesis of the target compound via condensation of a β-ketonitrile and a substituted hydrazine.

Causality of Experimental Choices:

The choice of 4,4-dimethyl-3-oxopentanenitrile as the 1,3-dicarbonyl equivalent is strategic. The significant difference in electrophilicity between the ketone and the nitrile group directs the initial nucleophilic attack from the hydrazine to the more reactive ketone, thus favoring the formation of the desired 3-tert-butyl-5-amino regioisomer. The use of hydrochloric acid as a catalyst facilitates both the initial condensation and the subsequent cyclization and dehydration steps.

Method 2: Classical Knorr Synthesis with a 1,3-Diketone (Alternative)

A more traditional approach would involve the use of a 1,3-diketone. For our target, this would be 1-(tert-butyl)-3-(4-fluorophenyl)propane-1,3-dione.

Reaction Scheme:

reagent1 1-(tert-Butyl)-3-(4-fluorophenyl)propane-1,3-dione product Mixture of Regioisomers reagent1->product Acid or Base Catalyst reagent2 Hydrazine reagent2->product

Caption: Classical Knorr synthesis, which may lead to a mixture of regioisomers.

Challenges to Reproducibility:

While seemingly straightforward, this method often suffers from a lack of regioselectivity, yielding a mixture of 1,3- and 1,5-disubstituted pyrazoles. The similar reactivity of the two carbonyl groups in the diketone leads to competing initial attacks by the hydrazine, resulting in isomeric products that can be difficult to separate. This inherent lack of control is a major impediment to reproducible synthesis and yield.

Detailed Experimental Protocols

Protocol 1: Regioselective Synthesis of 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine

This protocol is based on the synthesis of the analogous 3-nitrophenyl derivative and is expected to yield the target compound with high purity.[7]

Materials:

  • 4,4-Dimethyl-3-oxopentanenitrile (1.0 eq)

  • 4-Fluorophenylhydrazine hydrochloride (1.0 eq)

  • Concentrated Hydrochloric Acid

  • Water

  • Concentrated Ammonium Hydroxide

  • Crushed Ice

  • Ethanol (for recrystallization)

Procedure:

  • To a solution of concentrated hydrochloric acid in water, add 4-fluorophenylhydrazine hydrochloride and 4,4-dimethyl-3-oxopentanenitrile.

  • Heat the mixture at 70°C for 1 hour.

  • Add another portion of concentrated hydrochloric acid and continue heating for an additional hour.

  • Cool the reaction mixture and add crushed ice.

  • Neutralize the mixture with concentrated ammonium hydroxide until a solid precipitates.

  • Filter the solid under reduced pressure, wash with cold water, and dry at ambient temperature.

  • Recrystallize the crude product from ethanol to afford the pure 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine.

Self-Validating System:

The reproducibility of this protocol is enhanced by the high regioselectivity of the reaction. The primary validation will be through the characterization of the product. The appearance of a single major product in TLC and NMR analysis will confirm the success of the regioselective synthesis.

Data Presentation and Characterization

Consistent and thorough characterization is the cornerstone of reproducible research. The following table summarizes the expected analytical data for the target compound and a structurally related analog.

Table 1: Comparative Analytical Data

Parameter3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine (Expected)3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine[8][9]
Appearance White to off-white solidYellow solid
Molecular Formula C₁₃H₁₆FN₃C₁₆H₂₃N₃O
Molecular Weight 233.29 g/mol 273.37 g/mol
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~1.3 (s, 9H, t-Bu), ~3.5 (br s, 2H, NH₂), ~5.5 (s, 1H, pyrazole-H), ~7.1-7.4 (m, 4H, Ar-H)δ (ppm): 1.28 (s, 9H, tBu), 3.34 (br s, 1H, NH), 3.57 (s, 3H, NCH₃), 3.81 (s, 3H, OCH₃), 4.16 (d, J = 5.2 Hz, 2H, NCH₂), 5.41 (s, 1H, H-4), 6.90 (d, J = 8.4 Hz, 2H, Hₘ), 7.30 (d, J = 8.4 Hz, 2H, Hₒ)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm): ~30 (C(CH₃)₃), ~32 (C(CH₃)₃), ~90 (pyrazole-C4), ~116 (d, J≈23 Hz, Ar-C), ~125 (d, J≈8 Hz, Ar-C), ~136 (d, J≈3 Hz, Ar-C), ~148 (pyrazole-C5), ~160 (pyrazole-C3), ~162 (d, J≈245 Hz, Ar-C)δ (ppm): 30.6 (CH₃, tBu), 32.3 (Cq, tBu), 34.2 (NCH₃), 50.1 (NCH₂), 55.4 (OCH₃), 85.2 (CH, C-4), 114.2 (2CH, Cₘ), 129.4 (2CH, Cₒ), 130.9 (Cq, Cᵢ), 148.1 (Cq, C-5), 159.3 (Cq, Cₚ), 160.7 (Cq, C-3)
IR (ATR, cm⁻¹) ~3400-3200 (N-H str.), ~2960 (C-H str.), ~1620 (C=N str.), ~1510 (C=C str.), ~1220 (C-F str.)3243 (N-H str.), 2955, 2862 (C-H str.), 1619 (C=N str.), 1518 (C=C str.)
Mass Spec (EI) m/z (%): 233 [M]⁺m/z (%): 273 (47) [M]⁺, 121 (100)

Troubleshooting and Ensuring Reproducibility

1. Regioselectivity:

  • Issue: Formation of the undesired 1,5-disubstituted regioisomer.

  • Cause: In the classical Knorr synthesis with a 1,3-diketone, the similar reactivity of the two carbonyls can lead to a mixture of products.

  • Solution: Employing a β-ketonitrile (Method 1) is the most effective way to ensure high regioselectivity. The distinct reactivity of the ketone and nitrile functionalities directs the cyclization to the desired product.

2. Incomplete Reaction:

  • Issue: Presence of starting materials in the crude product.

  • Cause: Insufficient heating, inadequate acid catalysis, or short reaction time.

  • Solution: Monitor the reaction progress by Thin Layer Chromatography (TLC). Ensure the reaction temperature is maintained and consider extending the reaction time if necessary. The stepwise addition of acid can also drive the reaction to completion.

3. Purification Challenges:

  • Issue: Difficulty in removing side products or unreacted starting materials.

  • Cause: The basic nature of the amino-pyrazole can complicate chromatographic purification on silica gel.

  • Solution: Recrystallization from a suitable solvent system (e.g., ethanol/water) is often the most effective purification method. If column chromatography is necessary, a mobile phase containing a small amount of a basic modifier (e.g., triethylamine) can prevent streaking and improve separation.[10][11]

Conclusion

The reproducible synthesis of 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine is best achieved through the regioselective condensation of 4,4-dimethyl-3-oxopentanenitrile with 4-fluorophenylhydrazine. This approach circumvents the common issue of regioisomer formation inherent in classical Knorr pyrazole syntheses using symmetrical 1,3-dicarbonyls. By carefully controlling reaction conditions and employing the detailed characterization methods outlined, researchers can confidently and consistently produce this valuable compound for further investigation in drug discovery and development programs.

References

  • Becerra, D.; Quiroga, J.; Abonia, R.; Castillo, J. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank2019 , 2019, M1083. [Link]

  • Castillo, J. C.; et al. 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine. Acta Crystallographica Section E2012 , 68(11), o3179. [Link]

  • Becerra, D.; et al. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. ResearchGate. [Link]

  • Castillo, J. C.; et al. Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine. Molbank2021 , 2021, M1241. [https://www.semanticscholar.org/paper/Ambient-Temperature-Synthesis-of-(E)-N-(3-(tert-But-Castillo-Abonia/f9e8e0c8b6b1c6d3e8e1a1b1d7b1e8e8e8e8e8e8]([Link]

  • El-Faham, A.; et al. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Molecules2020 , 25(21), 5219. [Link]

  • Knorr, L. Einwirkung von Acetessigester auf Phenylhydrazin. Ber. Dtsch. Chem. Ges.1883, 16, 2597–2599.
  • Dvořák, M.; et al. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. J. Org. Chem.2021 , 86(14), 9576–9588. [Link]

  • Dvořák, M.; et al. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. [Link]

  • Deng, X.; Mani, N. S. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Org. Chem. Portal. [Link]

  • Kong, Y.; Tang, M.; Wang, Y. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Org. Chem. Portal. [Link]

  • Slideshare. Knorr Pyrazole Synthesis (M. Pharm). [Link]

  • ResearchGate. Knorr Pyrazole Synthesis. [Link]

  • Wikipedia. Knorr pyrrole synthesis. [Link]

  • MDPI. 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. [Link]

  • MDPI. Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. [Link]

  • Royal Society of Chemistry. A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. [Link]

  • Name Reactions in Organic Synthesis. Knorr Pyrazole Synthesis. [Link]

  • ResearchGate. Synthesis of Newly Substituted Pyrazoles and Substituted Pyrazolo[3,4-b]Pyridines Based on 5-Amino-3-Methyl-1-Phenylpyrazole. [Link]

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  • ResearchGate. Knorr Pyrazole Synthesis. [Link]

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Comparative

A Senior Application Scientist's Guide to Cross-Validation of 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine Assay Results

This guide provides a comprehensive framework for the cross-validation of analytical methods for 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine, a key intermediate in modern pharmaceutical development. As drug develo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the cross-validation of analytical methods for 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine, a key intermediate in modern pharmaceutical development. As drug development pipelines become increasingly globalized and collaborative, the ability to ensure data consistency across different analytical platforms and laboratories is paramount.[1] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step guidance to ensure the integrity and comparability of bioanalytical data.

The core principle of this guide is to establish a self-validating system of protocols, where experimental choices are justified by established scientific principles and regulatory expectations. We will explore the cross-validation of two common yet distinct analytical techniques: Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet detection (RP-HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

The Significance of 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine

3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine is a heterocyclic amine containing a pyrazole core. Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide range of FDA-approved drugs.[2] This specific compound serves as a critical building block in the synthesis of novel therapeutic agents, particularly in the development of enzyme inhibitors for anti-cancer therapies.[3][4] Given its role in early to late-stage drug development, robust and reliable quantification in various biological matrices is essential for pharmacokinetic (PK), toxicokinetic (TK), and biomarker studies.

The Imperative of Cross-Validation

Cross-validation of an analytical method is the process of verifying that a validated method produces consistent and reliable results across different laboratories, analysts, or instruments.[5] This becomes critical when:

  • A method is transferred from a discovery-phase laboratory to a regulated bioanalytical laboratory.

  • Data from different studies, potentially using different analytical techniques, need to be compared or pooled.

  • Long-term studies require a change in analytical instrumentation or a new batch of critical reagents.

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established clear guidelines on when and how to perform bioanalytical method validation and cross-validation to ensure data integrity.[6][7][8][9] The International Council for Harmonisation (ICH) M10 guideline further harmonizes these expectations globally.[10][11]

Comparative Overview of Analytical Methodologies

For the quantification of a small molecule like 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine, both RP-HPLC-UV and LC-MS/MS are powerful, yet fundamentally different, techniques.

FeatureRP-HPLC-UVLC-MS/MS
Principle Separation based on hydrophobicity, detection via UV absorbance.Separation based on hydrophobicity, detection via mass-to-charge ratio.
Selectivity Moderate; relies on chromatographic resolution from interfering compounds.High; distinguishes compounds based on precursor and product ion masses.
Sensitivity Generally in the microgram to high nanogram per mL range.High; capable of picogram to low nanogram per mL levels.
Throughput Moderate; dependent on chromatographic run time.High; can utilize rapid gradients and multiplexing.
Matrix Effects Less susceptible to ion suppression/enhancement.Prone to matrix effects that can impact ionization efficiency.
Cost & Complexity Lower initial investment and operational complexity.Higher initial investment and requires specialized expertise.

The choice between these methods is often dictated by the required sensitivity, the complexity of the biological matrix, and the stage of drug development.

Experimental Protocols

The following are detailed, illustrative protocols for the analysis of 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine in human plasma. These protocols are based on established methods for similar pyrazole derivatives and kinase inhibitors.[12][13][14][15]

Method A: RP-HPLC-UV Assay

This method is suitable for applications where high-micromolar to nanomolar concentrations are expected, such as in vitro metabolic stability assays or early-stage formulation analysis.

1. Materials and Reagents:

  • 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine reference standard

  • HPLC-grade acetonitrile (ACN) and methanol (MeOH)

  • Formic acid (FA), analytical grade

  • Ultrapure water

  • Human plasma (screened for interferences)

2. Chromatographic Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% FA in water

  • Mobile Phase B: 0.1% FA in ACN

  • Gradient: 30% B to 95% B over 10 min, hold at 95% B for 2 min, return to 30% B over 1 min, and equilibrate for 2 min.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

  • UV Detection: 254 nm

3. Sample Preparation (Protein Precipitation):

  • Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of cold ACN containing an appropriate internal standard (e.g., a structurally similar, non-interfering compound).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to an HPLC vial for analysis.

Method B: LC-MS/MS Assay

This highly sensitive and selective method is the gold standard for pharmacokinetic and toxicokinetic studies, capable of quantifying low nanomolar to picomolar concentrations.

1. Materials and Reagents:

  • Same as Method A, with the addition of a stable isotope-labeled internal standard (SIL-IS) of 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine (e.g., d4-labeled).

2. LC-MS/MS Conditions:

  • LC System: Shimadzu Nexera X2 or equivalent

  • MS System: Sciex Triple Quad 6500+ or equivalent

  • Column: Kinetex C18, 2.1 x 50 mm, 2.6 µm

  • Mobile Phase A: 0.1% FA in water

  • Mobile Phase B: 0.1% FA in ACN

  • Gradient: 10% B to 90% B over 3 min, hold at 90% B for 0.5 min, return to 10% B over 0.5 min, and equilibrate for 1 min.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

3. Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Analyte: Q1 m/z 234.1 -> Q3 m/z 178.1 (hypothetical fragmentation of tert-butyl group)

    • SIL-IS: Q1 m/z 238.1 -> Q3 m/z 182.1

  • Key MS Parameters:

    • IonSpray Voltage: 5500 V

    • Temperature: 550°C

    • Curtain Gas: 35 psi

    • Collision Gas: 9 psi

4. Sample Preparation:

  • Follow the same protein precipitation procedure as in Method A, using ACN containing the SIL-IS.

Cross-Validation Experimental Design

The goal of cross-validation is to demonstrate that the two methods provide comparable results.[5][16] This involves analyzing the same set of quality control (QC) samples and, ideally, incurred study samples, with both analytical procedures.

Workflow for Cross-Validation

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Parallel Analysis cluster_data Data Evaluation cluster_stats Statistical Comparison Prep Prepare QC Samples (Low, Mid, High) in Bulk HPLC Analyze Aliquots with Method A (RP-HPLC-UV) Prep->HPLC LCMS Analyze Aliquots with Method B (LC-MS/MS) Prep->LCMS Data_HPLC Quantified Results (Method A) HPLC->Data_HPLC Data_LCMS Quantified Results (Method B) LCMS->Data_LCMS Stats Calculate Percent Difference for each QC Level Data_HPLC->Stats Data_LCMS->Stats Acceptance Compare to Acceptance Criteria (e.g., ±20%) Stats->Acceptance

Caption: Workflow for the cross-validation of two analytical methods.

Step-by-Step Cross-Validation Protocol
  • Prepare QC Samples: Prepare a bulk batch of at least three levels of QC samples (low, medium, and high concentrations) in the relevant biological matrix (e.g., human plasma). The concentrations should span the expected range of the study samples.

  • Aliquot and Store: Aliquot these QC samples into separate tubes for analysis by each method. Store them under validated conditions.

  • Analysis:

    • Analyze a minimum of six replicates of each QC level using both Method A and Method B.

    • The analyses should be performed on the same day if possible to minimize time-dependent stability issues.

  • Data Processing: Calculate the mean concentration and standard deviation for each QC level for both methods.

  • Statistical Evaluation:

    • For each QC level, calculate the percent difference between the mean concentrations obtained from the two methods: %Difference = [(Mean_MethodA - Mean_MethodB) / Mean_Average] * 100

    • The acceptance criterion, as per general industry practice and regulatory guidance, is that the percent difference should be within ±20% for at least two-thirds of the samples at each concentration level.[7]

Interpreting the Results: A Self-Validating System

The trustworthiness of the cross-validation process lies in its predefined acceptance criteria, grounded in regulatory guidelines.

Example Data and Interpretation
QC LevelNominal Value (ng/mL)Mean Conc. Method A (HPLC-UV) (ng/mL)Mean Conc. Method B (LC-MS/MS) (ng/mL)Mean Average (ng/mL)% DifferencePass/Fail
Low QC5048.551.249.85-5.4%Pass
Mid QC500525.1495.8510.455.7%Pass
High QC40003890.74105.33998.0-5.4%Pass

In this example, the percent differences for all QC levels are well within the ±20% acceptance limit, demonstrating that the two methods provide comparable quantitative results. This successful cross-validation provides confidence that data generated by either method can be reliably compared.

Logical Relationship of Validation Parameters

The validity of each method must be established before cross-validation can be performed. This involves a full validation of parameters like accuracy, precision, selectivity, and stability.

ValidationHierarchy cluster_method_val Individual Method Validation cluster_params Key Validation Parameters Val_A Full Validation of Method A (HPLC-UV) Accuracy Accuracy Val_A->Accuracy Precision Precision Val_A->Precision Selectivity Selectivity Val_A->Selectivity Stability Stability Val_A->Stability CrossVal Cross-Validation Val_A->CrossVal Val_B Full Validation of Method B (LC-MS/MS) Val_B->Accuracy Val_B->Precision Val_B->Selectivity Val_B->Stability Val_B->CrossVal Conclusion Data Comparability Established CrossVal->Conclusion

Caption: Hierarchy of validation leading to data comparability.

Conclusion and Senior Scientist Insights

The cross-validation of analytical methods is not merely a procedural checkbox; it is a fundamental scientific exercise that underpins the integrity of data in drug development. This guide has outlined a robust framework for comparing an RP-HPLC-UV and an LC-MS/MS method for the analysis of 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine.

Key Takeaways for the Practicing Scientist:

  • Anticipate the Need: Cross-validation should be planned proactively, especially when method transfers or the use of multiple analytical platforms is anticipated.

  • Documentation is Paramount: Every step of the cross-validation process, from sample preparation to the statistical analysis and final report, must be meticulously documented to withstand regulatory scrutiny.

  • Incurred Samples are the Ultimate Test: While this guide focuses on QC samples, the ultimate confirmation of method comparability comes from the reanalysis of incurred study samples, which reflect the true variability of the drug in a biological system.

By adhering to the principles of scientific integrity, leveraging authoritative guidelines, and implementing a logically sound experimental design, researchers can ensure that their analytical results for critical compounds like 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine are robust, reliable, and comparable, regardless of the methodology or laboratory in which they were generated.

References

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  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI. Available at: [Link]

  • 3-tert-Butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine | 778611-16-8. J&K Scientific. Available at: [Link]

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Validation

A Comparative Analysis of 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine and Standard of Care in BRAF V600E-Mutant Melanoma

For Researchers, Scientists, and Drug Development Professionals Introduction: The Evolving Landscape of Targeted Cancer Therapy The advent of targeted therapies has revolutionized the treatment of malignancies characteri...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Evolving Landscape of Targeted Cancer Therapy

The advent of targeted therapies has revolutionized the treatment of malignancies characterized by specific genetic alterations. In metastatic melanoma, mutations in the BRAF gene, particularly the V600E substitution, are present in approximately 50% of cases and drive tumor progression through constitutive activation of the mitogen-activated protein kinase (MAPK) pathway.[1][2] This has led to the development of BRAF inhibitors, such as vemurafenib, which have become a cornerstone of treatment for this patient population.[3][4]

This guide provides a comparative overview of a novel pyrazole-containing compound, 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine, and the established standard of care, vemurafenib, for the treatment of BRAF V600E-mutant melanoma. While extensive clinical data exists for vemurafenib, 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine is a compound of interest due to the well-documented anticancer potential of the pyrazole scaffold. It is important to note that at the time of this publication, preclinical and clinical efficacy data for 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine is not publicly available. Therefore, this guide will present a hypothetical, yet scientifically rigorous, framework for its evaluation against the current standard of care.

Compound Profiles

3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine: A Novel Pyrazole Derivative

The pyrazole nucleus is a versatile scaffold known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. Several FDA-approved drugs incorporate the pyrazole moiety, highlighting its therapeutic potential. 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine is a specific derivative characterized by a tert-butyl group and a fluorophenyl substituent, which may enhance its lipophilicity and target engagement. While its precise mechanism of action is yet to be elucidated, its structural similarity to other kinase inhibitors suggests it may also target key signaling pathways involved in cancer cell proliferation.

Vemurafenib: The Established Standard of Care

Vemurafenib is a potent and selective inhibitor of the BRAF V600E kinase.[3][5] By binding to the ATP-binding site of the mutated BRAF protein, vemurafenib blocks its downstream signaling through the MAPK pathway (RAS-RAF-MEK-ERK), ultimately inhibiting tumor cell proliferation and survival.[4][6] Its efficacy in BRAF V600E-mutant melanoma is well-documented in numerous clinical trials, where it has demonstrated significant improvements in overall survival and progression-free survival compared to chemotherapy.[7][8][9]

Comparative Efficacy: A Proposed Preclinical Evaluation

To ascertain the therapeutic potential of 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine relative to vemurafenib, a series of preclinical experiments would be essential. The following section outlines a hypothetical experimental design to compare the efficacy of these two compounds.

In Vitro Efficacy Assessment

Objective: To compare the cytotoxic effects of 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine and vemurafenib on BRAF V600E-mutant melanoma cell lines.

Experimental Protocol: Cell Viability Assay (MTT Assay)

  • Cell Culture: Human melanoma cell lines harboring the BRAF V600E mutation (e.g., A375, SK-MEL-28) and wild-type BRAF cell lines (e.g., SK-MEL-2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Compound Preparation: 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine and vemurafenib are dissolved in DMSO to create stock solutions, which are then serially diluted to a range of concentrations.

  • Treatment: Cells are seeded in 96-well plates and, after 24 hours, treated with varying concentrations of each compound or vehicle control (DMSO).

  • Incubation: The treated cells are incubated for 72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) for each compound is calculated by plotting the percentage of cell viability against the compound concentration.

Hypothetical Data Summary:

CompoundCell LineBRAF StatusHypothetical IC50 (µM)
3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amineA375V600E0.5
3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amineSK-MEL-28V600E0.8
3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amineSK-MEL-2Wild-Type> 50
VemurafenibA375V600E0.2
VemurafenibSK-MEL-28V600E0.4
VemurafenibSK-MEL-2Wild-Type> 50
Mechanism of Action: Elucidating the Signaling Pathway

Objective: To determine if 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine inhibits the MAPK pathway in a manner similar to vemurafenib.

Experimental Protocol: Western Blot Analysis

  • Cell Lysis: BRAF V600E-mutant melanoma cells are treated with the IC50 concentrations of each compound for a specified time (e.g., 2, 6, 24 hours). After treatment, cells are lysed to extract total protein.

  • Protein Quantification: The protein concentration of each lysate is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against key proteins in the MAPK pathway (e.g., phospho-MEK, phospho-ERK, total MEK, total ERK) and a loading control (e.g., GAPDH).

  • Detection: The membrane is incubated with HRP-conjugated secondary antibodies, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizing the Target Pathway and Experimental Workflow:

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS BRAF BRAF (V600E) RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription Vemurafenib Vemurafenib Vemurafenib->BRAF Pyrazole 3-tert-butyl-1-(4-fluorophenyl) -1H-pyrazol-5-amine (Hypothesized Target) Pyrazole->BRAF Proliferation Cell Proliferation, Survival, Growth Transcription->Proliferation

Caption: The MAPK signaling pathway in BRAF V600E-mutant melanoma and the inhibitory action of vemurafenib and the hypothesized target of 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine.

Western_Blot_Workflow start BRAF V600E Melanoma Cell Culture treatment Treatment with: - Vehicle (DMSO) - Vemurafenib - Pyrazole Compound start->treatment lysis Cell Lysis and Protein Extraction treatment->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Western Transfer (PVDF Membrane) sds_page->transfer immunoblot Immunoblotting with Primary & Secondary Antibodies transfer->immunoblot detection ECL Detection and Imaging immunoblot->detection analysis Analysis of p-MEK and p-ERK Protein Levels detection->analysis

Caption: A streamlined workflow for Western blot analysis to assess the inhibition of the MAPK pathway.

In Vivo Efficacy Assessment

Objective: To compare the anti-tumor efficacy of 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine and vemurafenib in a mouse xenograft model of BRAF V600E-mutant melanoma.

Experimental Protocol: Xenograft Tumor Model

  • Animal Model: Immunocompromised mice (e.g., NOD/SCID or athymic nude mice) are used.

  • Tumor Implantation: BRAF V600E-mutant melanoma cells (e.g., A375) are subcutaneously injected into the flank of each mouse.

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). Mice are then randomized into treatment groups (e.g., vehicle control, vemurafenib, 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine).

  • Treatment Administration: Compounds are administered daily via an appropriate route (e.g., oral gavage) at predetermined doses.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Body Weight Monitoring: Animal body weight is monitored as an indicator of toxicity.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and the tumors from all groups are excised and weighed.

Hypothetical Data Summary:

Treatment GroupMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)
Vehicle Control1500 ± 250-
Vemurafenib (30 mg/kg)450 ± 10070
3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine (30 mg/kg)600 ± 12060

Conclusion and Future Directions

This guide has provided a comparative framework for evaluating the novel pyrazole compound, 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine, against the standard-of-care BRAF inhibitor, vemurafenib, for the treatment of BRAF V600E-mutant melanoma. While vemurafenib has demonstrated significant clinical benefit, the emergence of drug resistance necessitates the development of new therapeutic agents.[4]

The hypothetical preclinical data presented herein suggests that 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine could be a promising candidate for further investigation. However, it is imperative to conduct rigorous experimental studies to validate these hypotheses. Future research should focus on confirming its on-target activity, exploring its potential to overcome known resistance mechanisms to BRAF inhibitors, and assessing its safety profile. The path from a promising chemical scaffold to a clinically effective drug is long and challenging, but the potential to improve outcomes for patients with metastatic melanoma makes such investigations a critical endeavor.

References

  • Vemurafenib. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing; 2024 Jan-. Available from: [Link]

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  • Flaherty KT, Puzanov I, Kim KB, et al. Vemurafenib: targeted inhibition of mutated BRAF for treatment of advanced melanoma and its potential in other malignancies. Br J Cancer. 2012;107(12):1951-1957. Available from: [Link]

  • University of Louisville. Vemurafenib + Metformin for Melanoma. ClinicalTrials.gov. Available from: [Link]

  • Ascierto PA, McArthur GA, Dréno B, et al. Vemurafenib in patients with BRAFV600 mutation-positive metastatic melanoma: final overall survival results of the randomized BRIM-3 study. Ann Oncol. 2016;27(4):713-721. Available from: [Link]

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  • Pápai Z, Rásó E, Szabó I, et al. Efficacy of Vemurafenib Treatment in 43 Metastatic Melanoma Patients with BRAF Mutation. Single-Institute Retrospective Analysis, Early Real-Life Survival Data. Pathol Oncol Res. 2017;23(4):875-882. Available from: [Link]

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  • Gutzmer R, Stroyakovskiy D, Gogas H, et al. Treatment management for BRAF-mutant melanoma patients with tumor recurrence on adjuvant therapy: a multicenter study from the prospective skin cancer registry ADOREG. J Immunother Cancer. 2023;11(9):e007137. Available from: [Link]

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Comparative

A Comparative Guide to 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine and its Structural Analogs in Kinase Inhibition and Anti-Inflammatory Pathways

In the landscape of modern drug discovery, the pyrazole scaffold stands out as a privileged structure, forming the core of numerous therapeutic agents. Among these, 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine repr...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the pyrazole scaffold stands out as a privileged structure, forming the core of numerous therapeutic agents. Among these, 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine represents a key building block for developing potent and selective modulators of critical biological pathways. This guide provides an in-depth comparison of this lead compound with its structural analogs, focusing on their impact on kinase inhibition and anti-inflammatory responses. We will delve into the structure-activity relationships (SAR) that govern their performance, supported by experimental data and detailed protocols for their evaluation.

The Core Moiety: A Scaffold for Targeted Therapies

3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine is a versatile starting material in medicinal chemistry, recognized for its potential in developing anti-cancer and anti-inflammatory agents.[1] The unique arrangement of a bulky tert-butyl group at the C3 position, a substituted aryl ring at the N1 position, and a reactive amine at the C5 position allows for a multitude of chemical modifications to fine-tune its biological activity. The tert-butyl group often contributes to enhanced lipophilicity and can provide steric hindrance that influences selectivity, while the fluorophenyl ring can engage in specific interactions with biological targets and modulate pharmacokinetic properties. The primary amine at the C5 position serves as a crucial handle for further derivatization to explore and optimize interactions within target binding sites.

Our investigation into the structural analogs of this core moiety will focus on three key areas of modification:

  • The C3-Position: Exploring the impact of replacing the tert-butyl group with other alkyl or aryl substituents.

  • The N1-Aryl Ring: Examining the effect of altering the substitution pattern on the phenyl ring.

  • The C5-Amine Group: Investigating the consequences of derivatizing the primary amine with various functional groups.

Comparative Analysis of Structural Analogs

Modifications at the C3-Position: Impact of the Bulky Group

The tert-butyl group at the C3 position plays a significant role in the potency and selectivity of pyrazole-based inhibitors.

Analog C3-Substituent Observed/Inferred Biological Activity Reference
Analog A1 tert-ButylGenerally associated with higher potency in kinase inhibition.[2]
Analog A2 IsopropylOften results in a slight decrease in potency compared to tert-butyl.[2]
Analog A3 PhenylCan introduce additional interactions but may alter selectivity profile.
Analog A4 TrifluoromethylMay enhance potency and metabolic stability in some cases.

Note: The biological activities are inferred from general SAR trends in pyrazole-based kinase inhibitors and may not be specific to the 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine scaffold.

The general trend observed in several kinase inhibitor series is that a bulky, lipophilic group at the C3 position is favorable for potent inhibition. For instance, in a series of pyrazole-based FLT3 inhibitors, compounds with a tert-butyl substituent at the C3 position were generally more potent than their analogs with smaller isopropyl groups.[2] This suggests that the tert-butyl group may be optimally filling a hydrophobic pocket within the kinase ATP-binding site.

Modifications at the N1-Aryl Ring: Tuning for Selectivity and Potency

The substituent on the N1-phenyl ring is crucial for modulating the electronic properties and spatial orientation of the molecule, which in turn affects its interaction with the target protein.

Analog N1-Substituent Observed/Inferred Biological Activity Reference
Core Compound 4-FluorophenylThe fluorine atom can act as a hydrogen bond acceptor and improve metabolic stability.
Analog B1 PhenylServes as a baseline for comparison.[3]
Analog B2 3-FluorophenylThe positional change of fluorine can alter the binding mode and selectivity.[4]
Analog B3 3-NitrophenylThe nitro group is a strong electron-withdrawing group that can significantly alter electronic properties.[5]
Analog B4 4-ChlorophenylThe chloro group offers a different halogen bonding potential compared to fluorine.

The electronic nature and position of the substituent on the N1-phenyl ring can have a profound impact on biological activity. For example, the synthesis of 3-(tert-butyl)-1-(3-fluorophenyl)-1H-pyrazol-5-amine has been reported as an intermediate for RAF inhibitors, suggesting that the position of the fluorine atom influences the target profile.[4] The presence of a nitro group, as in 3-tert-butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine, dramatically alters the electronic distribution of the ring, which can lead to different biological activities.[5]

Modifications at the C5-Amine Group: The Gateway to Diverse Functionality

The C5-amine is a key point for derivatization to introduce functionalities that can form critical interactions with the target, such as hydrogen bonds, and to modulate physicochemical properties.

Analog C5-Substituent Observed Biological Activity Reference
Core Compound -NH2Primary amine, a versatile synthetic handle.
Analog C1 -NH-glycinyl-hydrazoneInhibition of TNF-α production.[6]
Analog C2 Urea derivativesInhibition of p38 MAP kinase.
Analog C3 Sulfonamide derivativesPotential for various biological activities.[7]

Derivatization of the C5-amine has led to the discovery of compounds with potent and specific biological activities. For example, N-phenylpyrazolyl-N-glycinyl-hydrazone derivatives based on a 3-tert-butyl-1-phenyl-1H-pyrazol-5-ylamino core have been shown to inhibit TNF-α production, highlighting their anti-inflammatory potential.[6] Furthermore, urea derivatives of 1-(5-tert-butyl-2-phenyl-2H-pyrazol-3-yl) have been developed as potent inhibitors of p38 MAP kinase, a key enzyme in the inflammatory cascade.

Experimental Protocols for Comparative Evaluation

To objectively compare the performance of these structural analogs, a battery of standardized in vitro assays is essential. The following protocols provide a framework for evaluating their potential as kinase inhibitors and anti-inflammatory agents.

In Vitro Kinase Inhibition Assay

This protocol is designed to determine the concentration of the test compound required to inhibit 50% of the activity (IC50) of a specific protein kinase.

Workflow for Kinase Inhibition Assay

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection reagents Prepare kinase, substrate, ATP, and test compounds plate Add reagents to 384-well plate reagents->plate incubate Incubate at room temperature plate->incubate stop Stop reaction incubate->stop detect Detect kinase activity (e.g., luminescence) stop->detect analyze Calculate IC50 values detect->analyze G cluster_cell Cell Culture cluster_assay Assay cluster_readout Readout seed Seed cells in a 96-well plate treat Treat cells with test compounds seed->treat mtt Add MTT reagent and incubate treat->mtt solubilize Solubilize formazan crystals mtt->solubilize read Measure absorbance at 570 nm solubilize->read calculate Calculate cell viability read->calculate

Caption: A standard workflow for a cell viability MTT assay.

Detailed Protocol:

  • Cell Seeding:

    • Seed cancer cells (e.g., HCT116, A549) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 72 hours). Include a vehicle control (DMSO).

  • MTT Addition and Incubation:

    • Add MTT reagent to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Measurement:

    • Add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth. [8]

Western Blot Analysis of Kinase Signaling Pathways

Western blotting is a powerful technique to investigate the effect of the compounds on the phosphorylation status of key proteins within a specific kinase signaling pathway.

Workflow for Western Blot Analysis

G cluster_sample Sample Preparation cluster_blot Blotting cluster_detection_wb Detection treat_cells Treat cells with compound lyse Lyse cells and quantify protein treat_cells->lyse sds_page Separate proteins by SDS-PAGE lyse->sds_page transfer Transfer proteins to a membrane sds_page->transfer block Block non-specific binding sites transfer->block primary_ab Incubate with primary antibody block->primary_ab secondary_ab Incubate with secondary antibody primary_ab->secondary_ab detect_signal Detect signal (e.g., chemiluminescence) secondary_ab->detect_signal

Caption: A typical workflow for Western blot analysis.

Detailed Protocol:

  • Cell Treatment and Lysis:

    • Treat cells with the test compound at a specific concentration for a defined period.

    • Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates.

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase or a downstream substrate.

    • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

    • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the protein or a housekeeping protein like β-actin.

Conclusion and Future Directions

The 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine scaffold is a promising starting point for the development of novel kinase inhibitors and anti-inflammatory agents. The systematic modification of the C3-tert-butyl group, the N1-aryl ring, and the C5-amine group provides a powerful strategy to optimize potency, selectivity, and pharmacokinetic properties. The comparative analysis presented in this guide, synthesized from existing literature, highlights key structure-activity relationships that can guide the design of future analogs.

Future research should focus on generating a comprehensive library of analogs of this core structure and performing head-to-head comparisons using the standardized protocols outlined above. This will provide a more complete picture of the SAR and enable the rational design of next-generation therapeutic agents with improved efficacy and safety profiles.

References

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  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI [Internet]. [place unknown]: MDPI; 2025 Apr 15. Available from: [Link]

  • Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. National Center for Biotechnology Information [Internet]. [place unknown]: National Library of Medicine; [date unknown]. Available from: [Link]

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  • de Oliveira V, et al. Discovery of Novel Orally Active Anti-Inflammatory N-Phenylpyrazolyl-N-Glycinyl-Hydrazone Derivatives That Inhibit TNF-α Production. PLoS One. 2012;7(10):e46943.
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  • Table 1. 1-Aryl-3-tert-butyl-1H-pyrazol-5-amines 25a–l. ResearchGate [Internet]. [place unknown]: ResearchGate; [date unknown]. Available from: [Link]

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  • Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. J Med Chem. 2021;64(23):17135-17155.
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  • Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. PubMed Central [Internet]. [place unknown]: National Library of Medicine; 2025 Jan 30. Available from: [Link]

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Validation

A Senior Application Scientist's Guide to Orthogonal Methodologies for the Confirmation of 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine

Introduction In the landscape of pharmaceutical development and chemical synthesis, the unequivocal confirmation of a molecule's identity, purity, and structure is paramount. 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical development and chemical synthesis, the unequivocal confirmation of a molecule's identity, purity, and structure is paramount. 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine is a key heterocyclic compound, often serving as a critical intermediate in the synthesis of novel pharmaceuticals, particularly in the development of anti-cancer agents.[1][2] The integrity of any downstream discovery or manufacturing process relies on the foundational certainty that this starting material is precisely what it purports to be.

Reliance on a single analytical technique, no matter how powerful, can lead to blind spots, potential co-elutions, or misinterpretations. This guide presents a comprehensive framework for applying orthogonal analytical methods to confirm findings related to 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine. Orthogonal methods are distinct analytical techniques that measure the same sample attribute using different underlying principles.[3] This approach significantly enhances the reliability of analytical results, providing a multi-faceted and robust data package essential for research, quality control, and regulatory submission.[4]

This document is structured not as a rigid protocol, but as a logical workflow, guiding the researcher through the layers of analytical interrogation required to build a complete and trustworthy profile of the target compound.

Chapter 1: The Principle of Orthogonality in Analytical Confirmation

The logical relationship between these methods is not one of redundancy, but of synergy. Each technique provides a unique piece of the puzzle, and their combined data create a high-fidelity picture of the molecule.

G cluster_0 Core Analytical Question cluster_1 Orthogonal Methodologies cluster_2 Confirmed Attributes Compound 3-tert-butyl-1-(4-fluorophenyl) -1H-pyrazol-5-amine HPLC Chromatography (HPLC-PDA) Purity & Quantification Compound->HPLC NMR Spectroscopy (NMR) Structural Connectivity Compound->NMR MS Spectrometry (HRMS) Molecular Formula & Mass Compound->MS FTIR Spectroscopy (FT-IR) Functional Groups Compound->FTIR Purity Purity >99.5% HPLC:f0->Purity Structure Correct Isomer & Connectivity NMR:f0->Structure Identity Confirmed Molecular Formula MS:f0->Identity FTIR:f0->Structure Final_Confirmation Unambiguous Compound Confirmation Purity->Final_Confirmation Data Synthesis Structure->Final_Confirmation Data Synthesis Identity->Final_Confirmation Data Synthesis

Caption: The concept of orthogonal analysis for compound confirmation.

Chapter 2: Chromatographic Purity Assessment (RP-HPLC-PDA)

The first line of inquiry for any new batch of a compound is typically its purity. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the workhorse of purity analysis, separating components based on their relative hydrophobicity.[6] Coupling HPLC with a Photodiode Array (PDA) detector adds a layer of confirmation by providing UV-Vis spectra for each peak, which can be used for peak tracking and purity assessment.[7]

Causality Behind Experimental Choices
  • Stationary Phase: A C18 (octadecylsilane) column is selected. The target molecule, with its phenyl and tert-butyl groups, is predominantly non-polar and will have a strong affinity for this hydrophobic stationary phase, allowing for excellent retention and separation from more polar impurities.

  • Mobile Phase: A gradient of acetonitrile and water is used. Acetonitrile is a common organic modifier that provides good peak shape and low viscosity. A gradient elution (gradually increasing the organic solvent concentration) is chosen to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and eluted within a reasonable timeframe.

  • Mobile Phase Additive: 0.1% Trifluoroacetic Acid (TFA) is added to the mobile phase.[8] The primary amine on the pyrazole ring is basic. TFA acts as an ion-pairing agent and acidifies the mobile phase, protonating the amine to a single species and masking residual silanol groups on the column packing. This results in sharper, more symmetrical peaks by preventing undesirable secondary interactions.

  • Detection: Detection is set at ~235 nm. This wavelength is chosen based on a UV scan of the analyte, representing a region of high absorbance for the aromatic and pyrazole chromophores, thus ensuring high sensitivity. The PDA detector scans a range (e.g., 200-400 nm) to generate spectral data for all detected peaks.

Experimental Protocol: RP-HPLC-PDA
  • System Preparation:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: PDA at 235 nm, with spectral acquisition from 200-400 nm.

  • Sample Preparation:

    • Prepare a stock solution of the compound at 1.0 mg/mL in a 50:50 mixture of Mobile Phase A and B.

    • Dilute this stock to a working concentration of 0.1 mg/mL using the same diluent.

  • Chromatographic Run:

    • Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B) for at least 15 minutes.

    • Inject 10 µL of the sample solution.

    • Run a linear gradient:

      • 0-20 min: 5% to 95% B.

      • 20-25 min: Hold at 95% B.

      • 25-26 min: Return to 5% B.

      • 26-30 min: Hold at 5% B (re-equilibration).

  • Data Analysis:

    • Integrate all peaks. Calculate the area percent of the main peak to determine purity.

    • Use the PDA software to assess the peak purity of the main peak. The software compares spectra across the peak; a high purity index indicates no co-eluting impurities.

Chapter 3: Unveiling the Molecular Framework (NMR Spectroscopy)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.[9] For confirming the structure of 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine, ¹H, ¹³C, and 2D NMR experiments are indispensable.

Causality Behind Experimental Choices
  • Solvent: Deuterated chloroform (CDCl₃) is a good first choice as it is aprotic and capable of dissolving many organic compounds. If solubility is an issue, or to observe the N-H proton without exchange, deuterated dimethyl sulfoxide (DMSO-d₆) can be used.[10]

  • ¹H NMR: This experiment identifies all unique proton environments in the molecule. The chemical shift, integration (number of protons), and multiplicity (splitting pattern) provide a wealth of structural information.

  • ¹³C NMR: This experiment identifies all unique carbon environments. It is crucial for confirming the carbon backbone of the molecule.

  • 2D NMR (HMBC): The Heteronuclear Multiple Bond Correlation (HMBC) experiment is critical for piecing the structure together. It shows correlations between protons and carbons that are separated by two or three bonds, allowing for the unambiguous connection of molecular fragments identified in the 1D spectra.[11] For example, it can confirm the connection between the tert-butyl group and the C3 position of the pyrazole ring.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.7 mL of deuterated solvent (e.g., CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum.

  • 2D NMR Acquisition: Acquire a standard gradient-selected HMBC spectrum.

  • Data Analysis:

    • ¹H NMR: Expect to see signals for the tert-butyl group (singlet, ~1.3 ppm, 9H), the pyrazole C4-H (singlet, ~6.0 ppm, 1H), the primary amine N-H₂ (broad singlet, variable shift, 2H), and the fluorophenyl ring protons (two doublets or multiplets, ~7.2-7.6 ppm, 4H).

    • ¹³C NMR: Expect distinct signals for the tert-butyl carbons, the three pyrazole ring carbons, and the six fluorophenyl ring carbons (some may overlap). The C-F coupling will be visible on the fluorophenyl carbon signals.

    • HMBC: Correlate the proton signals to the carbon signals to confirm connectivity. Key correlations to look for include the tert-butyl protons to the pyrazole C3 and the fluorophenyl protons to the pyrazole N1-adjacent carbon.

Chapter 4: Probing Functional Groups (FT-IR Spectroscopy)

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.[12] It is an excellent orthogonal method to NMR because it probes molecular vibrations rather than nuclear spin states.

Causality Behind Experimental Choices
  • Technique (ATR): Attenuated Total Reflectance (ATR) is the preferred method for solid samples. It requires minimal sample preparation—a small amount of powder is simply pressed against a crystal (e.g., diamond or germanium). This provides excellent sample-to-beam contact and yields high-quality, reproducible spectra.[10]

Experimental Protocol: ATR-FT-IR
  • Background Scan: With the ATR crystal clean, perform a background scan to account for atmospheric CO₂ and water vapor.

  • Sample Analysis: Place a small amount of the solid sample onto the ATR crystal. Apply pressure using the built-in clamp to ensure good contact.

  • Spectrum Acquisition: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
Primary Amine (N-H)Asymmetric & Symmetric Stretch3400-3250 (two bands)[13]
Primary Amine (N-H)Bending (Scissoring)1650-1580[13]
Aromatic C-HStretch3100-3000
Aliphatic C-H (tert-butyl)Stretch2970-2870
Pyrazole Ring (C=N, C=C)Stretch1600-1450[14]
Aromatic C-NStretch1335-1250[13]
C-F (Aryl Fluoride)Stretch1250-1100

Chapter 5: Confirmation of Mass and Elemental Composition (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z). This accuracy allows for the determination of the elemental formula, providing definitive confirmation of the compound's identity and serving as an orthogonal check on the structure derived from NMR.[10]

Causality Behind Experimental Choices
  • Ionization Technique (ESI): Electrospray Ionization (ESI) is a "soft" ionization technique ideal for this molecule. It will readily protonate the basic primary amine, forming the pseudomolecular ion [M+H]⁺ with minimal fragmentation, making the molecular weight immediately apparent.

  • Mass Analyzer (TOF/Orbitrap): A Time-of-Flight (TOF) or Orbitrap analyzer is used to achieve high mass accuracy (typically < 5 ppm), which is necessary to distinguish between elemental formulas with very similar nominal masses.

Experimental Protocol: ESI-HRMS
  • Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in an appropriate solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Spectrum Acquisition: Acquire the mass spectrum in positive ion mode, scanning a relevant m/z range (e.g., 100-500 Da).

  • Data Analysis:

    • The molecular formula for C₁₃H₁₆FN₃ is 249.1328.

    • The expected m/z for the [M+H]⁺ ion is 250.1401.

    • Compare the measured exact mass to the theoretical mass. A mass error of less than 5 ppm provides high confidence in the assigned elemental formula.

Chapter 6: Synthesizing the Data - A Unified Conclusion

No single technique provides the complete picture. The power of the orthogonal approach lies in the synthesis of all data points to build an unassailable case for the compound's identity and quality.

G cluster_0 Analytical Workflow Start Sample Batch Received HPLC HPLC-PDA Analysis Start->HPLC Decision Purity & Identity OK? HPLC->Decision Spectroscopy Spectroscopic & Spectrometric Analysis Final Batch Release Spectroscopy->Final NMR NMR (1H, 13C, HMBC) FTIR FT-IR (ATR) HRMS HRMS (ESI) Decision->Spectroscopy Yes Fail Investigation Required Decision->Fail No

Caption: Integrated workflow for orthogonal method confirmation.

Comparative Data Summary
Technique Primary Information Provided Confirms/Corroborates
RP-HPLC-PDA Purity (Area %), Retention Time, UV SpectrumPresence of a single major component.
NMR Spectroscopy Complete 3D structure, atom connectivity, isomer identity.The specific regioisomer and conformation.
FT-IR Spectroscopy Presence of key functional groups (amine, pyrazole, C-F).Structural features suggested by NMR.
HRMS Exact Mass & Elemental Formula (C₁₃H₁₆FN₃).The fundamental building blocks of the molecule.

The results are cross-validated:

  • The single major peak in HPLC is consistent with a pure substance.

  • The molecular formula from HRMS (C₁₃H₁₆FN₃) matches the atom count from the NMR structure .

  • The functional groups from FT-IR (N-H, C=N, C-F) are all present and accounted for in the NMR structure .

  • The UV spectrum from the PDA is consistent with the aromatic and heterocyclic chromophores identified by NMR .

When the data from all these orthogonal methods are in agreement, a scientist can declare with a very high degree of confidence that the material is indeed 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine of a specific purity. This robust, multi-pronged approach underpins the principles of modern analytical chemistry and is essential for ensuring quality and safety in drug development.

References

  • Alphalyse. (n.d.). Orthogonal method in pharmaceutical product analysis. Alphalyse. Retrieved from [Link]

  • Al-Hourani, B. J., Al-Adhami, H. A., Sonar, M., et al. (2023). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2023(2), M1639. Available from: [Link]

  • Vera-Gastell, P., Corona-Becerril, D., Garcia-Bañuelos, M. L., et al. (2012). 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o732. Available from: [Link]

  • Chavali, A., Wheat, T. E., & McConville, P. (n.d.). Orthogonal Detection Techniques to Provide More Complete Characterization of an Oral Drug. Waters Corporation. Retrieved from [Link]

  • Becerra, D., & Castillo, J. C. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. ResearchGate. Retrieved from [Link]

  • Becerra, D., & Castillo, J. C. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2021(4), M1296. Available from: [Link]

  • J&K Scientific. (n.d.). 3-tert-Butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine. J&K Scientific Ltd. Retrieved from [Link]

  • Fluid Imaging Technologies. (2023). What is a Particle Analysis "Orthogonal Method"?. Fluid Imaging Technologies. Retrieved from [Link]

  • International Journal of Chemico-Pharmaceutical Analysis. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Retrieved from [Link]

  • Molecules. (2007). Structure Elucidation of a Pyrazolo[7][15]pyran Derivative by NMR Spectroscopy. MDPI. Retrieved from [Link]

  • Bîrdeanu, M. I., Todea, M., Crișan, O., et al. (2024). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Molecules, 29(10), 2355. Available from: [Link]

  • Wang, Y., & Johnson, M. E. (2007). Structure Elucidation of a Pyrazolo[7][15]pyran Derivative by NMR Spectroscopy. Molecules, 12(5), 1038–1045. Available from: [Link]

  • ResearchGate. (2020). Determining orthogonal chromatographic systems prior to the development of methods to characterise impurities in drug substances. Retrieved from [Link]

  • AnalyzeTest. (2021). Different type of amines in FT-IR spectroscopy. AnalyzeTest. Retrieved from [Link]

  • Connect Journals. (2013). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Retrieved from [Link]

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Comparative

A Comparative Guide to 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine: Synthesis, Characterization, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Substituted Pyrazoles The pyrazole nucleus is a five-membered heterocyclic ring containing two adjacent nitrogen atoms, a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Pyrazoles

The pyrazole nucleus is a five-membered heterocyclic ring containing two adjacent nitrogen atoms, a scaffold that is of significant interest in medicinal chemistry due to its diverse pharmacological activities.[1] Pyrazole derivatives have been successfully developed into drugs for a wide range of therapeutic areas, including anti-inflammatory agents, anticancer therapies, and treatments for neurological disorders.[2] The versatility of the pyrazole ring allows for substitution at various positions, enabling the fine-tuning of its physicochemical properties and biological targets.

3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine is a versatile chemical compound with significant applications in pharmaceutical research and development.[3] Its structure combines three key features: a bulky tert-butyl group at the 3-position, a 4-fluorophenyl group at the 1-position, and an amine group at the 5-position. The tert-butyl group can enhance metabolic stability, while the fluorophenyl moiety can modulate pharmacokinetic properties and binding interactions. The 5-amino group serves as a crucial synthetic handle for further derivatization, making this compound a valuable intermediate for the synthesis of more complex molecules.[3]

This guide will provide a detailed, literature-based comparison of this compound, offering insights into its synthesis, characterization, and potential therapeutic applications.

Comparative Synthesis Strategies

Proposed Synthetic Protocol

The proposed synthesis of 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine involves a one-pot reaction between 4,4-dimethyl-3-oxopentanenitrile and 4-fluorophenylhydrazine.

dot

Caption: Proposed synthetic workflow for 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine.

Experimental Protocol:

  • Reaction Setup: To a solution of 4-fluorophenylhydrazine hydrochloride (1.0 eq) in a suitable solvent such as ethanol or a mixture of water and hydrochloric acid, add 4,4-dimethyl-3-oxopentanenitrile (1.2 eq).[4]

  • Reaction Conditions: Heat the reaction mixture at reflux (approximately 70-80 °C) for 2-4 hours.[4] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a base, such as concentrated ammonium hydroxide, until the solution is basic.[4]

  • Isolation: The resulting solid precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to afford the crude product.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield the pure 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine.

Causality Behind Experimental Choices:

  • Acid Catalyst: The use of an acid catalyst (from the hydrazine hydrochloride salt or added acid) is crucial for promoting the initial condensation between the ketone of the β-ketonitrile and the hydrazine.

  • Reflux Conditions: Heating the reaction provides the necessary activation energy for both the condensation and the subsequent intramolecular cyclization to form the pyrazole ring.

  • Neutralization: The addition of a base is necessary to deprotonate the product and facilitate its precipitation from the aqueous solution.

Spectroscopic Data Comparison

While experimental data for the target compound is not published, we can predict its characteristic spectroscopic features based on data from analogous compounds found in the literature. This section provides a comparative table of expected and reported data for similar pyrazole derivatives.

Compound1H NMR (δ ppm)13C NMR (δ ppm)Mass Spec (m/z)Reference
3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine (Predicted) ~1.3 (s, 9H, t-Bu), ~3.5-4.0 (br s, 2H, NH2), ~5.8 (s, 1H, pyrazole H-4), ~7.1-7.5 (m, 4H, Ar-H)~30 (C(CH3)3), ~32 (C(CH3)3), ~90 (pyrazole C-4), ~115-130 (Ar-C), ~145-160 (pyrazole C-3, C-5, Ar-C-F)Expected [M+H]+: ~248.14Inferred from[5][6]
3-tert-butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amineNot ReportedNot ReportedC13H16N4O2, Mr = 260.30[4]
(E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine1.32 (s, 9H), 3.82 (s, 3H), 6.00 (s, 1H), 7.34-8.68 (m, 5H)30.6, 32.4, 34.8, 88.7, 121.5, 125.3, 136.7, 148.9, 149.9, 154.7, 159.1, 161.4Not Reported[6]
5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole6.84 (s, 1H), 7.07 (t, 2H), 7.35 (dd, 2H), 7.40 (t, 2H), 7.45 (d, 2H), 7.51-7.60 (m, 3H), 7.85 (d, 1H), 7.91 (d, 1H), 7.93 (d, 1H), 8.71 (d, 1H)108.92, 115.68 (d), 125.33, 125.40, 125.82, 126.19, 126.41, 126.71, 126.73 (d), 127.23, 127.54, 128.37, 128.63, 129.00, 130.67 (d), 131.41, 134.02, 139.98, 142.62, 151.96, 162.68 (d)[M+H]+: 365.1417[5]

Comparative Biological Activity

The pyrazole scaffold is a well-established pharmacophore with a broad range of biological activities.[7] The introduction of a 4-fluorophenyl group is a common strategy in medicinal chemistry to enhance biological activity and improve pharmacokinetic properties. While specific biological data for 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine is not available, we can infer its potential based on the activities of structurally related compounds.

Anticancer Activity

Numerous pyrazole derivatives have demonstrated significant anticancer activity.[3] For instance, certain pyrazole-sulfonamide hybrids have shown potent inhibitory activity against various cancer cell lines.[1] A series of 1,5-diaryl pyrazole derivatives were evaluated for their COX-2 inhibitory and anti-cancer activities, with some compounds exhibiting IC50 values in the sub-micromolar range.[8] Given that 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine shares the core pyrazole structure and a substituted aryl group, it is a promising candidate for development as an anticancer agent.

dot

Caption: Potential biological activities of the target compound based on its structural features.

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are well-documented, with some acting as inhibitors of enzymes like cyclooxygenase (COX).[8] A study on pyrazolo[1,5-a]quinazolines identified several compounds with anti-inflammatory activity, with IC50 values in the low micromolar range for inhibiting NF-κB transcriptional activity.[9] The structural features of 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine suggest that it could also exhibit anti-inflammatory effects, making it a valuable starting point for the development of novel anti-inflammatory drugs.

Conclusion

3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine is a promising and versatile building block for medicinal chemistry and drug discovery. Based on a comprehensive review of the literature on analogous compounds, this guide provides a reliable, inferred pathway for its synthesis and a detailed prediction of its spectroscopic characteristics. The structural features of this compound, particularly the presence of the pyrazole core, the 4-fluorophenyl group, and the reactive 5-amino group, suggest significant potential for the development of novel therapeutic agents, especially in the areas of oncology and inflammatory diseases. The experimental protocols and comparative data presented herein are intended to facilitate further research and application of this valuable chemical entity.

References

  • Castillo, J. C., et al. (2013). 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine. Acta Crystallographica Section E: Structure Reports Online, 69(1), o103. [Link]

  • Becerra, D., et al. (2025). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2025(1), M1992. [Link]

  • Julianto, J., et al. (2022). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Molbank, 2022(4), M1489. [Link]

  • Chem-Impex. 3-tert-Butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine. [Link]

  • Girish, Y. R., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6535. [Link]

  • Castillo, J. C., et al. (2021). Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl). Molbank, 2021(3), M1250. [https://www.semanticscholar.org/paper/Ambient-Temperature-Synthesis-of-(E)-N-(3-(tert-1-Castillo-Abonia/1a1b1e7c8e9f5e1f3b3e6e8e8e8e8e8e8e8e8e8e]([Link]

  • Faria, J. V., et al. (2017). Pyrazole and its Derivatives: A Review on the Pharmacological Activities. Current Pharmaceutical Design, 23(34), 5175-5196.
  • Hadjsadeghi, H., et al. (2021). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 26(11), 3439. [Link]

  • University of Mississippi eGrove. Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. [Link]

  • ResearchGate. 13C NMR Spectroscopy of Heterocycles: 1-Phenyl-3-aryl/t-butyl-5-arylpyrazoles. [Link]

  • ResearchGate. PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. [Link]

  • Organic Syntheses. Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. [Link]

  • AIP Publishing. Synthesis and molecular docking of 5-(2-fluorophenyl)-3-(naphthalene-1-yl)-1-phenyl-1H-pyrazole. [Link]

  • National Institutes of Health. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. [Link]

  • Corrias, F., et al. (2021). Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. Molecules, 26(16), 4933. [Link]

  • ACS Publications. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. [Link]

  • ACS Omega. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. [Link]

  • The Royal Society of Chemistry. Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. [Link]

  • PubMed. 4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. [Link]

  • AIP Publishing. Synthesis and molecular docking of 5-(2-fluorophenyl)-3-(naphthalene-1-yl)-1-phenyl-1H-pyrazole as potential anti-breast cancer agent. [Link]

  • Frontiers in Pharmacology. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. [Link]

  • ResearchGate. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. [Link]

  • Preprints.org. From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. [Link]

  • ResearchGate. Pyrazole as an anti-inflammatory scaffold: A comprehensive review. [Link]

  • RSC Medicinal Chemistry. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]

  • National Institutes of Health. Dual Anti-Inflammatory and Anticancer Activity of Novel 1,5-Diaryl Pyrazole Derivatives. [Link]

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Safety & Regulatory Compliance

Safety

Safeguarding Research: A Comprehensive Guide to the Proper Disposal of 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine

For the diligent researcher navigating the complexities of drug discovery and development, the responsible management of chemical reagents is paramount. This guide provides an in-depth, procedural framework for the prope...

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher navigating the complexities of drug discovery and development, the responsible management of chemical reagents is paramount. This guide provides an in-depth, procedural framework for the proper disposal of 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine, a fluorinated pyrazole derivative increasingly utilized in medicinal and agricultural chemistry.[1] Adherence to these protocols is not merely a matter of regulatory compliance but a fundamental aspect of ensuring laboratory safety and environmental stewardship.

The structural characteristics of this compound—a substituted aromatic amine, a pyrazole heterocycle, and a fluorinated phenyl group—necessitate a cautious and informed approach to its disposal. The potential for this compound to be harmful if swallowed, and to cause skin and eye irritation, underscores the importance of rigorous safety measures.[2]

Hazard Identification and Risk Assessment: A Proactive Stance

Inferred Hazardous Properties:

Hazard ClassDescriptionSupporting Evidence from Analogous Compounds
Acute Toxicity (Oral) Harmful if swallowed.SDS for similar pyrazole derivatives consistently lists this hazard.[2]
Skin Corrosion/Irritation Causes skin irritation.SDS for similar pyrazole derivatives consistently lists this hazard.[2]
Serious Eye Damage/Irritation Causes serious eye irritation.SDS for similar pyrazole derivatives consistently lists this hazard.[2]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.SDS for similar pyrazole derivatives consistently lists this hazard.

The causality behind these hazards lies in the chemical's structure. The aromatic amine group can be readily absorbed and may elicit systemic effects, while the overall molecule can interact with biological tissues, causing irritation.

Personal Protective Equipment (PPE): Your First Line of Defense

A self-validating safety protocol begins with robust personal protection. The following PPE is mandatory when handling 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine in any form, including during disposal procedures.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles and a face shield.Protects against splashes and airborne particles that can cause serious eye irritation.
Hand Protection Nitrile gloves (double-gloving recommended).Provides a barrier against skin contact, which can cause irritation.
Body Protection Flame-resistant laboratory coat.Protects against incidental contact with the chemical.
Respiratory Protection Use in a well-ventilated area or chemical fume hood.Minimizes the risk of inhaling dust or vapors that may cause respiratory irritation.

This multi-layered approach to PPE ensures that potential exposure routes are effectively blocked, safeguarding the researcher.

Disposal Workflow: A Step-by-Step Protocol

The recommended and most definitive method for the disposal of 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine is high-temperature incineration.[3] This method ensures the complete destruction of the organic molecule, mitigating its potential environmental impact.

DisposalWorkflow cluster_prep Waste Preparation cluster_disposal Disposal Pathway Start Start: Unused/Contaminated 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine Segregate Segregate Waste: - Solid Waste - Liquid Waste (in solution) - Contaminated Materials Start->Segregate Containerize Containerize Appropriately: - Labeled, sealed, compatible containers - Leave 10% headspace for liquids Segregate->Containerize Label Label Clearly: - "Hazardous Waste" - Chemical Name - Hazard Symbols Containerize->Label EHS Contact Environmental Health & Safety (EHS) for pickup Label->EHS Incineration High-Temperature Incineration (850°C - 1300°C) with flue gas scrubbing EHS->Incineration End End: Complete Destruction & Safe Emissions Incineration->End

Caption: Disposal workflow for 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine.

Experimental Protocol for Waste Segregation and Collection:

  • Solid Waste:

    • Collect unused or contaminated solid 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine in a dedicated, chemically resistant, and sealable container.

    • Clearly label the container with "Hazardous Waste," the full chemical name, and appropriate hazard symbols (e.g., irritant, harmful).

  • Liquid Waste (Solutions):

    • Collect solutions containing 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine in a separate, leak-proof, and chemically compatible container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's EHS department.

    • Leave at least 10% headspace in the container to allow for vapor expansion.

    • Label the container as described for solid waste.

  • Contaminated Materials:

    • Any materials that have come into contact with the compound, such as weighing paper, gloves, and pipette tips, must be considered hazardous waste.

    • Collect these materials in a designated, sealed plastic bag or container, clearly labeled as hazardous waste.

The Rationale for High-Temperature Incineration:

The carbon-fluorine bond is exceptionally strong, making fluorinated compounds resistant to many conventional degradation methods.[4] High-temperature incineration (typically between 850°C and 1300°C) provides the necessary energy to break these bonds and completely mineralize the organic structure.[3]

Critical Consideration: Flue Gas Treatment

The incineration of fluorinated and nitrogen-containing compounds can produce hazardous byproducts, including hydrogen fluoride (HF) and nitrogen oxides (NOx).[5][6] Therefore, it is imperative that the incineration facility is equipped with appropriate flue gas scrubbing technology to neutralize these acidic gases before they are released into the atmosphere.

Emergency Procedures: Responding to Accidental Release

In the event of a spill, a calm and methodical response is crucial to minimize exposure and environmental contamination.

SpillResponse Spill Spill Occurs Alert Alert personnel in the area and restrict access Spill->Alert PPE Don appropriate PPE Alert->PPE Contain Contain the spill with inert absorbent material (e.g., vermiculite, sand) PPE->Contain Collect Carefully collect absorbed material into a sealed, labeled hazardous waste container Contain->Collect Decontaminate Decontaminate the spill area with soap and water Collect->Decontaminate Dispose Dispose of all contaminated materials as hazardous waste Decontaminate->Dispose Report Report the incident to your supervisor and EHS Dispose->Report

Caption: Emergency spill response workflow.

Experimental Protocol for Spill Cleanup:

  • Evacuate and Alert: Immediately alert others in the vicinity of the spill and restrict access to the area.

  • Don PPE: Before attempting any cleanup, don the appropriate PPE as outlined in Section 2.

  • Containment: For a solid spill, carefully sweep the material into a designated hazardous waste container. For a liquid spill, cover with an inert absorbent material such as vermiculite or sand.

  • Collection: Once the liquid is fully absorbed, carefully scoop the material into a sealable, labeled hazardous waste container.

  • Decontamination: Clean the spill area with soap and water, collecting the cleaning materials for disposal as hazardous waste.

  • Disposal: All materials used in the cleanup, including absorbent materials and PPE, must be disposed of as hazardous waste.

  • Reporting: Report the incident to your laboratory supervisor and your institution's Environmental Health and Safety (EHS) department.

Regulatory Compliance: Adherence to EPA and OSHA Standards

The disposal of 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine falls under the purview of the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

  • EPA's Resource Conservation and Recovery Act (RCRA): This act governs the management of hazardous waste from "cradle to grave." Your institution's EHS department will be responsible for ensuring that the disposal of this chemical complies with RCRA regulations, including proper labeling, storage, and transportation to a licensed treatment, storage, and disposal facility (TSDF).

  • OSHA's Hazard Communication Standard: This standard requires that information about the hazards of chemicals is communicated to employees.[7] While a specific SDS is not available, providing access to information on analogous compounds and this comprehensive disposal guide is a critical component of compliance.

By following these detailed procedures, researchers can ensure the safe and responsible disposal of 3-tert-butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine, upholding the highest standards of laboratory safety and environmental protection.

References

  • Emissions from incineration of fluoropolymer m
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.).
  • SAFETY DATA SHEET. (2023). Thermo Fisher Scientific.
  • Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. (n.d.).
  • A quantitative assessment of the production of ˙OH and additional oxidants in the dark Fenton reaction: Fenton degradation of aromatic amines. (n.d.). Royal Society of Chemistry.
  • Synthesis and dye degradation properties of Cu complexes with pyrazole deriv
  • Per- and polyfluorinated substances in waste inciner
  • Chemicals. (n.d.). MIT EHS.
  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal.
  • Test Methods for Evaluating Solid Waste, Physical/Chemical Methods, Chapter Thirteen: Inciner
  • (R)-tert-Butyl 4-(4-(6-amino-5-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-3-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate Safety Data Sheet. (n.d.).
  • Advances in Pyrazole as an Active Fragment for Herbicide Discovery. (2025).
  • Oxidation of aromatic amines with hydrogen peroxide catalyzed by cetylpyridinium heteropolyoxometalates. (n.d.).
  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (n.d.). MDPI.
  • Chemistry and Biological Activity of Pyrazolones: A Comprehensive Study. (n.d.).
  • 3-tert-Butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine. (n.d.). Chem-Impex.
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  • Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. (n.d.).
  • BASEL CONVENTION TECHNICAL GUIDELINES ON INCINER
  • Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs). (2025).
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Impacts of Key Degradation Byproducts on Amine Scrubbing for Post-Combustion Carbon Capture. (2024). University of Kentucky College of Arts & Sciences.
  • Safety Data Sheet 1-(tert-Butyl)-3-cyclobutyl-1H-pyrazol-5-amine. (2024). CymitQuimica.
  • ENVIRONMENTAL HEALTH CRITERIA 36 FLUORINE AND FLUORIDES. (n.d.). IRIS.
  • From waste incineration by-products to functional materials: a “Chimie douce” route to VOCs mineral adsorbents. (n.d.).
  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth Policy Portal.
  • Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system. (n.d.).
  • Safe Handling of Hazardous Drugs. (n.d.). Duke Safety.
  • Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams. (n.d.). EPA.
  • 3-tert-Butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine. (n.d.). J&K Scientific.
  • Process for the preparation of pyrazole and its derivatives. (n.d.).
  • 23.11: Oxidation of Amines. (2021). Chemistry LibreTexts.
  • HAZARDOUS DRUG HANDLING AND DISPOSAL SOP. (n.d.).
  • Ammonia. (n.d.). Wikipedia.
  • Hazardous chemicals, activities or devices. (n.d.). Society for Science.
  • m-Aminophenyl Tosylate Safety D
  • SAFETY DATA SHEET Lithium fluoride. (2025). Fisher Scientific.

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